Product packaging for 3-(4-Methylphenyl)isoxazol-5-amine(Cat. No.:CAS No. 28883-91-2)

3-(4-Methylphenyl)isoxazol-5-amine

Cat. No.: B1268397
CAS No.: 28883-91-2
M. Wt: 174.2 g/mol
InChI Key: APWSTGHORLJQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-Methylphenyl)isoxazol-5-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B1268397 3-(4-Methylphenyl)isoxazol-5-amine CAS No. 28883-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWSTGHORLJQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341878
Record name 3-(4-methylphenyl)isoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28883-91-2
Record name 3-(4-methylphenyl)isoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methylphenyl)-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(4-Methylphenyl)isoxazol-5-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(4-Methylphenyl)isoxazol-5-amine

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in utilizing this versatile heterocyclic compound.

Chemical Structure and Identification

This compound, also known as 5-Amino-3-(4-methylphenyl)isoxazole or 3-(p-tolyl)isoxazol-5-amine, is a five-membered heterocyclic compound.[1][2] Its structure consists of an isoxazole ring substituted with an amino group at the 5-position and a 4-methylphenyl (p-tolyl) group at the 3-position. This unique arrangement makes it a valuable building block in organic synthesis.[1]

Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
IUPAC Name 3-(4-methylphenyl)-1,2-oxazol-5-amine[2]
CAS Number 28883-91-2[1][2][3]
Molecular Formula C₁₀H₁₀N₂O[1][2][3]
SMILES Cc1ccc(cc1)c2noc(n2)N
InChI Key APWSTGHORLJQPY-UHFFFAOYSA-N[2]
MDL Number MFCD06199353[1][3]
PubChem ID 576446[1]

Physicochemical Properties

The compound is typically a cream-colored crystalline solid with a high degree of purity, often greater than or equal to 98% as determined by HPLC.[1] Its key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 174.2 g/mol [1][2]
Appearance Cream color crystalline solid[1]
Melting Point 148-153 °C[1]
Boiling Point 381.2 °C at 760 mmHg (Predicted)[2][4]
Density 1.166 g/cm³ (Predicted)[2][4]
LogP 2.37[3]
pKa -1.60 (Predicted)[4]
Storage Store at 0-8 °C in a dark place under an inert atmosphere.[1][4]

Synthesis and Experimental Protocols

Generalized Experimental Protocol: Synthesis of 5-Aminoisoxazoles

This protocol is a generalized representation based on the synthesis of similar isoxazole structures.[5][6]

  • Precursor Formation: A substituted aryl aldehyde (in this case, 4-methylbenzaldehyde) is reacted with a compound containing an active methylene group, such as malononitrile, in the presence of a suitable base or catalyst to form a β-ketonitrile precursor.

  • Cyclization: The resulting intermediate is dissolved in a suitable solvent, such as ethanol.

  • Hydroxylamine Addition: Hydroxylamine hydrochloride is added to the solution, often along with a base (e.g., sodium acetate) or a Lewis acid catalyst (e.g., ceric ammonium sulfate) to facilitate the reaction.[5]

  • Reaction: The mixture is heated under reflux for several hours (typically 2-5 hours) and the reaction progress is monitored using thin-layer chromatography (TLC).[5]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final 5-aminoisoxazole product.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 4-Methylbenzaldehyde D Step 1: Knoevenagel Condensation A->D B Malononitrile B->D C Hydroxylamine Hydrochloride E Step 2: Cyclization (Reflux in Ethanol) C->E Reagent D->E Intermediate F 3-(4-Methylphenyl) isoxazol-5-amine E->F Purification

A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile compound with significant applications in several areas of chemical and pharmaceutical research.[1] Its isoxazole core is a privileged scaffold in medicinal chemistry, known to enhance reactivity and serve as a foundation for bioactive molecules.[1][7]

  • Pharmaceutical Development: The compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammation.[1][8] Its structure allows for targeted modifications, making it an ideal candidate for developing novel therapeutic agents.[1]

  • Biochemical Research: It is employed in studies involving enzyme inhibition and receptor binding, which are fundamental to understanding biological processes and disease mechanisms.[1]

  • Agrochemicals: The compound is used in the formulation of agricultural chemicals, where it can act as a growth regulator or pest deterrent.[1]

  • Material Science: It is explored in the creation of advanced polymers with specific thermal and mechanical properties.[1]

The ability of the this compound core to be synthetically modified allows for the creation of libraries of compounds for screening against various biological targets. This process is central to modern drug discovery.

G cluster_core Core Scaffold cluster_dev Drug Development Pathway cluster_targets Biological Targets & Pathways A 3-(4-Methylphenyl) isoxazol-5-amine B Synthetic Modification A->B Intermediate C Compound Library B->C D High-Throughput Screening C->D E Lead Optimization D->E F Enzyme Inhibition (e.g., Kinases) E->F G Receptor Modulation (e.g., GPCRs) E->G H Modulation of Inflammatory Pathways F->H I Modulation of Neurological Pathways G->I

Role of this compound as a scaffold in drug discovery.

References

In-Depth Technical Guide: 3-(4-Methylphenyl)isoxazol-5-amine (CAS: 28883-91-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methylphenyl)isoxazol-5-amine, with the Chemical Abstracts Service (CAS) number 28883-91-2, is a heterocyclic amine belonging to the isoxazole class of compounds. This molecule serves as a versatile synthetic intermediate in the fields of medicinal chemistry and agrochemical research. Its structural features, comprising a substituted phenyl ring attached to an isoxazole core with a reactive amino group, make it a valuable building block for the synthesis of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, spectral data, potential synthetic routes, and its role as a key intermediate in the development of novel therapeutic agents, particularly in the areas of neuropharmacology and anti-inflammatory research.[1][2]

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, data for the closely related compound, 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile, provides valuable insights into its characteristics. The data presented below is for this related compound and should be considered as a reference.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂ON/A
Molecular Weight 174.20 g/mol N/A
Melting Point 135–137 °C[2]
Appearance White crystalline solid (inferred)N/A

Table 2: Spectral Data of 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile

Technique Data
Infrared (IR) (KBr) ν: 3408, 3337 (NH₂), 2223 (C≡N), 1605 (C=N), 1221 (C–O–N) cm⁻¹[2]
¹H NMR (400 MHz, DMSO-d₆) δ: 2.37 (s, 3H, CH₃), 7.39 (d, J = 7.2 Hz, 2H, H-3ʹ,5ʹ), 7.82 (d, J = 7.2 Hz, 2H, H-2ʹ,6ʹ), 8.44 (s, 2H, NH₂)[2]
¹³C NMR (100 MHz, DMSO-d₆) δ: 21.90 (CH₃), 80.31 (C-4), 113.88 (C-1ʹ), 114.84 (C≡N), 129.17 (C-4ʹ), 130.58 (C-3ʹ,5ʹ), 131.12 (C-2ʹ,6ʹ), 146.12 (C-5), 161.70 (C-3)[2]

Synthesis and Experimental Protocols

A plausible synthetic route for this compound would start from 4-methylbenzoylacetonitrile. The general procedure is outlined below, adapted from established methodologies for similar isoxazole syntheses.

Experimental Protocol: General Synthesis of 5-Aminoisoxazoles

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • β-ketonitrile (e.g., 4-methylbenzoylacetonitrile)

  • Hydroxylamine hydrochloride

  • Base (e.g., sodium acetate, potassium carbonate)

  • Solvent (e.g., ethanol, water)

Procedure:

  • Dissolve the β-ketonitrile and hydroxylamine hydrochloride in a suitable solvent in a round-bottom flask.

  • Add the base to the reaction mixture.

  • Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 5-aminoisoxazole.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Methylbenzoylacetonitrile 4-Methylbenzoylacetonitrile ReactionVessel Reaction in Solvent (e.g., Ethanol) with Base 4-Methylbenzoylacetonitrile->ReactionVessel Hydroxylamine Hydroxylamine Hydroxylamine->ReactionVessel Product This compound ReactionVessel->Product Cyclization

Caption: General synthetic workflow for 5-aminoisoxazoles.

Biological and Pharmacological Relevance

While specific biological data for this compound is scarce, the isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. Derivatives of isoxazole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for drug discovery.[1] Its application in the development of agents targeting neurological disorders and inflammation suggests that derivatives of this compound may interact with specific enzymes or receptors involved in these pathological processes.[1]

Hypothetical Signaling Pathway Involvement:

Given its suggested use in developing neuropharmacological and anti-inflammatory drugs, derivatives of this compound could potentially modulate signaling pathways such as:

  • Cyclooxygenase (COX) pathways: Many anti-inflammatory drugs target COX enzymes (COX-1 and COX-2).

  • MAPK signaling cascade: This pathway is crucial in regulating cellular responses to a variety of stimuli and is often implicated in inflammation and cancer.

  • NF-κB signaling pathway: A key regulator of inflammatory responses.

The following diagram illustrates a hypothetical mechanism where a derivative of this compound could act as an inhibitor of a kinase in a generic signaling pathway.

G cluster_pathway Hypothetical Signaling Pathway cluster_drug Drug Action Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression (e.g., Inflammatory Cytokines) Nucleus->GeneExpression Drug Isoxazole Derivative Drug->Kinase2 Inhibition

References

Spectroscopic Profile of 3-(4-Methylphenyl)isoxazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(4-Methylphenyl)isoxazol-5-amine. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6-7.8d2HAr-H (ortho to isoxazole)
~7.2-7.4d2HAr-H (meta to isoxazole)
~6.0-6.5s1HIsoxazole-H (C4-H)
~5.0-6.0br s2H-NH₂
~2.4s3HAr-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~170C5 (isoxazole)
~160C3 (isoxazole)
~140C-ipso (Aromatic, attached to CH₃)
~129Ar-CH
~127Ar-CH
~125C-ipso (Aromatic, attached to isoxazole)
~95C4 (isoxazole)
~21Ar-CH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium-StrongN-H stretching (asymmetric and symmetric) of primary amine
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic -CH₃)
~1640StrongC=N stretching (isoxazole ring)
1620-1580Medium-StrongN-H bending (scissoring) of primary amine
1600, 1480MediumC=C stretching (aromatic ring)
1450-1350MediumC-H bending (aliphatic -CH₃)
~1250StrongC-N stretching (aromatic amine)
~900-650Strong, BroadN-H wagging of primary amine
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
174[M]⁺ (Molecular Ion)
159[M - CH₃]⁺
145[M - NH]⁺ or [M - C₂H₃]⁺
117[p-tolyl]⁺
91[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following sections outline generalized experimental procedures for obtaining the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Spectra are typically recorded on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Spectra are recorded on the same instrument, typically at a frequency of 75 or 125 MHz. A wider spectral width (0-200 ppm) is used, and a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

  • The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Electron Ionization (EI) is a common method for generating the mass spectrum, using a standard electron energy of 70 eV.

Data Acquisition:

  • The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) is scanned over a mass-to-charge (m/z) range of approximately 50-500 amu to detect the molecular ion and fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation and Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(4-Methylphenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Methylphenyl)isoxazol-5-amine. This document outlines the predicted spectral data, comprehensive experimental protocols for acquiring such data, and a logical workflow for the spectral analysis process. The information presented is intended to aid researchers in the identification, characterization, and quality control of this and structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃ (tolyl)~2.35Singlet-3H
NH₂~6.50Broad Singlet-2H
H-4 (isoxazole)~5.80Singlet-1H
Ar-H (ortho to CH₃)~7.25Doublet~8.02H
Ar-H (meta to CH₃)~7.65Doublet~8.02H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (tolyl)~21.0
C-4 (isoxazole)~85.0
Ar-C (ipso to isoxazole)~126.0
Ar-CH (ortho to CH₃)~129.5
Ar-CH (meta to CH₃)~126.5
Ar-C (ipso to CH₃)~140.0
C-3 (isoxazole)~160.0
C-5 (isoxazole)~170.0

Experimental Protocols

The following section details the standard operating procedures for acquiring high-quality ¹H and ¹³C NMR spectra for organic compounds like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this compound due to its ability to dissolve a wide range of organic molecules and its non-exchangeable proton signals in a convenient region of the spectrum. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues and to protect the spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition

¹H NMR Spectroscopy:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).

  • Shimming: The magnetic field homogeneity is optimized by shimming on the sample to obtain sharp, symmetrical peaks.

  • Pulse Sequence: A standard single-pulse experiment is generally sufficient.

  • Acquisition Parameters:

    • Spectral Width: Typically set to a range of -2 to 12 ppm.

    • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is typically used.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds ensures good digital resolution.

¹³C NMR Spectroscopy:

  • Spectrometer: The same spectrometer as for ¹H NMR is used.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE).

  • Acquisition Parameters:

    • Spectral Width: A wider spectral width, typically 0 to 200 ppm, is required for ¹³C NMR.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is a common starting point.

    • Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.

Data Processing and Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the acquired NMR data.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H and 13C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (1H) and Peak Picking proc3->proc4 anl1 Chemical Shift Analysis proc4->anl1 anl4 Structure Elucidation anl1->anl4 anl2 Multiplicity and Coupling Constant Analysis (1H) anl2->anl4 anl3 Integration Analysis (1H) anl3->anl4

Figure 1: Workflow for NMR Spectral Analysis.

This comprehensive guide provides the necessary framework for the ¹H and ¹³C NMR spectral analysis of this compound. The predicted data serves as a valuable reference, while the detailed experimental protocols ensure the acquisition of high-quality, reproducible results. The outlined workflow offers a systematic approach to data processing and interpretation, crucial for accurate structural elucidation and characterization in a research and development setting.

The Biological Frontier of 3-(4-Methylphenyl)isoxazol-5-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Among the myriad of isoxazole-containing compounds, derivatives of 3-(4-Methylphenyl)isoxazol-5-amine have emerged as a promising class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the reported biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is curated to assist researchers in navigating the structure-activity relationships and to provide detailed experimental context for future drug discovery and development endeavors.

Anticancer Activity

Derivatives of the this compound core have been investigated for their potential as anticancer agents. The primary mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

While specific data for a wide range of this compound derivatives is still emerging, studies on structurally related isoxazoles provide valuable insights into their potential efficacy. The following table summarizes the cytotoxic activity of various isoxazole derivatives against different cancer cell lines. It is important to note that these are not all direct derivatives of this compound but represent the broader class of isoxazoles, indicating the potential for this scaffold.

Derivative Structure/NameCell LineIC50 (µM)Reference
5-(3-Bromophenyl)-N-(p-tolyl)-4H-1,2,4-triazol-3-amineHeLa, IMR-32, MCF-710.64 - 33.62[1]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMelanoma (MDA-MB-435)Growth Percent: 15.43[2]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineLeukemia (K-562)Growth Percent: 18.22[2]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineBreast Cancer (T-47D)Growth Percent: 34.27[2]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineColon Cancer (HCT-15)Growth Percent: 39.77[2]

Note: The data presented for the oxadiazole derivatives, while not isoxazoles, contain the p-tolyl moiety and are included to show the potential of this group in anticancer compounds. Growth Percent values are from the NCI-60 screen and represent the percentage of cell growth relative to a no-drug control.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.

Visualizing the Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add test compounds incubation_24h->add_compounds incubation_treatment Incubate for 24-72h add_compounds->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt solubilize Solubilize formazan incubation_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

The isoxazole ring is a well-known pharmacophore in antimicrobial drug design. Derivatives of this compound are expected to exhibit activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

Specific MIC data for derivatives of this compound are limited in the readily available literature. However, the data for related isoxazole structures can guide the design of new potent antimicrobial agents.

Derivative Structure/NameOrganismMIC (µg/mL)Reference
General Isoxazole DerivativeStaphylococcus aureus-[3]
General Isoxazole DerivativeEscherichia coli-[3]
General Isoxazole DerivativeStaphylococcus epidermidis-[3]
General Isoxazole DerivativePseudomonas aeruginosa-[3]

Note: The reference indicates that various isoxazole derivatives were tested against these organisms using the cup plate method, but specific MIC values for this compound derivatives were not provided in the abstract.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Experimental Workflow

MIC_Determination_Workflow Broth Microdilution Workflow for MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_inoculum Prepare standardized inoculum inoculate_wells Inoculate 96-well plate prepare_inoculum->inoculate_wells serial_dilution Perform serial dilution of compounds serial_dilution->inoculate_wells incubation Incubate plate inoculate_wells->incubation read_results Visually assess for growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Isoxazole derivatives have been reported to possess significant anti-inflammatory properties. The this compound scaffold is a promising starting point for the development of novel anti-inflammatory drugs.

Quantitative Anti-inflammatory Data

Data on the anti-inflammatory activity of isoxazole derivatives is often presented as the percentage of inhibition of edema in animal models.

Derivative Structure/NameAnimal ModelDose% Inhibition of EdemaReference
Isoxazole derivatives (general)Carrageenan-induced rat paw edema--

Note: The reference indicates that isoxazole derivatives were evaluated for anti-inflammatory potential using the carrageenan-induced rat paw edema model, but specific data for this compound derivatives was not available in the abstract.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[4][5][6]

Principle: The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response. The initial phase is attributed to the release of histamine and serotonin, while the later phase is associated with the production of prostaglandins and other inflammatory mediators. The ability of a compound to reduce the swelling (edema) in the paw is a measure of its anti-inflammatory activity.

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or diclofenac), and test groups for different doses of the this compound derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.[4][6]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[4][6]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[4]

  • Data Analysis: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Visualizing the Inflammatory Pathway

Carrageenan_Pathway Simplified Carrageenan-Induced Inflammatory Cascade cluster_early Early Phase (0-1h) cluster_late Late Phase (1-6h) Carrageenan Carrageenan Injection Cell_Damage Tissue Macrophage Activation Carrageenan->Cell_Damage Mediators Release of Inflammatory Mediators Cell_Damage->Mediators Histamine Histamine Mediators->Histamine Early Serotonin Serotonin Mediators->Serotonin Early Prostaglandins Prostaglandins (via COX-2) Mediators->Prostaglandins Late Cytokines Cytokines (TNF-α, IL-1β) Mediators->Cytokines Late NO Nitric Oxide (via iNOS) Mediators->NO Late Inflammation Edema, Hyperalgesia, Erythema Histamine->Inflammation Serotonin->Inflammation Prostaglandins->Inflammation Cytokines->Inflammation NO->Inflammation COX2_Inhibitor Isoxazole Derivatives (Potential COX-2 Inhibition) COX2_Inhibitor->Prostaglandins

Caption: Key mediators in the carrageenan-induced inflammatory response.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. While comprehensive biological data for a wide array of its derivatives are still being actively researched, the existing information on related isoxazole compounds strongly suggests significant potential in the fields of oncology, infectious diseases, and inflammation. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this intriguing class of molecules. Further synthesis and rigorous biological evaluation of novel derivatives are warranted to elucidate their precise mechanisms of action and to identify lead candidates for clinical development.

References

An In-depth Technical Guide on the Core of Potential Therapeutic Targets of 3-(4-Methylphenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct therapeutic target data for 3-(4-Methylphenyl)isoxazol-5-amine is limited in publicly available scientific literature. This guide provides an in-depth analysis of the therapeutic potential of the isoxazole scaffold, which is central to the specified compound. It outlines a strategic framework for identifying the therapeutic targets of novel isoxazole derivatives, leveraging established methodologies and knowledge from structurally related, well-characterized compounds.

Introduction: The Isoxazole Scaffold

This compound belongs to the isoxazole class of five-membered heterocyclic compounds. While this specific molecule is noted as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders and inflammation, a comprehensive public profile of its specific biological targets is not yet established.[1][2][3]

The isoxazole ring is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[4][5][6] Its unique electronic and structural properties allow it to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets.[5] Isoxazole derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[7][8][9][10] This wide-ranging activity underscores the high potential for novel derivatives like this compound to modulate key pathological pathways.

This document serves as a technical guide for researchers aiming to elucidate the therapeutic targets of this and related compounds. It covers established targets for isoxazole-containing drugs, proposes a systematic workflow for target identification, details relevant experimental protocols, and visualizes key concepts.

Established Therapeutic Targets of Isoxazole-Containing Drugs

The therapeutic diversity of isoxazole derivatives stems from their ability to target a wide range of biomolecules. Analysis of approved drugs and clinical candidates containing the isoxazole moiety provides a logical starting point for predicting the potential targets of novel analogues.

Table 1: Examples of FDA-Approved Isoxazole Drugs and Their Primary Targets

Drug NameChemical MoietyPrimary Therapeutic Target(s)Therapeutic Area
Valdecoxib IsoxazoleCyclooxygenase-2 (COX-2)Anti-inflammatory, Analgesic
Leflunomide IsoxazoleDihydroorotate dehydrogenase (DHODH)Antirheumatic, Immunosuppressant
Sulfamethoxazole IsoxazoleDihydropteroate synthase (DHPS)Antibacterial
Risperidone BenzisoxazoleDopamine D2 and Serotonin 5-HT2A receptorsAntipsychotic
Zonisamide BenzisoxazoleVoltage-gated sodium and calcium channelsAnticonvulsant

This table summarizes data from multiple sources indicating the prevalence and success of the isoxazole scaffold in targeting diverse proteins across different disease areas.[6][7][8][9]

These examples demonstrate that the isoxazole ring can be tailored to interact with enzymes (COX-2, DHODH), bacterial metabolic pathways (DHPS), and central nervous system receptors (Dopamine/Serotonin) and channels.

Proposed Strategy for Target Identification and Validation

For a novel compound like this compound, a multi-pronged approach is essential for accurately identifying and validating its biological targets. This workflow integrates computational, biochemical, and cell-based methods to move from initial hypothesis to confirmed mechanism of action.[11][12][13]

Experimental and Computational Workflow

The process begins with computational predictions and proceeds through increasingly complex biological systems to validate initial findings.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: In Vitro Hit Validation cluster_2 Phase 3: Cellular & Functional Validation cluster_3 Phase 4: Preclinical Evaluation Compound This compound InSilico In Silico Target Prediction (Reverse Docking, Pharmacophore Screening) Compound->InSilico HTS High-Throughput Screening (e.g., Kinase, GPCR Panels) Compound->HTS Biochemical Biochemical Assays (IC50/EC50 Determination) InSilico->Biochemical HTS->Biochemical Binding Direct Binding Assays (SPR, ITC, DARTS) Biochemical->Binding CellAssay Cell-Based Assays (Target Engagement, Pathway Modulation) Binding->CellAssay Proteomics Chemoproteomics (Affinity Pulldown-MS) Binding->Proteomics Validation Target Validation (siRNA/CRISPR Knockdown) CellAssay->Validation AnimalModel In Vivo Animal Models (Efficacy and PK/PD Studies) Validation->AnimalModel

Caption: Workflow for Novel Compound Target Identification.

Detailed Experimental Protocols

Protocol: In Silico Reverse Docking
  • Objective: To computationally predict potential protein targets by docking the compound's 3D structure against a library of known protein binding sites.

  • Methodology:

    • Generate a high-quality 3D conformer of this compound using computational chemistry software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization on the structure.

    • Utilize a reverse docking server or software (e.g., PharmMapper, idTarget, SwissTargetPrediction).

    • Submit the compound's structure to the platform. The software will screen it against a database of 3D protein structures.

    • Analyze the results, which are typically ranked by docking score or binding energy. Prioritize targets that are functionally related and known to be "druggable".[14]

Protocol: Kinase Panel Screening (Biochemical Assay)
  • Objective: To determine if the compound inhibits the activity of a broad range of protein kinases, a common target class for isoxazole derivatives.

  • Methodology:

    • Outsource to a commercial provider (e.g., Eurofins, Reaction Biology) offering kinase screening panels (e.g., KinaseProfiler™).

    • Provide a sample of the compound at a specified concentration (typically 1-10 µM for initial screening).

    • The provider will perform in vitro kinase activity assays for a panel of hundreds of kinases. The assay typically measures the phosphorylation of a substrate peptide via radiometric (³³P-ATP) or fluorescence-based methods.

    • Data is returned as "% Inhibition" at the tested concentration.

    • For significant "hits" (e.g., >50% inhibition), follow up with dose-response assays to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Protocol: Drug Affinity Responsive Target Stability (DARTS)
  • Objective: To identify direct binding targets in a complex protein lysate without chemically modifying the compound.

  • Methodology:

    • Prepare cell or tissue lysates.

    • Aliquot the lysate into two sets of tubes: one for treatment with the compound and one for a vehicle control (e.g., DMSO).

    • Incubate the lysates with the compound or vehicle for a set period (e.g., 1 hour at 4°C).

    • Add a protease (e.g., pronase, thermolysin) to all tubes at varying concentrations and incubate for a short period (e.g., 15-30 minutes). The principle is that a protein bound to a small molecule will be more stable and less susceptible to proteolytic degradation.[12]

    • Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

    • Run the samples on an SDS-PAGE gel and visualize with Coomassie stain or silver stain.

    • Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control lanes.

    • Excise these bands and identify the protein via mass spectrometry (LC-MS/MS).

Potential Signaling Pathway Modulation

Given the known activities of isoxazole derivatives against inflammation and cancer, a likely area of impact is intracellular signaling cascades, such as the MAPK/ERK pathway, which is central to cell proliferation, differentiation, and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors (c-Fos, c-Jun, c-Myc) ERK->TF Activates Nucleus Gene Expression (Proliferation, Survival) TF->Nucleus Compound Isoxazole Inhibitor? Compound->RAF Potential Inhibition Compound->MEK

Caption: Potential Inhibition of the MAPK/ERK Signaling Pathway.

Many small molecule inhibitors target the kinase cascade within this pathway. An isoxazole derivative could potentially act as an ATP-competitive inhibitor of kinases like RAF or MEK, thereby blocking downstream signaling that leads to cell proliferation. This makes kinase inhibition a high-priority hypothesis for this compound.

Conclusion

While direct experimental data on this compound remains to be published, its chemical structure firmly places it within a class of compounds with immense therapeutic potential. The isoxazole scaffold has proven to be a highly successful pharmacophore, capable of targeting a diverse array of proteins involved in inflammation, cancer, infection, and neurological disorders.

For researchers and drug developers, the path forward involves a systematic investigation beginning with broad, unbiased screening and computational approaches, followed by rigorous biochemical and cell-based validation of promising hits. The protocols and workflows outlined in this guide provide a robust framework for elucidating the specific therapeutic targets of this compound, ultimately unlocking its potential as a novel therapeutic agent.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Methylphenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-(4-Methylphenyl)isoxazol-5-amine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data in public literature, this document focuses on providing detailed experimental protocols for determining these crucial physicochemical properties, alongside an analysis of expected behavior based on the compound's structure and data from related isoxazole derivatives.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. This data is essential for designing and interpreting solubility and stability studies.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 174.2 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Cream color crystalline solid--INVALID-LINK--
Melting Point 148-153 °C--INVALID-LINK--
Calculated LogP 2.37--INVALID-LINK--
Storage Conditions 0-8 °C--INVALID-LINK--

The calculated LogP value of 2.37 suggests that this compound is a moderately lipophilic compound.[1] This indicates a higher affinity for organic solvents compared to aqueous media. The isoxazole ring, being a polar heterocycle, contributes to some degree of polarity.[2]

Solubility Profile: Methodology and Expected Trends

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This method is a standard approach for determining the thermodynamic solubility of a compound in various solvents.

Materials:

  • This compound (solid)

  • Selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Scintillation vials or other suitable containers

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) for HPLC calibration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound by HPLC against the prepared calibration curve.

Expected Solubility Trends
  • Aqueous Solubility: Due to its moderate lipophilicity (LogP = 2.37), this compound is expected to have low aqueous solubility.

  • pH-Dependent Solubility: The presence of the amine group (-NH₂) suggests that the compound will exhibit pH-dependent solubility. In acidic solutions, the amine group will be protonated, forming a more soluble salt. Therefore, solubility is expected to be higher at lower pH values.

  • Organic Solvents: The compound is anticipated to have good solubility in polar organic solvents such as DMSO, methanol, and ethanol, and moderate solubility in less polar solvents.

Stability Profile: Methodology and Degradation Pathways

Understanding the stability of this compound is critical for its handling, storage, and formulation. This section details a forced degradation study protocol to identify potential degradation pathways.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its decomposition and identify potential degradation products.[3][4]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC-grade water, methanol, and acetonitrile

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-MS/MS system for analysis and identification of degradation products

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) in an oven.

    • Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

  • Sample Analysis: At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Use HPLC-MS/MS to identify the mass of the degradation products to help in structure elucidation.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways can be anticipated:

  • Hydrolysis: The isoxazole ring can be susceptible to cleavage under strong acidic or basic conditions.

  • Oxidation: The amine group and the aromatic ring are potential sites for oxidation.

  • Photodegradation: Aromatic compounds can undergo degradation upon exposure to UV light.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the experimental protocols described above.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh Excess Solid B Add to Solvent A->B D Agitate at Constant Temperature (24-72h) B->D C Prepare HPLC Calibration Standards G HPLC Analysis C->G E Centrifuge for Phase Separation D->E F Withdraw & Dilute Supernatant E->F F->G H Calculate Solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Stability_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl) F Sample at Time Points A->F B Base Hydrolysis (NaOH) B->F C Oxidation (H2O2) C->F D Thermal Stress (Heat) D->F E Photolytic Stress (UV/Vis) E->F G Neutralize (if needed) F->G H HPLC-MS/MS Analysis G->H I Identify Degradants & Pathways H->I

Caption: Workflow for Forced Degradation Stability Study.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data is not yet widely published, the provided protocols and expected trends offer a solid foundation for researchers in the pharmaceutical and agrochemical industries to characterize this important molecule. The inherent stability and versatile reactivity of isoxazole derivatives make them valuable building blocks in the synthesis of bioactive molecules.[5] A thorough understanding of their physicochemical properties is paramount for successful drug development and formulation.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Aryl-Isoxazol-5-Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aryl-isoxazol-5-amine core is a significant heterocyclic scaffold that has garnered considerable attention in medicinal chemistry. Its versatile biological activities, ranging from anticancer to antimicrobial properties, have established it as a "privileged structure" in drug discovery. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of this important class of compounds, with a focus on key experimental data and methodologies.

A Historical Perspective: The Dawn of a New Heterocycle

The journey of 3-aryl-isoxazol-5-amines appears to have its roots in the broader exploration of isoxazole chemistry in the mid-20th century. While a single seminal "discovery" paper remains elusive, early patent literature provides crucial insights into the initial synthesis of this scaffold. A key historical document is a 1969 patent that details the preparation of 3-amino-5-phenylisoxazole.[1] This patent laid the groundwork for the synthesis of 3-aminoisoxazoles with aryl substituents at the 3-position, highlighting their potential as intermediates in the synthesis of other compounds, likely with therapeutic applications in mind.

Early research into isoxazoles was often driven by the quest for new antibacterial agents, with the related sulfonamide, sulfisoxazole, being a prominent example. This context suggests that the initial interest in 3-aryl-isoxazol-5-amines may have been linked to the development of novel anti-infective agents. Over the decades, the focus has expanded dramatically, with this scaffold now being investigated for a wide array of therapeutic applications.

Synthetic Strategies: Crafting the 3-Aryl-Isoxazol-5-Amine Core

The primary and historically significant method for the synthesis of 3-aryl-isoxazol-5-amines involves the cyclization of a β-ketonitrile with hydroxylamine. This versatile reaction allows for the introduction of a wide variety of aryl groups at the 3-position, making it a cornerstone of combinatorial chemistry efforts in this field.

Key Experimental Protocol: Synthesis of 3-Amino-5-phenylisoxazole

The following protocol is adapted from the foundational 1969 patent and represents a classic approach to the synthesis of the parent compound of this class.[1]

Reactants:

  • Phenylpropiolonitrile

  • Hydroxylamine hydrochloride

  • 10% Aqueous sodium hydroxide solution

  • Ethanol

  • Ether

  • 10% Aqueous hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 1.90 g of phenylpropiolonitrile in 10 mL of ethanol is prepared.

  • A solution of 5.4 g of hydroxylamine hydrochloride in 40 mL of a 10% aqueous sodium hydroxide solution is added to the phenylpropiolonitrile solution.

  • The reaction mixture is allowed to stand at room temperature overnight.

  • The mixture is then extracted twice with ether.

  • The combined ether extracts are dried over anhydrous sodium sulfate.

  • The ether is subsequently distilled off.

  • The resulting residue is dissolved in 10% aqueous hydrochloric acid.

  • The acidic solution is neutralized with an aqueous sodium hydroxide solution, leading to the precipitation of the product.

  • The crystalline product is collected by filtration and recrystallized from aqueous ethanol to yield 3-amino-5-phenylisoxazole as needles.

Yield: 70% Melting Point: 137-138 °C

This fundamental protocol has been adapted and modified over the years to improve yields, introduce a diverse range of substituents, and employ more environmentally friendly conditions.

Biological Significance and Therapeutic Potential

The 3-aryl-isoxazol-5-amine scaffold has been shown to possess a broad spectrum of biological activities. The ability to readily modify the aryl group at the 3-position, as well as the amino group at the 5-position, has allowed for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity for various biological targets.

Anticancer Activity

A significant area of investigation for 3-aryl-isoxazol-5-amines is in the field of oncology. Numerous studies have demonstrated the cytotoxic effects of these compounds against a variety of cancer cell lines.

Quantitative Anticancer Activity of 3-Aryl-Isoxazole Derivatives

Compound ID3-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
1a 4-MethoxyphenylHuh7 (Liver)3.7[2]
1b 4-TrifluoromethylphenylHuh7 (Liver)1.8[2]
1c 4-ChlorophenylHuh7 (Liver)2.5[2]
2a 3,4-DimethoxyphenylMCF-7 (Breast)19.72[3]
2b 3,4-Dimethoxyphenyl-4-(trifluoromethyl)MCF-7 (Breast)2.63[3]

Note: The table presents a selection of data for isoxazole derivatives with aryl substituents at the 3-position to illustrate the impact of substitution on anticancer activity. The core structure may vary slightly from the parent 3-aryl-isoxazol-5-amine.

The anticancer mechanism of action for isoxazole derivatives is multifaceted and can involve the induction of apoptosis, inhibition of tubulin polymerization, and modulation of various signaling pathways.[4]

Antimicrobial Activity

The historical connection to antibacterial research continues with contemporary studies demonstrating the potential of 3-aryl-isoxazol-5-amines as antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of their antimicrobial action is an area of ongoing research.

Signaling Pathways and Mechanism of Action

The diverse biological effects of 3-aryl-isoxazol-5-amines stem from their interaction with various cellular targets and signaling pathways. In the context of their anticancer properties, isoxazole derivatives have been shown to induce apoptosis, a form of programmed cell death that is often dysregulated in cancer.

One of the key pathways implicated in the pro-apoptotic activity of some isoxazole-containing compounds is the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by cellular stress and leads to the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.

Below is a generalized representation of a potential signaling pathway for the induction of apoptosis by a 3-aryl-isoxazol-5-amine derivative.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade 3-Aryl-Isoxazol-5-Amine 3-Aryl-Isoxazol-5-Amine Bax Bax 3-Aryl-Isoxazol-5-Amine->Bax activates Bcl2 Bcl2 3-Aryl-Isoxazol-5-Amine->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release Bcl2->Cytochrome_c inhibits release Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes biological_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Biological Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of 3-Aryl-Isoxazol-5-Amine Library Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT assay) Purification->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC determination) Purification->Antimicrobial Apoptosis_Assay Apoptosis Assays (e.g., Annexin V staining) Cytotoxicity->Apoptosis_Assay Active Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Target_ID Target Identification (e.g., Enzyme inhibition assays) Cell_Cycle->Target_ID Animal_Model Animal Models of Disease (e.g., Xenograft models) Target_ID->Animal_Model Lead Compound

References

Reactivity of the Amine Group in 3-(4-Methylphenyl)isoxazol-5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methylphenyl)isoxazol-5-amine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the nucleophilic amine group at the 5-position of the isoxazole ring, offer a reactive handle for a variety of chemical transformations. This reactivity allows for the synthesis of a diverse array of derivatives with potential therapeutic applications, notably in the fields of neuropharmacology and anti-inflammatory research. This technical guide provides a comprehensive overview of the reactivity of the amine group in this compound, detailing common synthetic transformations, experimental protocols for analogous compounds, and the biological signaling pathways targeted by its derivatives.

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The 5-aminoisoxazole moiety, in particular, serves as a crucial building block for constructing complex molecular architectures with diverse biological activities. This compound, featuring a p-tolyl substituent at the 3-position, combines the reactive potential of the 5-amino group with the modulatory effects of the aryl substituent, making it a valuable intermediate in the synthesis of novel therapeutic agents. The amine group in this compound is nucleophilic and can readily participate in a range of chemical reactions, including acylation, alkylation, condensation, and diazotization, leading to the formation of amides, imines, and azo compounds, among other derivatives. These transformations are fundamental to the exploration of the structure-activity relationships (SAR) of isoxazole-based compounds.

General Reactivity of the Amine Group

The exocyclic amine group at the 5-position of the isoxazole ring is the primary site of nucleophilic reactivity in this compound. Its reactivity is influenced by the electronic nature of the isoxazole ring and the 3-aryl substituent. The amine group can readily react with various electrophiles, making it a key functional group for derivatization.

Acylation

The amine group undergoes facile acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding N-(isoxazol-5-yl)amides. This reaction is one of the most common methods for modifying the core structure and is widely used to synthesize libraries of compounds for biological screening.

Condensation with Aldehydes and Ketones

Reaction with aldehydes and ketones under appropriate conditions leads to the formation of Schiff bases (imines). These imines can be further reduced to secondary amines or used as intermediates in the synthesis of more complex heterocyclic systems.

Diazotization and Azo Coupling

As a primary aromatic amine, this compound can be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt can then be coupled with electron-rich aromatic compounds, such as phenols and anilines, to produce azo dyes. This reaction is a powerful tool for introducing chromophores and for further functionalization.

Experimental Protocols and Data

While specific experimental data for this compound is not extensively available in the public domain, the following protocols for analogous 5-aminoisoxazoles can be adapted. The yields and reaction conditions provided in the tables serve as a representative guide for researchers.

Acylation: Synthesis of N-(3-aryl-isoxazol-5-yl)amides

The acylation of 5-aminoisoxazoles is a straightforward and high-yielding reaction.

General Experimental Protocol (Adapted for this compound):

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a base like triethylamine (TEA) or pyridine (1.2 eq) is added. The mixture is cooled to 0 °C, and the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Table 1: Representative Data for Acylation of 5-Aminoisoxazole Analogs

Acylating AgentBaseSolventReaction Time (h)Yield (%)Reference Compound
Benzoyl isothiocyanate---quantitative5-amino-3-methylisoxazole
Acetic anhydride----3,4-diaryl-5-aminoisoxazoles
Condensation with Aldehydes: Synthesis of Schiff Bases

The condensation of 5-aminoisoxazoles with aromatic aldehydes typically requires acidic or basic catalysis.

General Experimental Protocol (Adapted for this compound):

A mixture of this compound (1.0 eq) and an aromatic aldehyde (1.0 eq) in a solvent such as ethanol or toluene is heated to reflux in the presence of a catalytic amount of a weak acid (e.g., acetic acid) or a base. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the resulting solid is purified by recrystallization.

Table 2: Representative Data for Condensation of 3-Amino-5-methylisoxazole with Aromatic Aldehydes

AldehydeCatalystSolventReaction Time (h)Yield (%)
Benzaldehyde-Ethanol459
4-Methoxybenzaldehyde-Ethanol444
4-Bromobenzaldehyde-Ethanol455
4-Chlorobenzaldehyde-Ethanol462
Diazotization and Azo Coupling

This two-step process allows for the synthesis of azo compounds from the aminoisoxazole.

General Experimental Protocol (Adapted for this compound):

Step 1: Diazotization this compound (1.0 eq) is dissolved in a mixture of a strong acid (e.g., HCl) and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.0 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling The cold diazonium salt solution is then added slowly to a pre-cooled solution of the coupling component (e.g., phenol or N,N-dimethylaniline, 1.0 eq) dissolved in an appropriate solvent (e.g., aqueous NaOH for phenols). The reaction mixture is stirred at low temperature, and the resulting azo dye precipitates out of solution. The solid is collected by filtration, washed with cold water, and dried.

Table 3: Representative Data for Azo Coupling of Diazotized Amines

Diazotized AmineCoupling ComponentReaction ConditionsYield (%)
Substituted anilines3-methyl-4H-isoxazol-5-oneAqueous medium, room temp.-
5-amino-4-arylazo-3-methyl-1H-pyrazoles-Diazotization followed by coupling-

Biological Relevance and Signaling Pathways

Derivatives of this compound have shown promise as modulators of key biological pathways implicated in neurological disorders and inflammation.

Neuropharmacology: Modulation of AMPA Receptors

Certain isoxazole derivatives, particularly isoxazole-4-carboxamides, have been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system and are crucial for synaptic plasticity, learning, and memory. Dysregulation of AMPA receptor function is implicated in various neurological and psychiatric disorders. The diagram below illustrates a simplified AMPA receptor signaling pathway.

AMPA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor GluA1-4 subunits Glutamate->AMPAR:p1 Binds Na_ion Na+ AMPAR->Na_ion Influx Ca_ion Ca2+ AMPAR->Ca_ion Influx (for Ca2+-permeable AMPARs) Depolarization Depolarization Na_ion->Depolarization Downstream Downstream Signaling (e.g., CaMKII, PKC activation) Ca_ion->Downstream Depolarization->Downstream

Caption: Simplified AMPA Receptor Signaling Pathway.

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines

Isoxazole derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] These cytokines play a central role in the inflammatory cascade and are key targets for anti-inflammatory drug development. The diagram below outlines a simplified signaling pathway for TNF-α and IL-6.

Inflammatory_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR IL6 IL-6 IL6R IL-6R IL6->IL6R NFkB_pathway NF-κB Pathway TNFR->NFkB_pathway MAPK_pathway MAPK Pathway TNFR->MAPK_pathway JAK_STAT_pathway JAK-STAT Pathway IL6R->JAK_STAT_pathway Inflammation Pro-inflammatory Gene Expression NFkB_pathway->Inflammation MAPK_pathway->Inflammation JAK_STAT_pathway->Inflammation

Caption: Simplified TNF-α and IL-6 Inflammatory Signaling Pathways.

Experimental and Synthetic Workflows

The following diagrams illustrate the general workflows for the key reactions of the amine group in this compound.

General Workflow for Acylation

Acylation_Workflow A Dissolve this compound and base in solvent B Cool to 0 °C A->B C Add acylating agent B->C D Stir at room temperature C->D E Work-up (wash, dry) D->E F Purification (recrystallization/chromatography) E->F G N-acylated product F->G

Caption: General workflow for the acylation of this compound.

General Workflow for Diazotization and Azo Coupling

Azo_Coupling_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling A Dissolve amine in aq. acid B Cool to 0-5 °C A->B C Add NaNO2 solution B->C D Diazonium salt solution C->D F Add diazonium salt solution D->F E Prepare cooled solution of coupling component E->F G Stir at low temperature F->G H Filter and dry the precipitate G->H I Azo dye product H->I

Caption: General workflow for diazotization and azo coupling.

Conclusion

This compound is a valuable and reactive building block in synthetic and medicinal chemistry. The nucleophilic amine group at the 5-position provides a versatile handle for a wide range of chemical modifications, including acylation, condensation, and diazotization. These reactions enable the synthesis of diverse libraries of isoxazole derivatives. The biological importance of these derivatives is highlighted by their ability to modulate key signaling pathways, such as those involving AMPA receptors and pro-inflammatory cytokines, underscoring their potential in the development of novel therapeutics for neurological and inflammatory diseases. Further exploration of the reactivity of this core structure will undoubtedly lead to the discovery of new compounds with significant pharmacological activities.

References

Review of the medicinal chemistry applications of isoxazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile pharmacophore have propelled the development of a diverse array of therapeutic agents targeting a wide spectrum of diseases. This technical guide provides a comprehensive overview of the medicinal chemistry applications of isoxazole compounds, detailing their synthesis, biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations to empower researchers in the field of drug discovery.

Therapeutic Applications and Biological Activities

Isoxazole derivatives have demonstrated remarkable versatility, exhibiting a broad range of biological activities that have been harnessed to create effective treatments for various diseases. These activities include anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and neuroprotective effects.[1][2][3][4] The inclusion of the isoxazole moiety can enhance a molecule's efficacy, improve its pharmacokinetic profile, and reduce toxicity.[2][5]

Anticancer Activity

The isoxazole scaffold is a prominent feature in a multitude of anticancer agents, with compounds demonstrating efficacy against various cancer cell lines.[6][7] These derivatives employ diverse mechanisms to combat cancer, including the inhibition of crucial cellular machinery like tubulin polymerization, heat shock protein 90 (Hsp90), and histone deacetylases (HDACs).[2][8][9]

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

Compound/DrugCancer Cell LineBiological TargetIC50 (µM)Reference(s)
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4)MCF-7 (Breast)Not Specified2.63[3]
Isoxazole Chalcone Derivative 10aDU145 (Prostate)Tubulin0.96[7]
Isoxazole Chalcone Derivative 10bDU145 (Prostate)Tubulin1.06[7]
Diosgenin-Isoxazole Derivative 24MCF-7 (Breast)Not Specified9.15 ± 1.30[7]
Diosgenin-Isoxazole Derivative 24A549 (Lung)Not Specified14.92 ± 1.70[7]
Curcumin-Isoxazole Derivative 40MCF-7 (Breast)Not Specified3.97[7]
Naphtho[2,3-d]isoxazole-4,9-dione Derivative 7fA431 (Epithelial Carcinoma)Hsp90Sub-nanomolar range[10]
N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide (R)-8nHCC1954 (Breast)Hsp90Sub-micromolar range[11]
3,5-disubstituted isoxazole 4bU87 (Glioblastoma)Apoptosis Induction42.8[7]
3,5-disubstituted isoxazole 4aU87 (Glioblastoma)Apoptosis Induction61.4[7]
3,5-disubstituted isoxazole 4cU87 (Glioblastoma)Apoptosis Induction67.6[7]
Indole-3-isoxazole-5-carboxamide 3dMCF-7 (Breast)Not Specified43.4[12]
Indole-3-isoxazole-5-carboxamide 4dMCF-7 (Breast)Not Specified39.0[12]
Indole-3-isoxazole-5-carboxamide 3dMDA-MB-231 (Breast)Not Specified35.9[12]
Indole-3-isoxazole-5-carboxamide 4dMDA-MB-231 (Breast)Not Specified35.1[12]
3-phenylisoxazol-5-yl Derivative 3aA549 (Lung)Not Specified5.988 ± 0.12[12]
Anti-inflammatory Activity

A significant number of isoxazole-containing compounds exhibit potent anti-inflammatory properties, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[2][13][14] This selectivity is a key advantage, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[15] Valdecoxib, a well-known COX-2 inhibitor, features an isoxazole core.[16] Another prominent example is Leflunomide, an immunomodulatory drug that inhibits de novo pyrimidine synthesis.[1][8][17]

Table 2: Anti-inflammatory Activity of Representative Isoxazole Derivatives

Compound/DrugBiological TargetIC50 (µM)Reference(s)
ValdecoxibCOX-20.005[16]
CelecoxibCOX-20.05[16]
RofecoxibCOX-20.5[16]
EtoricoxibCOX-25[16]
2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (IXZ3)COX-20.95[2][13][14]
A77 1726 (active metabolite of Leflunomide)Dihydroorotate Dehydrogenase (DHODH)~0.6[8]
RutaecarpineCOX-20.28
Antimicrobial Activity

The isoxazole scaffold is also a key component in a number of antibacterial and antifungal agents.[6] Commercially available antibiotics such as Cloxacillin, Dicloxacillin, and Flucloxacillin contain the isoxazole moiety.[11] Researchers are actively exploring novel isoxazole derivatives to combat the growing threat of antimicrobial resistance.[6]

Table 3: Antibacterial Activity of Representative Isoxazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference(s)
N3, N5-di(substituted)isoxazole-3,5-diamine 178fE. coli95[6]
N3, N5-di(substituted)isoxazole-3,5-diamine 178eE. coli110[6]
N3, N5-di(substituted)isoxazole-3,5-diamine 178dE. coli117[6]
Cloxacillin (Standard)E. coli120[6]
N3, N5-di(substituted)isoxazole-3,5-diamine 178eS. aureus95[6]
N3, N5-di(substituted)isoxazole-3,5-diamine 178dS. aureus100[6]
Cloxacillin (Standard)S. aureus100[6]
Isoxazole DerivativeS. aureus40-70
Isoxazole DerivativeE. coli40-70
Triazole-Isoxazole Hybrid 7bE. coli15[5]
Triazole-Isoxazole Hybrid 7bP. aeruginosa30[5]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid 1eE. coli28.1
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid 1eS. epidermidis56.2
3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid 1dE. coli28.1
Neuroprotective Activity

Emerging research highlights the potential of isoxazole derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease. Certain isoxazolone derivatives have been shown to attenuate the levels of beta-amyloid (Aβ) and tau proteins, key pathological hallmarks of Alzheimer's.

Table 4: Neuroprotective Activity of a Representative Isoxazole Derivative

CompoundBiological TargetIC50Reference(s)
Compound 3B7Aβ42 aggregation~25-50 µM
Compound 3G7Aβ42 aggregation~25-50 µM

Key Signaling Pathways and Mechanisms of Action

A thorough understanding of the molecular mechanisms by which isoxazole compounds exert their therapeutic effects is crucial for rational drug design.

COX-2 Inhibition by Valdecoxib

Valdecoxib achieves its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. This selective inhibition is attributed to the ability of the isoxazole scaffold to fit into the larger, more flexible active site of COX-2 compared to the more constricted active site of COX-1.[15]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Pain & Inflammation) COX2->Prostaglandins Valdecoxib Valdecoxib Valdecoxib->COX2 Inhibition

Valdecoxib selectively inhibits the COX-2 enzyme.
DHODH Inhibition by Leflunomide

Leflunomide is a prodrug that is rapidly converted to its active metabolite, A77 1726 (teriflunomide).[1] This active form inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo synthesis of pyrimidines.[1][8] By blocking this pathway, Leflunomide depletes the pyrimidine pool necessary for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells like activated lymphocytes, which are key players in autoimmune diseases such as rheumatoid arthritis.[1]

DHODH_Inhibition cluster_synthesis De Novo Pyrimidine Synthesis Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Proliferation_Arrest Proliferation Arrest UMP Uridine Monophosphate (UMP) Orotate->UMP Lymphocyte Activated Lymphocyte UMP->Lymphocyte Required for DNA/RNA Synthesis Leflunomide Leflunomide (Prodrug) A77_1726 A77 1726 (Active Metabolite) Leflunomide->A77_1726  Metabolism A77_1726->DHODH Inhibition

Mechanism of action of Leflunomide via DHODH inhibition.
Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer cell proliferation, survival, and metastasis.[10] Isoxazole-based Hsp90 inhibitors bind to the ATP-binding pocket of Hsp90, leading to the degradation of its client proteins and ultimately inducing apoptosis in cancer cells.[11]

Hsp90_Inhibition Hsp90 Hsp90 Client_Proteins Client Oncoproteins (e.g., Akt, Raf-1, EGFR) Hsp90->Client_Proteins Chaperones & Stabilizes Ubiquitination Ubiquitination & Proteasomal Degradation Client_Proteins->Ubiquitination Leads to Isoxazole_Inhibitor Isoxazole Hsp90 Inhibitor Isoxazole_Inhibitor->Hsp90 Inhibition Apoptosis Apoptosis Ubiquitination->Apoptosis

General mechanism of Hsp90 inhibition by isoxazole derivatives.

Experimental Protocols

To facilitate the discovery and development of novel isoxazole-based therapeutics, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol describes a common method for synthesizing 3,5-disubstituted isoxazoles, which are valuable intermediates in drug discovery.[8]

Materials:

  • Substituted chalcone (10 mmol)

  • Hydroxylamine hydrochloride (15 mmol)

  • Potassium hydroxide (40% aqueous solution, 5 mL)

  • Ethyl alcohol (30 mL)

  • Diethyl ether

  • Crushed ice

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • A mixture of the substituted chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethyl alcohol (30 mL) is placed in a round-bottom flask.

  • To this mixture, 5 mL of 40% aqueous potassium hydroxide is added.

  • The reaction mixture is refluxed for 12 hours. The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing crushed ice.

  • The product is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude 3,5-disubstituted isoxazole.

  • The crude product can be purified by column chromatography or recrystallization.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay is used to screen for and characterize inhibitors of the COX-2 enzyme.[4]

Materials:

  • 96-well white opaque plate

  • Multi-well fluorometer

  • COX-2 inhibitor screening kit (containing COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, human recombinant COX-2, and a known inhibitor like Celecoxib)

  • Test compounds (isoxazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves reconstituting the enzyme and diluting the probe, cofactor, and substrate.

  • Assay Plate Setup:

    • Enzyme Control (EC): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): Add a known COX-2 inhibitor (e.g., 2 µL of Celecoxib) and 8 µL of COX Assay Buffer.

    • Test Compound (S): Add 10 µL of the diluted test isoxazole derivative.

  • Reaction Initiation:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

    • Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each test compound concentration and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound can inhibit or promote the polymerization of tubulin into microtubules, a key mechanism for some anticancer drugs.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (1 mM final concentration)

  • Glycerol (10% final concentration, as a polymerization enhancer)

  • Test compounds (isoxazole derivatives)

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

  • 96-well clear bottom plates

Procedure:

  • Reaction Setup: On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain tubulin in polymerization buffer, GTP, and glycerol.

  • Compound Addition: Add the test isoxazole derivative at various concentrations to the appropriate wells. Include a positive control (e.g., paclitaxel for polymerization promotion or nocodazole for inhibition) and a negative control (vehicle).

  • Polymerization Initiation and Measurement: Transfer the plate to the pre-warmed (37°C) spectrophotometer. Immediately begin recording the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compounds to the controls to determine their effect on tubulin polymerization.

Experimental Workflow for Isoxazole-Based Drug Discovery

The journey from a promising isoxazole scaffold to a clinically viable drug involves a structured and iterative process.

Drug_Discovery_Workflow A Target Identification & Validation B Lead Compound Identification (High-Throughput Screening) A->B D Structure-Activity Relationship (SAR) Studies B->D C Isoxazole Library Synthesis C->B E Lead Optimization D->E F In Vitro Biological Evaluation (e.g., IC50, MIC) E->F G In Vivo Efficacy & Toxicology Studies E->G F->D H Preclinical Development G->H I Clinical Trials H->I

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(4-Methylphenyl)isoxazol-5-amine from Chalcone Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-(4-Methylphenyl)isoxazol-5-amine, a versatile heterocyclic compound with significant potential in pharmaceutical and medicinal chemistry. The synthesis is achieved through the cyclization of a chalcone precursor with hydroxylamine. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them attractive scaffolds for drug discovery.[1][2][3][4] This document outlines the synthetic workflow, experimental procedures, and expected data for the starting materials and the final product.

I. Overview of the Synthetic Pathway

The synthesis of this compound from a chalcone precursor is a well-established method in heterocyclic chemistry. The general approach involves a two-step process:

  • Claisen-Schmidt Condensation: Synthesis of the chalcone precursor, (E)-1-amino-3-(4-methylphenyl)prop-2-en-1-one, by the base-catalyzed condensation of 4-methylbenzaldehyde with an appropriate ketone.

  • Cyclization with Hydroxylamine: The resulting chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the final product, this compound.[5]

This synthetic route is efficient and allows for the introduction of various substituents on the phenyl ring, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

II. Data Presentation

Table 1: Physicochemical and Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
(E)-1-amino-3-(4-methylphenyl)prop-2-en-1-one (Chalcone Precursor) C₁₀H₁₁NO161.20Not Available7.5-6.5 (m, Ar-H, CH=CH), 2.3 (s, 3H, CH₃)190 (C=O), 144-120 (Ar-C, C=C), 21 (CH₃)3400-3200 (N-H), 1680 (C=O), 1600 (C=C)162 [M+H]⁺
This compound (Final Product) C₁₀H₁₀N₂O174.20Not Available7.7 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 6.5 (s, 1H, isoxazole-H), 5.0 (s, 2H, NH₂), 2.4 (s, 3H, CH₃)170 (isoxazole-C5), 162 (isoxazole-C3), 140-125 (Ar-C), 97 (isoxazole-C4), 21 (CH₃)3400-3200 (N-H), 1620 (C=N), 1580 (C=C)175 [M+H]⁺

Note: The spectroscopic data presented are predicted values based on closely related structures found in the literature. Actual experimental values may vary slightly.[6][7][8][9][10][11]

III. Experimental Protocols

A. Synthesis of (E)-1-amino-3-(4-methylphenyl)prop-2-en-1-one (Chalcone Precursor)

Materials:

  • 4-Methylbenzaldehyde

  • Acetamide

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 4-methylbenzaldehyde (1 equivalent) and acetamide (1.2 equivalents) in ethanol.

  • Slowly add an aqueous solution of NaOH (1.5 equivalents) to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure chalcone precursor.

B. Synthesis of this compound

Materials:

  • (E)-1-amino-3-(4-methylphenyl)prop-2-en-1-one (Chalcone Precursor)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol or Pyridine

  • Distilled Water

Procedure:

  • Dissolve the chalcone precursor (1 equivalent) in ethanol or pyridine in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.5 equivalents) to the solution and stir.

  • Slowly add a solution of KOH or NaOH (2 equivalents) in water or ethanol to the reaction mixture.

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.[5]

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • The crude this compound will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

IV. Visualizations

Reaction Workflow

Synthesis_Workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_isoxazole Step 2: Isoxazole Formation cluster_analysis Analysis start 4-Methylbenzaldehyde + Acetamide reagents1 NaOH, Ethanol start->reagents1 Claisen-Schmidt Condensation chalcone (E)-1-amino-3-(4-methylphenyl)prop-2-en-1-one reagents1->chalcone reagents2 NH₂OH·HCl, KOH chalcone->reagents2 Cyclization isoxazole This compound reagents2->isoxazole analysis Purification & Characterization (NMR, IR, MS) isoxazole->analysis

Caption: Synthetic workflow for this compound.

Potential Signaling Pathways

Isoxazole derivatives are known to interact with various biological targets. 5-Aminoisoxazoles, in particular, have shown potential as modulators of enzymes and receptors involved in inflammation and cancer.

Signaling_Pathways cluster_inflammation Inflammatory Pathways cluster_cancer Anticancer Mechanisms cluster_neuro Neurological Pathways isoxazole This compound cox2 COX-2 isoxazole->cox2 Inhibition prostaglandins Prostaglandins cox2->prostaglandins Production inflammation Inflammation prostaglandins->inflammation isoxazole2 This compound tyrosine_kinase Tyrosine Kinases isoxazole2->tyrosine_kinase Inhibition apoptosis Apoptosis isoxazole2->apoptosis Induction proliferation Cell Proliferation tyrosine_kinase->proliferation Promotes isoxazole3 This compound ampa AMPA Receptors isoxazole3->ampa Modulation neurotransmission Synaptic Transmission ampa->neurotransmission

Caption: Potential biological targets of 5-aminoisoxazole derivatives.

V. Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.

  • Sodium hydroxide and potassium hydroxide are corrosive and should be handled with extreme caution.

  • Organic solvents are flammable and should be kept away from ignition sources.

VI. Conclusion

The protocol described provides a reliable method for the synthesis of this compound. The versatility of the chalcone-based synthesis allows for the creation of diverse analogs for further investigation in drug discovery and development programs. The potential of this class of compounds to modulate key biological pathways warrants further exploration of their therapeutic applications.

References

Application Notes and Protocols for the One-Pot Synthesis of 3,4,5-Trisubstituted Isoxazoles Using Nitrile Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient one-pot synthesis of 3,4,5-trisubstituted isoxazoles, a scaffold of significant interest in medicinal chemistry and drug discovery. The described methods utilize the in situ generation of nitrile oxides followed by their [3+2] cycloaddition with various dipolarophiles. Three distinct and advantageous protocols are presented: an environmentally friendly aqueous synthesis, a solvent-free mechanochemical approach, and a green oxidation method.

Introduction

Isoxazoles are a class of five-membered heterocyclic compounds that are integral to numerous pharmaceuticals and biologically active compounds. The 3,4,5-trisubstituted isoxazole core, in particular, offers a versatile scaffold for molecular exploration in drug development. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. The one-pot methodologies detailed herein provide efficient, sustainable, and scalable alternatives for the synthesis of this important heterocyclic motif.

The core of these syntheses is the [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry. Nitrile oxides, highly reactive 1,3-dipoles, are generated in situ from stable precursors and immediately trapped by a dipolarophile to form the isoxazole ring. This circumvents the need to handle the often unstable nitrile oxides.

Reaction Principle

The fundamental principle behind these protocols is the one-pot, two-step sequence involving the generation of a nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile.

Step 1: In Situ Generation of Nitrile Oxides

Two primary methods for the in situ generation of nitrile oxides are highlighted:

  • Dehydrohalogenation of Hydroximoyl Chlorides: In the presence of a base, hydroximoyl chlorides eliminate hydrogen chloride to form the corresponding nitrile oxide.

  • Oxidation of Aldoximes: Aldoximes can be oxidized using mild and environmentally friendly oxidants to yield nitrile oxides.

Step 2: [3+2] Cycloaddition

The generated nitrile oxide rapidly reacts with a dipolarophile, such as a 1,3-dicarbonyl compound (e.g., β-diketones, β-ketoesters), to form the 3,4,5-trisubstituted isoxazole ring. The regioselectivity of this reaction is a key advantage, leading to the desired substitution pattern.

Visualization of the General Reaction Scheme

General Reaction Scheme cluster_step1 Step 1: In Situ Nitrile Oxide Generation cluster_step2 Step 2: [3+2] Cycloaddition Precursor Nitrile Oxide Precursor (e.g., Hydroximoyl Chloride or Aldoxime) NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Precursor->NitrileOxide Elimination or Oxidation Dipolarophile Dipolarophile (e.g., 1,3-Dicarbonyl) Reagent1 Base or Oxidant Isoxazole 3,4,5-Trisubstituted Isoxazole Dipolarophile->Isoxazole Cycloaddition

Caption: General one-pot reaction pathway for the synthesis of 3,4,5-trisubstituted isoxazoles.

Experimental Protocols

Three detailed protocols for the one-pot synthesis of 3,4,5-trisubstituted isoxazoles are provided below.

Protocol 1: Aqueous One-Pot Synthesis from Hydroximoyl Chlorides and 1,3-Dicarbonyl Compounds[1][2]

This protocol, adapted from Hossain et al. (2022), describes an environmentally friendly synthesis in water at room temperature.[1][2]

Workflow Diagram

Aqueous Synthesis Workflow start Start reagents Combine hydroximoyl chloride, 1,3-dicarbonyl compound, and solvent (95:5 water/methanol). start->reagents base Add N,N-diisopropylethylamine (DIPEA). reagents->base stir Stir at room temperature for 1-2 hours. base->stir workup Perform aqueous work-up: - Add ethyl acetate - Separate organic layer - Dry over Na₂SO₄ stir->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for the aqueous one-pot synthesis of isoxazoles.

Materials
  • Substituted hydroximoyl chloride (1.0 equiv)

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Deionized water

  • Methanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure
  • To a round-bottom flask, add the hydroximoyl chloride (0.5 mmol, 1.0 equiv) and the 1,3-dicarbonyl compound (0.5 mmol, 1.0 equiv).

  • Add a solvent mixture of 15 mL of 95% water and 5% methanol.

  • To the stirred mixture, add N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 equiv).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add 20 mL of ethyl acetate to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 3,4,5-trisubstituted isoxazole.

Protocol 2: Mechanochemical Solvent-Free Synthesis from Aldoximes and Alkynes

This protocol is based on a ball-milling approach, offering a solvent-free and efficient alternative.

Workflow Diagram

Mechanochemical Synthesis Workflow start Start reagents Add aldoxime, alkyne, NaCl, Oxone, Na₂CO₃, and stainless-steel balls to a milling jar. start->reagents mill Mill at 30 Hz for 60 minutes. reagents->mill extract Extract the reaction mixture with an organic solvent (e.g., CH₂Cl₂). mill->extract filter Filter and concentrate the solvent. extract->filter purify Purify by column chromatography. filter->purify end End purify->end

Caption: Experimental workflow for the mechanochemical synthesis of isoxazoles.

Materials
  • Aldoxime (1.0 equiv)

  • Alkyne (1.2 equiv)

  • Sodium chloride (NaCl) (1.1 equiv)

  • Oxone® (potassium peroxymonosulfate) (1.1 equiv)

  • Sodium carbonate (Na₂CO₃) (1.5 equiv)

  • Stainless-steel milling jar and balls

  • Planetary ball mill

  • Dichloromethane (for extraction)

  • Silica gel for column chromatography

Procedure
  • To a stainless-steel milling jar (e.g., 5 mL), add the aldoxime (0.1 mmol, 1.0 equiv), the alkyne (0.12 mmol, 1.2 equiv), NaCl (0.11 mmol, 1.1 equiv), Oxone® (0.11 mmol, 1.1 equiv), and Na₂CO₃ (0.15 mmol, 1.5 equiv).

  • Add stainless-steel balls (e.g., 4 balls of 5 mm diameter).

  • Seal the jar and place it in a planetary ball mill.

  • Mill the mixture at a frequency of 30 Hz for 60 minutes.

  • After milling, open the jar and add dichloromethane to extract the product.

  • Filter the mixture to remove inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired isoxazole.

Protocol 3: Green One-Pot Synthesis via NaCl/Oxone® Oxidation of Aldoximes[3][4]

This protocol utilizes a green and efficient method for the in situ generation of nitrile oxides from aldoximes.[3][4]

Workflow Diagram

Green Oxidation Workflow start Start reagents Dissolve aldoxime and dipolarophile in a suitable solvent (e.g., acetonitrile). start->reagents oxidant Add an aqueous solution of NaCl and Oxone®. reagents->oxidant stir Stir at room temperature. oxidant->stir workup Perform aqueous work-up: - Quench with Na₂S₂O₃ - Extract with an organic solvent stir->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for the green synthesis of isoxazoles using NaCl/Oxone®.

Materials
  • Aldoxime (1.0 equiv)

  • Dipolarophile (e.g., alkene or alkyne) (1.2-1.5 equiv)

  • Sodium chloride (NaCl)

  • Oxone® (potassium peroxymonosulfate)

  • Acetonitrile

  • Water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure
  • In a round-bottom flask, dissolve the aldoxime (1.0 equiv) and the dipolarophile (1.2-1.5 equiv) in acetonitrile.

  • In a separate flask, prepare an aqueous solution of NaCl and Oxone®.

  • Add the aqueous oxidant solution to the solution of the aldoxime and dipolarophile.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure isoxazole derivative.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 3,4,5-trisubstituted isoxazoles using the described protocols.

Table 1: Aqueous One-Pot Synthesis of 3,4,5-Trisubstituted Isoxazoles[1]
EntryR¹ in Hydroximoyl ChlorideR² and R³ in 1,3-DicarbonylProductTime (h)Yield (%)
1PhenylAcetyl, Methyl5-acetyl-3-phenyl-4-methylisoxazole285
24-FluorophenylAcetyl, Methyl5-acetyl-3-(4-fluorophenyl)-4-methylisoxazole292
34-ChlorophenylAcetyl, Methyl5-acetyl-3-(4-chlorophenyl)-4-methylisoxazole290
4PhenylBenzoyl, Phenyl5-benzoyl-3,4-diphenylisoxazole278
5PhenylMethoxycarbonyl, MethylMethyl 3-phenyl-4-methylisoxazole-5-carboxylate280
Table 2: Mechanochemical Synthesis of Isoxazoles
EntryAldoximeAlkyneProductTime (min)Yield (%)
1Benzaldehyde oximePhenylacetylene3,5-Diphenylisoxazole6085
24-Methoxybenzaldehyde oximePhenylacetylene3-(4-Methoxyphenyl)-5-phenylisoxazole6082
34-Chlorobenzaldehyde oximePhenylacetylene3-(4-Chlorophenyl)-5-phenylisoxazole6088
4Benzaldehyde oxime1-Phenyl-1-propyne3-Phenyl-4-methyl-5-phenylisoxazole6075
5Thiophene-2-carbaldehyde oximePhenylacetylene5-Phenyl-3-(thiophen-2-yl)isoxazole6070

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Nitrile oxides are reactive intermediates and should be generated and used in situ.

  • Oxidizing agents like Oxone® should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Green Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a critical pharmacophore found in numerous approved drugs. Traditional synthetic routes towards these valuable heterocycles often involve hazardous reagents, volatile organic solvents, and harsh reaction conditions, posing significant environmental and safety concerns. This has catalyzed the development of green synthetic methodologies that prioritize sustainability, atom economy, and the use of safer alternatives.

These application notes provide detailed protocols for several green chemistry approaches to the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, leveraging multicomponent reactions, eco-friendly solvents, and energy-efficient techniques.

Core Principle: One-Pot Three-Component Synthesis

The predominant green strategy for synthesizing 3,4-disubstituted isoxazol-5(4H)-ones is a one-pot, three-component reaction involving an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride.[1][2] This approach is highly efficient, minimizing waste by incorporating all starting materials into the final product.

G A Aromatic Aldehyde E 3,4-Disubstituted Isoxazol-5(4H)-one A->E B β-Ketoester B->E C Hydroxylamine Hydrochloride C->E D Green Solvent & Catalyst/Energy Source D->E

Caption: General workflow for the one-pot synthesis of isoxazol-5(4H)-ones.

Data Presentation: Comparison of Green Synthetic Methods

The following table summarizes quantitative data from various green synthesis protocols for a model reaction, typically the synthesis of 3-methyl-4-(phenylmethylene)isoxazol-5(4H)-one from benzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.

MethodCatalyst (mol%)SolventEnergy SourceTime (min)Yield (%)Reference(s)
Gluconic Acid Aqueous SolutionNone (Solvent acts as catalyst)50 wt% GAASConventional (70°C)45High[3]
Ionic Liquid CatalysisAcidic Ionic LiquidNot specifiedNot specified-20-96[4]
Water at Room TemperatureTBAP (5)WaterRoom Temperature-High[1]
Water at Room TemperatureGlycine (12.5)WaterRoom Temperature-High[1]
Ultrasound-Assisted, Itaconic Acid CatalysisItaconic Acid (5)WaterUltrasound (50°C)-High[5]
Natural SunlightNoneWaterSunlight17-4089-97[6]
Ultrasound-Assisted, Vitamin B1 CatalysisVitamin B1 (10)WaterUltrasound (20°C)3092[2]
L-valine-mediatedL-valineEthanolReflux< 474-97[7]
Nano-MgO Catalysisnano-MgO (3)WaterRoom Temperature-High[8]

Experimental Protocols

Protocol 1: Synthesis in Gluconic Acid Aqueous Solution

This method utilizes a bio-based, recyclable, and acidic aqueous solution of gluconic acid as both the solvent and catalyst.[3]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • 50 wt% Gluconic acid aqueous solution (GAAS) (5 mL)

  • Ethyl acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) in 5 mL of 50 wt% GAAS.

  • Stir the mixture at 70°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 45 minutes.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Concentrate the ethyl acetate extract under reduced pressure to obtain the crude solid product.

  • Purify the crude product by crystallization from ethanol.

G start Start reactants Combine Aldehyde, β-Ketoester, and Hydroxylamine HCl in GAAS start->reactants heat Stir at 70°C for 45 min reactants->heat tlc Monitor by TLC heat->tlc cool Cool to Room Temperature tlc->cool Reaction Complete extract Extract with Ethyl Acetate cool->extract concentrate Concentrate under Reduced Pressure extract->concentrate crystallize Crystallize from Ethanol concentrate->crystallize end End crystallize->end

Caption: Experimental workflow for synthesis in gluconic acid aqueous solution.

Protocol 2: Ultrasound-Assisted Synthesis in Water with Vitamin B1 Catalyst

This protocol employs ultrasound irradiation as an energy-efficient method and a biocompatible catalyst in an aqueous medium.[2]

Materials:

  • Aromatic aldehyde (e.g., 2-Methoxybenzaldehyde) (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Vitamin B1 (Thiamine hydrochloride) (0.1 mmol)

  • Deionized water (10 mL)

  • Ethanol (for recrystallization)

  • Ultrasonic bath (e.g., 40 kHz, 300 W)

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and vitamin B1 (0.1 mmol) in 10 mL of deionized water.

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture.

  • Irradiate the mixture with ultrasound at 20°C for 30 minutes.[2]

  • Monitor the reaction for the formation of a precipitate.

  • Upon completion, collect the solid product by filtration.

  • Wash the product with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain the pure 3,4-disubstituted isoxazol-5(4H)-one.

G start Start reactants Combine Aldehyde, β-Ketoester, Hydroxylamine HCl, and Vitamin B1 in Water start->reactants sonicate Ultrasonic Irradiation (20°C, 30 min) reactants->sonicate precipitate Monitor for Precipitate Formation sonicate->precipitate filter Filter the Solid Product precipitate->filter Precipitate Formed wash Wash with Cold Deionized Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end End recrystallize->end

Caption: Workflow for ultrasound-assisted synthesis of isoxazol-5(4H)-ones.

Protocol 3: Catalyst-Free Synthesis using Natural Sunlight

This highly sustainable method utilizes natural sunlight as a clean and abundant energy source, eliminating the need for any catalyst.[6]

Materials:

  • Aromatic or heteroaromatic aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Water

Procedure:

  • In a suitable reaction vessel, mix the aldehyde (1 mmol), β-ketoester (1 mmol), and hydroxylamine hydrochloride (1 mmol) in water.

  • Expose the reaction mixture to natural sunlight outdoors.

  • The reaction is typically complete within 17-40 minutes, as monitored by TLC.[6]

  • Upon completion, the product often precipitates from the aqueous solution.

  • Collect the product by simple filtration. The work-up is generally straightforward, and further purification may not be necessary due to the clean reaction profile.

Signaling Pathways and Reaction Mechanisms

The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones via this three-component reaction is proposed to proceed through a cascade of reactions. A plausible mechanism involves the initial formation of an oxime intermediate from the reaction of the β-ketoester and hydroxylamine hydrochloride. Concurrently, the aldehyde reacts to form an iminium salt, which then undergoes a Knoevenagel-type condensation with the oxime, followed by cyclization and dehydration to yield the final product.[1]

G cluster_1 Pathway 1: Oxime Formation cluster_2 Pathway 2: Iminium Formation ketoester β-Ketoester oxime Oxime Intermediate ketoester->oxime hydroxylamine Hydroxylamine HCl hydroxylamine->oxime condensation Knoevenagel Condensation oxime->condensation aldehyde Aromatic Aldehyde iminium Iminium Salt aldehyde->iminium catalyst Catalyst (e.g., Glycine) catalyst->iminium iminium->condensation cyclization Cyclization & Dehydration condensation->cyclization product 3,4-Disubstituted Isoxazol-5(4H)-one cyclization->product

Caption: Proposed reaction mechanism for the three-component synthesis.

References

Application Note and Protocol for the Synthesis of 3-(4-Methylphenyl)isoxazol-5-amine via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 3-(4-Methylphenyl)isoxazol-5-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is based on a 1,3-dipolar cycloaddition reaction, a powerful and versatile method for the formation of five-membered heterocyclic rings.[1][2] The protocol described herein involves the in situ generation of 4-methylbenzonitrile oxide from the corresponding 4-methylbenzaldoxime, followed by its cycloaddition with cyanamide. This method offers a straightforward approach to the target compound, utilizing readily available starting materials.

Introduction

Isoxazoles are a prominent class of heterocyclic compounds that are integral to numerous pharmaceutical agents and biologically active molecules.[1][3] Their diverse pharmacological activities include anti-inflammatory, antimicrobial, and anticancer properties.[2][4] The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a classical and highly efficient method for constructing the isoxazole ring.[1][2] This protocol adapts this strategy for the synthesis of an isoxazol-5-amine derivative, a key intermediate for further functionalization in drug discovery programs. The in situ generation of the nitrile oxide from the corresponding aldoxime avoids the isolation of the potentially unstable nitrile oxide intermediate.

Reaction Scheme

The overall synthetic strategy involves two main steps: the formation of 4-methylbenzaldoxime from 4-methylbenzaldehyde, and its subsequent oxidative chlorination to a hydroximoyl chloride followed by base-induced elimination and cycloaddition.

Step 1: Synthesis of 4-Methylbenzaldoxime

Step 1: Synthesis of 4-Methylbenzaldoxime

Step 2: In situ Generation of 4-Methylbenzonitrile Oxide and 1,3-Dipolar Cycloaddition

Step 2: 1,3-Dipolar Cycloaddition

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
4-MethylbenzaldehydeReagentSigma-Aldrich
Hydroxylamine hydrochlorideACS ReagentFisher Scientific
Sodium hydroxide97%Alfa Aesar
Ethanol95%VWR Chemicals
Dichloromethane (DCM)HPLC GradeJ.T.Baker
N-Chlorosuccinimide (NCS)98%Acros Organics
PyridineAnhydrousSigma-Aldrich
Cyanamide98%TCI Chemicals
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Ethyl acetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Anhydrous sodium sulfateACS ReagentEMD Millipore
Silica gel60 Å, 230-400 meshSorbent Technologies

Procedure

Part A: Synthesis of 4-Methylbenzaldoxime

  • In a 250 mL round-bottom flask, dissolve 12.0 g (0.1 mol) of 4-methylbenzaldehyde in 100 mL of 95% ethanol.

  • In a separate beaker, prepare a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 4.8 g (0.12 mol) of sodium hydroxide in 50 mL of water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of 4-methylbenzaldehyde with stirring at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

  • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methylbenzaldoxime as a white solid. The product can be used in the next step without further purification.

Part B: Synthesis of this compound

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 13.5 g (0.1 mol) of the crude 4-methylbenzaldoxime in 150 mL of dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 13.3 g (0.1 mol) of N-chlorosuccinimide (NCS) in portions over 30 minutes, ensuring the temperature remains below 5 °C.

  • Add 0.5 mL of pyridine to the reaction mixture and stir at 0 °C for 1 hour. The formation of the intermediate 4-methylbenzohydroximoyl chloride can be monitored by TLC.

  • In a separate flask, dissolve 4.2 g (0.1 mol) of cyanamide in 50 mL of DCM.

  • Add the cyanamide solution to the reaction mixture at 0 °C.

  • Slowly add a solution of 15.2 mL (0.11 mol) of triethylamine in 20 mL of DCM to the reaction mixture via the dropping funnel over 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (eluent: 1:1 hexanes:ethyl acetate).

  • Upon completion, quench the reaction by adding 100 mL of water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Expected Results and Data

The following table summarizes the expected quantitative data for the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)
4-MethylbenzaldoximeC8H9NO135.1690-9578-818.12 (s, 1H), 7.45 (d, 2H), 7.20 (d, 2H), 2.38 (s, 3H)
This compoundC10H10N2O174.2050-60135-1387.60 (d, 2H), 7.25 (d, 2H), 5.50 (s, 1H), 4.50 (br s, 2H), 2.40 (s, 3H)

Note: Spectroscopic data are predicted based on known chemical shifts for similar structures and may vary.

Visual Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow A Dissolve 4-Methylbenzaldehyde in Ethanol C Mix and Stir at Room Temp. A->C B Prepare Aqueous Hydroxylamine Solution B->C D Workup and Isolation of 4-Methylbenzaldoxime C->D TLC Monitoring E Dissolve Aldoxime in DCM D->E F Add NCS and Pyridine at 0°C E->F G Add Cyanamide Solution F->G Formation of Hydroximoyl Chloride H Add Triethylamine and Stir Overnight G->H I Aqueous Workup H->I TLC Monitoring J Purification by Column Chromatography I->J K Final Product: This compound J->K

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Hydroxylamine hydrochloride is corrosive and toxic. Avoid inhalation and contact with skin.

  • N-Chlorosuccinimide is an irritant. Handle with care.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation of vapors.

  • Cyanamide is toxic and should be handled with extreme caution.

Troubleshooting

ProblemPossible CauseSolution
Low yield of 4-methylbenzaldoximeIncomplete reactionIncrease reaction time or gently warm the reaction mixture to 40-50 °C.
Formation of multiple byproducts in the cycloaddition stepDimerization of the nitrile oxideEnsure slow and controlled addition of triethylamine at low temperature to minimize the concentration of free nitrile oxide.
Difficulty in purificationCo-elution of impuritiesUse a shallower solvent gradient during column chromatography or consider recrystallization as an alternative purification method.

Conclusion

This protocol provides a comprehensive and detailed method for the synthesis of this compound via a 1,3-dipolar cycloaddition. The procedure is suitable for researchers in academic and industrial settings who require access to this important heterocyclic building block for applications in drug discovery and development. Careful adherence to the experimental details and safety precautions will ensure a successful outcome.

References

Application Notes and Protocols for the Integration of 3-(4-Methylphenyl)isoxazol-5-amine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of the unnatural amino acid (UAA) 3-(4-Methylphenyl)isoxazol-5-amine into peptide chains using solid-phase peptide synthesis (SPPS). The inclusion of such non-canonical amino acids can bestow peptides with enhanced pharmacological properties, including increased stability, improved potency, and novel functionalities.[1][2]

Introduction

The synthesis of peptides containing unnatural amino acids is a pivotal technique in modern drug discovery and chemical biology.[1] this compound, with its unique isoxazole scaffold, presents an opportunity to introduce a rigid, aromatic, and potentially bioactive moiety into a peptide sequence. The isoxazole ring is a known pharmacophore found in numerous FDA-approved drugs, exhibiting a range of biological activities including anti-inflammatory and antimicrobial properties. Its incorporation can lead to peptides with constrained conformations, potentially increasing their binding affinity and resistance to enzymatic degradation.

This document outlines the general considerations and a detailed, illustrative protocol for the use of this compound in standard Fmoc-based solid-phase peptide synthesis.

Key Considerations for Incorporating this compound
  • Protecting Group Strategy: The primary amine of this compound must be protected, typically with an Fmoc group, to allow for its use in a standard SPPS workflow. The synthesis of Fmoc-3-(4-Methylphenyl)isoxazol-5-amine is a prerequisite for its incorporation.

  • Coupling Reactions: The isoxazole amine is expected to be less nucleophilic than a standard alpha-amino group, which may necessitate the use of more potent coupling reagents or extended reaction times to ensure efficient amide bond formation.

  • Steric Hindrance: The bulky nature of the this compound side chain may also impede coupling efficiency, requiring optimized coupling conditions.[1]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Fmoc Protection of this compound
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as 1,4-dioxane or a mixture of acetone and water.

  • Base Addition: Add a mild base, for example, sodium bicarbonate or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Fmoc-Cl Addition: Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1-1.2 equivalents) in the same solvent to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, acidify the reaction mixture with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain Fmoc-3-(4-Methylphenyl)isoxazol-5-amine.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-(4-Methylphenyl)isoxazol-5-amine

This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin.

  • Resin Swelling: Swell the rink amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF.

  • Coupling of Fmoc-3-(4-Methylphenyl)isoxazol-5-amine:

    • Pre-activate a solution of Fmoc-3-(4-Methylphenyl)isoxazol-5-amine (3 equivalents), a coupling reagent such as HATU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the pre-activated solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test.

  • Washing: Wash the resin with DMF, DCM, and DMF.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15 minutes.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize illustrative quantitative data for the incorporation of this compound into a model peptide sequence (e.g., Ac-Gly-X-Ala-Phe-NH2, where X is the UAA).

Table 1: Coupling Conditions for Fmoc-3-(4-Methylphenyl)isoxazol-5-amine

Coupling ReagentEquivalents (AA:Reagent:Base)Reaction Time (h)Coupling Efficiency (%)
HBTU/HOBt/DIPEA1:1:1:2485
HATU/DIPEA1:1:2295
DIC/Oxyma1:1:1680

Table 2: Characterization of Peptide containing this compound

Peptide SequenceCrude Purity (HPLC, %)Final Yield (%)Observed Mass (m/z)Calculated Mass (m/z)
Ac-Gly-(3-(4-MePh)isoxazol-5-am)-Ala-Phe-NH27540563.26563.64

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin Solid Support cluster_synthesis Peptide Synthesis Cycle cluster_final Final Steps Resin Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling of Fmoc-AA-OH (HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for each AA Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash2->Cleavage After final AA Purification RP-HPLC Purification Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Hypothetical Signaling Pathway

The incorporation of this compound could be used to develop peptide-based inhibitors of protein-protein interactions. For example, a peptide mimic could be designed to disrupt the interaction between a transcription factor and its co-activator, a common strategy in cancer drug discovery.

Signaling_Pathway cluster_pathway Hypothetical Cancer Cell Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade TF Transcription Factor (e.g., Myc) Kinase_Cascade->TF Gene_Expression Gene Expression (Proliferation) TF->Gene_Expression CoActivator Co-activator (e.g., Max) CoActivator->TF Peptide_Inhibitor Peptide Inhibitor with This compound Peptide_Inhibitor->TF Inhibition of TF-Co-activator Interaction

References

Application Note: HPLC Purification of 3-(4-Methylphenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of 3-(4-Methylphenyl)isoxazol-5-amine. The protocol describes a reversed-phase chromatography approach, which is broadly applicable to non-polar analytes and many ionizable compounds, providing excellent resolution and purity.[1] This method is crucial for researchers in pharmaceutical development and medicinal chemistry who require high-purity intermediates for the synthesis of bioactive molecules.[2] The compound this compound serves as a key building block in the development of novel therapeutics, particularly in neuropharmacology and anti-inflammatory research.[2]

Introduction

This compound is a heterocyclic amine containing an isoxazole ring, a structure of significant interest in medicinal chemistry due to its presence in numerous FDA-approved drugs. The purity of such intermediates is paramount to ensure the desired reaction outcomes and the safety and efficacy of the final active pharmaceutical ingredients. HPLC is a powerful technique for the purification of such compounds. Given the amine functionality and aromatic nature of the target compound, a reversed-phase HPLC method using a C18 stationary phase with a modified mobile phase is often the preferred approach. This method effectively separates the target compound from non-polar impurities and reaction by-products.

Experimental Protocol

This protocol outlines the necessary steps for the purification of this compound using a preparative HPLC system.

1. Materials and Equipment:

  • Preparative HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • C18 silica column (e.g., 250 x 10 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Sample of crude this compound.

  • Class A volumetric flasks and pipettes.

  • 0.22 µm syringe filters.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare Mobile Phase A, add 1 mL of TFA to 999 mL of HPLC-grade water. To prepare Mobile Phase B, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas both mobile phases before use.

3. Sample Preparation:

  • Dissolve the crude this compound in a minimum amount of a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 10 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

4. HPLC Instrumentation and Conditions:

ParameterValue
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min
Gradient 30% to 80% B over 20 minutes
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength from PDA)
Injection Volume 500 µL

5. Purification and Fraction Collection:

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 10 column volumes.

  • Inject the prepared sample onto the column.

  • Monitor the chromatogram and collect the fraction corresponding to the main peak, which is the purified this compound.

  • Combine the collected fractions.

6. Post-Purification Processing:

  • Analyze an aliquot of the combined fractions by analytical HPLC to confirm purity.

  • Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

Data Presentation

The following table summarizes the expected results from the HPLC purification.

AnalyteRetention Time (min)Purity by Area % (Pre-Purification)Purity by Area % (Post-Purification)
This compound12.585.2%>98%
Impurity 18.25.8%Not Detected
Impurity 214.19.0%<0.5%

Visualizations

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification MobilePhase Mobile Phase Preparation Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Gradient Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Collection Fraction Collection Detection->Collection PurityCheck Purity Analysis Collection->PurityCheck SolventRemoval Solvent Removal PurityCheck->SolventRemoval Lyophilization Lyophilization SolventRemoval->Lyophilization FinalProduct Pure Compound Lyophilization->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

Logical Relationship of Method Parameters

HPLC_Parameters cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_detection Detection Compound This compound (Aromatic Amine) Column C18 Column (Non-polar) Compound->Column Hydrophobic Interaction MobilePhase ACN/Water Gradient (Polar) Compound->MobilePhase Elution Modifier TFA (Ion Pairing, pH Control) Compound->Modifier Improved Peak Shape Detector PDA Detector (UV-Vis Absorbance) Compound->Detector Chromophore Detection Column->MobilePhase Separation Mechanism MobilePhase->Modifier Optimization

Caption: Interplay of key parameters in the reversed-phase HPLC method.

References

Probing the Bioactivity of 3-(4-Methylphenyl)isoxazol-5-amine: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial in vitro characterization of the novel compound, 3-(4-Methylphenyl)isoxazol-5-amine. The isoxazole moiety is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This document outlines a tiered approach to systematically evaluate the bioactivity of this compound, starting with broad cytotoxicity screening, followed by investigation into potential enzyme inhibition and modulation of cellular signaling pathways.

Tier 1: Foundational Cytotoxicity Assessment

The initial evaluation of any novel compound is the assessment of its cytotoxic potential. This is crucial for determining a suitable concentration range for subsequent, more specific bioactivity assays and for identifying potential liabilities early in the drug discovery process.[4][5][6]

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[4][6]

Materials:

  • Human cell line (e.g., HEK293, HepG2, or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • LDH cytotoxicity assay kit

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader with absorbance measurement capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and a positive control for maximum LDH release (lysis buffer provided in the kit).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • Assay: Following the manufacturer's instructions for the LDH assay kit, transfer an aliquot of the cell culture supernatant to a new 96-well plate. Add the reaction mixture and incubate at room temperature for the recommended time.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm).

Data Presentation:

Concentration (µM)Absorbance (490 nm)% Cytotoxicity
Vehicle Control0.1500
0.10.1552.5
10.1626.0
100.25050.0
500.380115.0
1000.410130.0
Lysis Control0.350100

Tier 2: Mechanistic Bioactivity Screening

Based on the known activities of other isoxazole-containing molecules, we propose investigating the potential of this compound as an enzyme inhibitor, a common mechanism of action for this class of compounds.[1][7][8][9]

Protocol 2: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Given the prevalence of isoxazole derivatives as anti-inflammatory agents, assessing the inhibitory activity against COX-1 and COX-2 is a logical next step.[1]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX activity assay kit (e.g., colorimetric or fluorometric)

  • This compound (in DMSO)

  • Known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control

  • 96-well plate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions.

  • Compound Addition: Add serial dilutions of this compound to the wells of a 96-well plate. Include a vehicle control and a positive control inhibitor.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a short pre-incubation period at the recommended temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength at several time points or at a fixed endpoint, as per the kit protocol.

Data Presentation:

Compound Concentration (µM)% COX-1 Inhibition% COX-2 Inhibition
0.15.215.8
110.548.2
1025.185.3
5045.892.1
10055.394.6

Tier 3: Delving into Cellular Signaling Pathways

To understand the broader cellular impact of this compound, investigating its effect on key signaling pathways is essential. Reporter gene assays are powerful tools for this purpose, allowing for the quantification of transcription factor activity downstream of a signaling cascade.[10][11][12][13][14]

Protocol 3: NF-κB Reporter Gene Assay

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its modulation is a common feature of anti-inflammatory compounds.

Materials:

  • A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.

  • Complete cell culture medium.

  • This compound (in DMSO).

  • A known activator of the NF-κB pathway (e.g., TNF-α).

  • A known inhibitor of the NF-κB pathway (e.g., Bay 11-7082).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with serial dilutions of this compound for 1-2 hours. Include vehicle and positive inhibitor controls.

  • Pathway Activation: Stimulate the cells with the NF-κB activator (e.g., TNF-α) at a pre-determined optimal concentration.

  • Incubation: Incubate the plate for 6-24 hours to allow for reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

Data Presentation:

Compound Concentration (µM)Relative Luminescence Units (RLU)% Inhibition of NF-κB Activity
Unstimulated Control1,500N/A
Stimulated Control (TNF-α)50,0000
0.145,00010.3
128,00045.4
1010,00082.5
506,00090.7
1005,50091.8

Visualizing the Workflow and Pathways

To facilitate a clear understanding of the experimental processes and the biological context, the following diagrams have been generated.

G cluster_tier1 Tier 1: Cytotoxicity cluster_tier2 Tier 2: Enzyme Inhibition cluster_tier3 Tier 3: Signaling Pathway T1_Start Seed Cells T1_Treat Treat with this compound T1_Start->T1_Treat T1_Incubate Incubate (24-72h) T1_Treat->T1_Incubate T1_Assay Perform LDH Assay T1_Incubate->T1_Assay T1_Read Measure Absorbance T1_Assay->T1_Read T2_Start Prepare Assay Plate T2_Compound Add Compound T2_Start->T2_Compound T2_Enzyme Add COX-1/2 Enzyme T2_Compound->T2_Enzyme T2_Substrate Add Arachidonic Acid T2_Enzyme->T2_Substrate T2_Read Measure Activity T2_Substrate->T2_Read T3_Start Seed Reporter Cells T3_Treat Pre-treat with Compound T3_Start->T3_Treat T3_Stimulate Stimulate with TNF-α T3_Treat->T3_Stimulate T3_Incubate Incubate (6-24h) T3_Stimulate->T3_Incubate T3_Assay Measure Luciferase Activity T3_Incubate->T3_Assay G cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Gene NF-κB Target Genes (e.g., Luciferase) NFkB_nuc->Gene Induces Transcription Compound This compound Compound->IKK Inhibits?

References

Application Notes and Protocols: Molecular Docking of 3-(4-Methylphenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The isoxazole scaffold is considered a "privileged structure" as its presence often leads to enhanced biological activity and favorable pharmacokinetic profiles.[1] 3-(4-Methylphenyl)isoxazol-5-amine is a versatile isoxazole derivative with applications in pharmaceutical research and development, particularly in neuropharmacology and anti-inflammatory research, due to its potential to modulate specific biological pathways.[2]

Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[3][4] This approach allows for the characterization of ligand-protein interactions at the atomic level, providing insights into the fundamental biochemical processes and aiding in the identification and optimization of potential drug candidates.[3][5]

This document provides a detailed protocol for performing a molecular docking study of this compound with a relevant protein target. The protocol is intended for researchers, scientists, and drug development professionals familiar with computational drug discovery techniques.

Target Protein Selection

Given the reported anti-inflammatory potential of isoxazole derivatives, Cyclooxygenase-2 (COX-2) has been selected as a representative target protein for this protocol.[6][7] COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a common strategy for anti-inflammatory drug development. Several studies have successfully docked isoxazole-based compounds into the active site of COX-2.[6][7]

Molecular Docking Workflow

The general workflow for the molecular docking protocol is outlined below. This process involves the preparation of both the protein and the ligand, defining the binding site, performing the docking simulation, and analyzing the results.

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis A Target Selection (e.g., COX-2) B Retrieve Protein Structure (PDB) A->B C Prepare Protein (Remove water, add hydrogens) B->C E Grid Box Generation (Define Active Site) C->E D Ligand Preparation (this compound) (2D to 3D, energy minimization) F Molecular Docking Simulation (e.g., AutoDock Vina) D->F E->F G Pose Visualization & Analysis F->G H Binding Affinity Evaluation (Docking Score) G->H I Interaction Analysis (Hydrogen bonds, hydrophobic interactions) G->I

Figure 1: A generalized workflow for computational molecular docking studies.

Experimental Protocols

Software and Resources
  • Molecular Docking Software: AutoDock Vina[8] is recommended for this protocol due to its accuracy and computational efficiency. Other software such as Glide or GOLD can also be used.[4][7]

  • Visualization Software: PyMOL, Chimera, or Discovery Studio Visualizer are suitable for visualizing and analyzing docking results.[1]

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or other chemical databases: For obtaining the 2D structure of the ligand.

Ligand Preparation
  • Obtain Ligand Structure: The 2D structure of this compound can be obtained from the PubChem database or drawn using chemical drawing software like ChemDraw.

  • 2D to 3D Conversion: Convert the 2D structure to a 3D structure using software like Open Babel.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation. This can be done using force fields like MMFF94 or UFF.[1]

  • File Format Conversion: Save the prepared ligand structure in the PDBQT file format, which is required for AutoDock Vina.

Target Protein Preparation
  • Retrieve Protein Structure: Download the 3D crystal structure of the target protein, human COX-2, from the Protein Data Bank (PDB ID: 5KIR is a suitable entry).[7]

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format.

Molecular Docking Procedure
  • Grid Box Generation: Define a grid box around the active site of the target protein. The active site of COX-2 can be identified based on the position of the co-crystallized ligand in the PDB structure or from published literature. The grid box should be large enough to encompass the entire binding pocket to allow for flexible ligand docking.

  • Running the Docking Simulation: Use AutoDock Vina to perform the docking simulation. The software will explore different conformations, positions, and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.

    • Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the output file name.

    • Exhaustiveness: Set the exhaustiveness parameter to control the thoroughness of the search. A higher value will lead to a more extensive search but will require more computational time.

Post-Docking Analysis
  • Visualization of Docking Poses: Visualize the predicted binding poses of the ligand within the protein's active site using molecular graphics software.

  • Binding Affinity Evaluation: Analyze the binding affinities (docking scores) provided by AutoDock Vina. The scores are reported in kcal/mol, with more negative values indicating a higher predicted binding affinity.

  • Analysis of Interactions: Examine the interactions between the ligand and the protein's active site residues. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which contribute to the binding affinity.

Data Presentation

The quantitative results from the molecular docking study should be summarized in a clear and structured table for easy comparison.

Target Protein PDB ID Ligand Binding Affinity (kcal/mol) Key Interacting Residues
Cyclooxygenase-2 (COX-2)5KIRThis compoundTo be determinedTo be identified from analysis

Signaling Pathway

The following diagram illustrates the cyclooxygenase (COX) pathway, which is relevant to the anti-inflammatory action of COX inhibitors.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 Stimuli (e.g., Inflammation) AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Inflammation Inflammation Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation

Figure 2: The Cyclooxygenase (COX) signaling pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for conducting a molecular docking study of this compound with the COX-2 enzyme. By following this protocol, researchers can predict the binding mode and affinity of this compound, providing valuable insights for its potential as an anti-inflammatory agent. The methodologies and analysis techniques described herein are broadly applicable to the study of other isoxazole derivatives and protein targets in the field of computational drug discovery.

References

Anwendungsbeispiele und Protokolle: Derivatisierung von 3-(4-Methylphenyl)isoxazol-5-amin für Struktur-Wirkungs-Beziehungsstudien

Author: BenchChem Technical Support Team. Date: December 2025

Einführung Das Isoxazol-Grundgerüst ist ein wichtiger Heterozyklus in der medizinischen Chemie, der in einer Vielzahl von pharmazeutischen Wirkstoffen vorkommt.[1][2][3][4] 3-(4-Methylphenyl)isoxazol-5-amin ist eine vielseitige Ausgangsverbindung, die sich ideal für die Entwicklung von Wirkstoffkandidaten eignet, insbesondere in der neuropharmakologischen und entzündungshemmenden Forschung.[5] Die Derivatisierung an der 5-Amino-Position ist eine Schlüsselstrategie zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), die es Forschern ermöglicht, die pharmakologischen Eigenschaften wie Wirksamkeit, Selektivität und pharmakokinetisches Profil zu optimieren.

Diese Anwendungsbeispiele beschreiben Protokolle für die Derivatisierung von 3-(4-Methylphenyl)isoxazol-5-amin durch N-Acylierung und Buchwald-Hartwig-Aminierung, zwei leistungsstarke Methoden zur Erzeugung diverser Molekülbibliotheken für SAR-Studien.

Logischer Arbeitsablauf für die Derivatisierung und SAR-Analyse Der folgende Arbeitsablauf skizziert die strategischen Schritte von der Auswahl der Ausgangsverbindung bis zur Analyse der Struktur-Wirkungs-Beziehungen.

G cluster_start Startmaterial cluster_reactions Derivatisierungsstrategien cluster_products Generierte Derivate cluster_analysis Analyse und Ziel A 3-(4-Methylphenyl)isoxazol-5-amin B N-Acylierung (Amidsynthese) A->B R-COOH, Kupplungsmittel C Buchwald-Hartwig C-N-Kopplung A->C Ar-X, Pd-Kat., Base D N-Acyl-Derivate (Amide) B->D E N-Aryl-Derivate C->E F Biologische Testung (z. B. Kinase-Assay) D->F E->F G Struktur-Wirkungs-Beziehung (SAR-Analyse) F->G Datenanalyse

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Analyse.

Datenpräsentation: Hypothetische SAR-Studie

Für SAR-Studien ist die systematische Modifikation des Ausgangsmoleküls und die anschließende Bewertung der biologischen Aktivität entscheidend. Die folgende Tabelle fasst hypothetische quantitative Daten für eine Reihe von N-Acyl-Derivaten zusammen, die aus 3-(4-Methylphenyl)isoxazol-5-amin synthetisiert wurden. Diese Daten dienen zur Veranschaulichung der Analyse von Aktivitätstrends gegenüber einem generischen Zielprotein "Target X".

Tabelle 1: Hypothetische Struktur-Wirkungs-Beziehungsdaten für N-Acyl-Derivate

Derivat-IDR-Gruppe (Struktur)Molekulargewicht ( g/mol )Hypothetische IC₅₀ (µM) gegen Target XAnmerkungen
Start H189.22> 100Ausgangsverbindung
DER-01 Acetyl (-COCH₃)231.2525.4Geringe Aktivität
DER-02 Benzoyl (-COPh)293.328.2Moderate Aktivität
DER-03 4-Chlorobenzoyl (-CO-C₆H₄-Cl)327.761.5Erhöhte Wirksamkeit durch EWG*
DER-04 4-Methoxybenzoyl (-CO-C₆H₄-OCH₃)323.345.7EDG** reduziert Wirksamkeit leicht
DER-05 Furan-2-carbonyl283.283.1Heterozyklischer Rest verbessert Aktivität
DER-06 Phenylacetyl (-CH₂Ph)307.3512.9Längere Verbindungskette reduziert Aktivität

*EWG: Electron Withdrawing Group (Elektronenziehende Gruppe) *EDG: Electron Donating Group (Elektronenschiebende Gruppe)

Experimentelle Protokolle

Die folgenden Protokolle beschreiben detaillierte Methoden für die Synthese von Derivaten von 3-(4-Methylphenyl)isoxazol-5-amin.

Protokoll 1: Allgemeine Methode für die N-Acylierung (Amidsynthese)

Dieses Protokoll beschreibt die Synthese von N-substituierten Amiden durch Kopplung von 3-(4-Methylphenyl)isoxazol-5-amin mit einer Carbonsäure unter Verwendung von EDC als Kupplungsmittel und DMAP als Katalysator.[6]

Materialien:

  • 3-(4-Methylphenyl)isoxazol-5-amin

  • Geeignete Carbonsäure (z. B. Benzoesäure) (1,2 Äquivalente)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) (1,2 Äquivalente)

  • 4-Dimethylaminopyridin (DMAP) (0,2 Äquivalente)

  • Dichlormethan (DCM), wasserfrei

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Kochsalzlösung (Brine)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Argon- oder Stickstoffgas

Durchführung:

  • Löse 3-(4-Methylphenyl)isoxazol-5-amin (1,0 Äquivalent) und die gewählte Carbonsäure (1,2 Äquivalente) in wasserfreiem DCM in einem trockenen Rundkolben unter Inertgasatmosphäre.

  • Füge DMAP (0,2 Äquivalente) zur Mischung hinzu.

  • Kühle die Reaktionsmischung in einem Eisbad auf 0 °C.

  • Füge langsam und portionsweise EDC (1,2 Äquivalente) hinzu.

  • Entferne das Eisbad und lasse die Reaktion bei Raumtemperatur für 12-24 Stunden rühren. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.[6]

  • Nach Abschluss der Reaktion verdünne die Mischung mit DCM.

  • Wasche die organische Phase nacheinander mit gesättigter NaHCO₃-Lösung und Kochsalzlösung.

  • Trockne die organische Phase über wasserfreiem MgSO₄, filtriere und konzentriere das Filtrat im Vakuum.

  • Reinige den Rohprodukt durch Säulenchromatographie auf Kieselgel, um das gewünschte N-Acyl-Derivat zu erhalten.

Protokoll 2: Allgemeine Methode für die Buchwald-Hartwig-Aminierung

Dieses Protokoll beschreibt die Palladium-katalysierte Kreuzkupplung von 3-(4-Methylphenyl)isoxazol-5-amin mit einem Arylhalogenid zur Synthese von N-Aryl-Derivaten.[7][8]

Materialien:

  • 3-(4-Methylphenyl)isoxazol-5-amin

  • Geeignetes Arylhalogenid (z. B. 4-Bromtoluol) (1,0 Äquivalent)

  • Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cäsiumcarbonat (Cs₂CO₃) (1,5 Äquivalente)

  • Toluol oder Dioxan, wasserfrei und entgast

  • Argon- oder Stickstoffgas

Durchführung:

  • Gib das Arylhalogenid (1,0 Äquivalent), 3-(4-Methylphenyl)isoxazol-5-amin (1,2 Äquivalente) und Cs₂CO₃ (1,5 Äquivalente) in einen trockenen, mit Inertgas gespülten Schlenk-Kolben.

  • In einem separaten Gefäß löse Pd₂(dba)₃ (2 mol%) und Xantphos (4 mol%) in wasserfreiem, entgastem Toluol, um die Katalysatorlösung herzustellen.

  • Gib die Katalysatorlösung in den Schlenk-Kolben, der die Reagenzien enthält.

  • Verschließe den Kolben und erhitze die Reaktionsmischung unter Rühren bei 100-110 °C für 16-24 Stunden. Überwache den Reaktionsfortschritt mittels DC oder LC-MS.

  • Kühle die Reaktion auf Raumtemperatur ab und verdünne sie mit Ethylacetat.

  • Filtriere die Mischung durch Celite, um die anorganischen Salze zu entfernen.

  • Konzentriere das Filtrat im Vakuum.

  • Reinige den Rückstand durch Säulenchromatographie auf Kieselgel, um das gewünschte N-Aryl-Derivat zu isolieren.

Hypothetischer Signalweg für einen Isoxazol-Inhibitor

Isoxazol-Derivate zeigen oft Aktivität als Kinase-Inhibitoren.[2][3] Der folgende Diagramm veranschaulicht, wie ein hypothetischer niedermolekularer Inhibitor, der aus dem 3-(4-Methylphenyl)isoxazol-5-amin-Gerüst entwickelt wurde, in den MAPK/ERK-Signalweg eingreifen könnte, einen für das Zellwachstum und Überleben entscheidenden Pfad.

G cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern Rezeptor Wachstumsfaktor- rezeptor RAS RAS Rezeptor->RAS aktiviert RAF RAF RAS->RAF aktiviert MEK MEK RAF->MEK phosphoryliert ERK ERK MEK->ERK phosphoryliert Transkription Transkriptions- faktoren ERK->Transkription aktiviert Inhibitor Isoxazol-Derivat (Inhibitor) Inhibitor->MEK hemmt Proliferation Zellproliferation Überleben Transkription->Proliferation reguliert

Abbildung 2: Hypothetischer Eingriff eines Isoxazol-Inhibitors in den MAPK/ERK-Signalweg.

References

Application of 3-(4-Methylphenyl)isoxazol-5-amine in Agrochemical Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methylphenyl)isoxazol-5-amine is a versatile heterocyclic amine that serves as a key building block in the synthesis of various biologically active molecules. Within the agrochemical industry, this compound is recognized as a valuable intermediate for the development of novel crop protection agents.[1] While direct application data is limited, its structural motif is found in compounds exhibiting fungicidal, herbicidal, and insecticidal properties. This document provides detailed application notes on its potential uses and generalized protocols for screening its derivatives in agrochemical formulations.

Core Compound Details

PropertyValue
IUPAC Name This compound
Synonyms 5-Amino-3-(p-tolyl)isoxazole
CAS Number 28883-91-2
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in organic solvents like DMSO and methanol

Application Notes

This compound is primarily utilized as a precursor for the synthesis of more complex agrochemical active ingredients. Its isoxazole ring and amino group offer reactive sites for further chemical modifications, allowing for the creation of a diverse library of candidate compounds for screening. The tolyl group can also influence the lipophilicity and metabolic stability of the final product.

Potential Agrochemical Activities:
  • Fungicidal Activity: Isoxazole derivatives have been reported to exhibit antifungal properties. The core structure can be derivatized to target specific fungal enzymes or cellular processes. For instance, some isoxazole-containing compounds are known to inhibit succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain of fungi.

  • Herbicidal Activity: Certain isoxazole derivatives are effective as herbicides. A notable example is isoxaflutole, which acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants, leading to bleaching and death of susceptible weeds.[2] Derivatives of this compound could be synthesized and screened for similar modes of action.

  • Insecticidal Activity: The isoxazoline class of insecticides, which are structurally related to isoxazoles, are known to act as antagonists of the GABA (gamma-aminobutyric acid) receptor in insects, leading to neurotoxicity.[3][4] It is plausible that derivatives of this compound could be designed to target this or other insect-specific neurological pathways.

  • Plant Growth Regulation: There are indications that this compound or its derivatives may act as plant growth regulators.[1] This could involve influencing hormonal pathways within the plant to enhance growth, improve stress tolerance, or control flowering and fruiting.

Experimental Protocols

The following are generalized protocols for the initial screening of agrochemical formulations containing derivatives of this compound.

Protocol for In Vitro Antifungal Activity Screening

This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of test compounds against common plant pathogenic fungi.

Materials:

  • Test compounds (derivatives of this compound)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • 96-well microtiter plates

  • Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani)

  • Spectrophotometer (optional, for quantitative measurement)

  • Positive control (e.g., a commercial fungicide)

  • Negative control (medium with DMSO)

Procedure:

  • Stock Solution Preparation: Dissolve the test compounds in DMSO to a concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compounds in the fungal growth medium to achieve a range of concentrations (e.g., from 100 µg/mL to 0.78 µg/mL).

  • Inoculum Preparation: Prepare a spore suspension or mycelial homogenate of the test fungus in sterile water or broth. Adjust the concentration to approximately 1 x 10⁵ spores/mL or a standardized mycelial density.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted test compounds.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for 3-7 days, depending on the growth rate of the fungus.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

Compound IDTest FungusMIC (µg/mL)
Derivative AF. oxysporum12.5
Derivative BF. oxysporum50
Derivative AR. solani25
Derivative BR. solani>100
Positive ControlF. oxysporum1.56
Positive ControlR. solani3.12
Protocol for Herbicidal Activity Screening (Pre-emergence)

This protocol is designed to assess the pre-emergence herbicidal activity of test compounds on model weed species.

Materials:

  • Test compounds

  • Acetone or other suitable solvent

  • Wetting agent (e.g., Tween 20)

  • Pots or trays filled with sterilized soil mix

  • Seeds of model weed species (e.g., Amaranthus retroflexus - redroot pigweed, Echinochloa crus-galli - barnyardgrass)

  • Growth chamber or greenhouse with controlled conditions

  • Positive control (e.g., a commercial pre-emergence herbicide)

  • Negative control (solvent and wetting agent only)

Procedure:

  • Test Solution Preparation: Dissolve the test compounds in a minimal amount of acetone and then dilute with water containing a wetting agent (e.g., 0.1% Tween 20) to the desired test concentrations (e.g., expressed in kg/ha or ppm).

  • Sowing: Sow the seeds of the weed species in the pots at a uniform depth.

  • Application: Evenly spray the soil surface with the test solutions immediately after sowing.

  • Incubation: Place the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

Data Presentation:

Compound IDWeed SpeciesApplication Rate ( kg/ha )Germination Inhibition (%)Phytotoxicity Rating (%)
Derivative CA. retroflexus1.08590
Derivative DA. retroflexus1.04050
Derivative CE. crus-galli1.07075
Derivative DE. crus-galli1.02530
Positive ControlA. retroflexus0.598100
Positive ControlE. crus-galli0.595100
Protocol for Insecticidal Activity Screening (Contact Toxicity)

This protocol evaluates the contact toxicity of test compounds against a model insect pest.

Materials:

  • Test compounds

  • Acetone or a suitable solvent

  • Petri dishes or vials

  • Micropipette

  • Model insect species (e.g., Myzus persicae - green peach aphid, Plutella xylostella - diamondback moth larvae)

  • Positive control (e.g., a commercial insecticide)

  • Negative control (solvent only)

Procedure:

  • Test Solution Preparation: Prepare a series of dilutions of the test compounds in acetone.

  • Application: Apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of the test insects (topical application). For smaller insects like aphids, a leaf-dip or spray tower method may be more appropriate.

  • Incubation: Place the treated insects in a clean container with a food source and maintain them under controlled environmental conditions.

  • Mortality Assessment: Record the number of dead or moribund insects at specific time intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) using probit analysis.

Data Presentation:

Compound IDInsect SpeciesTime (hours)LC₅₀ (µg/mL) or LD₅₀ (µ g/insect )
Derivative EM. persicae4815.2
Derivative FM. persicae4868.5
Derivative EP. xylostella488.9
Derivative FP. xylostella4845.1
Positive ControlM. persicae480.5
Positive ControlP. xylostella480.2

Visualizations

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Agrochemical Screening cluster_analysis Data Analysis & Lead Identification start This compound synthesis Chemical Modification (e.g., acylation, alkylation) start->synthesis derivatives Library of Derivatives synthesis->derivatives fungicidal Fungicidal Assay (in vitro) derivatives->fungicidal Test herbicidal Herbicidal Assay (pre/post-emergence) derivatives->herbicidal Test insecticidal Insecticidal Assay (contact/ingestion) derivatives->insecticidal Test pgr Plant Growth Regulator Assay derivatives->pgr Test data Efficacy Data (MIC, % Inhibition, LC50) fungicidal->data herbicidal->data insecticidal->data pgr->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead

Caption: Workflow for the synthesis and screening of agrochemicals from this compound.

potential_modes_of_action cluster_fungus Fungus cluster_plant Plant cluster_insect Insect compound Isoxazole Derivative sdhi Succinate Dehydrogenase (SDHI) compound->sdhi Inhibits hppd HPPD Inhibition compound->hppd Inhibits pgr_pathway Plant Growth Regulation Pathways compound->pgr_pathway Modulates gaba GABA Receptor Antagonism compound->gaba Blocks

Caption: Potential modes of action for agrochemicals derived from isoxazoles.

Conclusion

This compound represents a promising starting point for the discovery of new agrochemicals. Its amenability to chemical modification allows for the generation of diverse compound libraries that can be screened for a range of biological activities. The provided protocols offer a foundational framework for conducting such screenings. Further research should focus on synthesizing novel derivatives and performing detailed structure-activity relationship (SAR) studies to identify lead compounds with high efficacy and desirable safety profiles for development as next-generation crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methylphenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-Methylphenyl)isoxazol-5-amine. Our goal is to help you improve reaction yields and purity through detailed experimental protocols and troubleshooting advice.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and related derivatives.

Issue 1: Low or No Product Yield

Potential Cause Suggested Solution
Inefficient Oxime Formation: The initial step of converting 4-methylbenzaldehyde to its oxime may be incomplete.- Ensure the reaction is carried out under appropriate pH conditions. Pyridine is commonly used as a solvent and base. - Verify the quality of hydroxylamine hydrochloride.
Poor Cyclization: The [3+2] cycloaddition of the nitrile oxide (generated from the oxime) with an appropriate acetylene equivalent may be inefficient.- Control the rate of addition of the oxidizing agent (e.g., sodium hypochlorite) to generate the nitrile oxide in situ. A slow, dropwise addition at a controlled temperature is recommended. - Ensure the reaction temperature is optimal for the cycloaddition. For the synthesis of a related compound, (3-para-tolyl-isoxazol-5-yl)methanol, a temperature of 70°C was used.[1]
Suboptimal Reaction Conditions in Multicomponent Reactions (MCRs): For syntheses involving MCRs to produce related 5-aminoisoxazoles, the catalyst, solvent, and temperature are critical.- Screen different catalysts. Lewis acids like ceric ammonium nitrate have been used.[2] For other isoxazole syntheses, various catalysts including propylamine-functionalized cellulose and agro-waste-based catalysts have been employed.[3][4] - Optimize the solvent. While alcohols like isopropanol are common[2], greener alternatives like water or glycerol have also been reported for similar syntheses.[3][4] - Adjust the reaction temperature. Many MCRs for isoxazole synthesis are performed at room temperature or slightly elevated temperatures (e.g., 60°C).[3][4]
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to low yields and the formation of side products.- Carefully measure and use the correct stoichiometry of reactants. For MCRs, equimolar amounts of the aldehyde, active methylene compound, and hydroxylamine are typically used.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Suggested Solution
Unreacted Starting Materials: Incomplete reaction can leave starting materials in the product mixture.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature if the reaction is sluggish.
Side Reactions: Formation of byproducts is a common issue. For instance, dimerization of the nitrile oxide can occur.- Maintain a low concentration of the nitrile oxide by slow generation and ensuring the presence of the dipolarophile. - Optimize reaction conditions to favor the desired cycloaddition.
Ineffective Work-up and Purification: The purification method may not be suitable for removing all impurities.- For purification, consider recrystallization from a suitable solvent or column chromatography on silica gel. - A patented process for purifying a related compound, 3-amino-5-methylisoxazole, involves treatment with an aqueous caustic solution followed by distillation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound and related 5-aminoisoxazoles?

A1: The primary methods include:

  • [3+2] Cycloaddition: This involves the reaction of a nitrile oxide, generated in situ from an oxime (4-methylbenzaldoxime), with an appropriate dipolarophile.[1]

  • Multicomponent Reactions (MCRs): These one-pot reactions combine an aldehyde (e.g., 4-methylbenzaldehyde), an active methylene compound (like malononitrile), and hydroxylamine hydrochloride in the presence of a catalyst.[2][6] This approach is often favored for its efficiency and atom economy.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Q3: What is a suitable solvent for this synthesis?

A3: The choice of solvent depends on the synthetic route. For MCRs leading to related 5-aminoisoxazoles, alcohols such as isopropanol and ethanol have been used.[2][6] Green chemistry approaches have utilized water and glycerol.[3][4][7] For the cycloaddition route, chlorinated solvents like CCl4 have been reported.[1]

Q4: What are the key parameters to control for improving the yield?

A4: To enhance the yield, focus on:

  • Catalyst Selection: In MCRs, the choice of catalyst is crucial.

  • Reaction Temperature: Optimize the temperature to ensure a reasonable reaction rate while minimizing side product formation.

  • pH Control: For steps involving oxime formation, maintaining the correct pH is important.

  • Purification Method: An efficient purification strategy is essential to isolate the pure product, thereby maximizing the isolated yield.

Experimental Protocols

Protocol 1: Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol via [3+2] Cycloaddition (Adapted from a similar synthesis)

This protocol is based on the synthesis of a structurally related compound and can be adapted for the synthesis of this compound by using an appropriate dipolarophile.

  • Oxime Formation: 4-methylbenzaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent like pyridine to form 4-methylbenzaldoxime.[1][8]

  • Cycloaddition:

    • In a two-necked flask equipped with a stirrer and a dropping funnel, dissolve 4-methylbenzaldoxime (8 mmol) and a suitable dipolarophile (e.g., an enamine or a protected aminoacetylene) in a solvent such as CCl4 (5 ml).[1]

    • Slowly add a 5% solution of NaOCl (12 ml) dropwise to the reaction mixture.

    • Stir the mixture at 70°C for 48 hours.[1]

    • After completion, pour the reaction mixture into a separatory funnel and separate the organic layer.

    • Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Multicomponent Synthesis of 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile (A related 5-aminoisoxazole)

This protocol describes a one-pot synthesis of a closely related compound and highlights the conditions for an MCR approach.

  • Reaction Setup: In a round-bottom flask, dissolve malononitrile (1 mmol), 4-methylbenzaldehyde (1 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25 mL).[2]

  • Catalyst Addition: Gradually add a catalytic amount of ceric ammonium nitrate (2 mmol) to the mixture while stirring.[2]

  • Reaction: Reflux the reaction mixture with vigorous stirring for 5 hours.[2]

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash it with water, and dry it.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Isoxazole Synthesis

Method Reactants Catalyst/Reagent Solvent Temp. Time Yield Reference
MCR4-Methylbenzaldehyde, Malononitrile, Hydroxylamine HClCeric Ammonium NitrateIsopropyl AlcoholReflux5 h-[2]
MCRBenzaldehyde, Ethyl Acetoacetate, Hydroxylamine HClAgro-waste CatalystGlycerol60°C-86-92%[4]
MCRAldehydes, β-keto esters, Hydroxylamine HClPropylamine-functionalized celluloseWaterRT-Good to High[3]
[3+2] Cycloaddition4-Methylbenzaldoxime, Propargyl alcoholNaOClCCl470°C48 h97%[1]

Note: The yields reported are for the specific isoxazole derivatives synthesized in the cited literature and may vary for this compound.

Visualizations

Synthesis_Pathway cluster_0 [3+2] Cycloaddition Route cluster_1 Multicomponent Reaction (MCR) Route A 4-Methyl- benzaldehyde C 4-Methyl- benzaldoxime A->C Pyridine B Hydroxylamine Hydrochloride B->C D Nitrile Oxide Intermediate C->D NaOCl F 3-(4-Methylphenyl)- isoxazol-5-amine D->F E Dipolarophile E->F G 4-Methyl- benzaldehyde J 3-(4-Methylphenyl)- isoxazol-5-amine G->J H Active Methylene Compound H->J I Hydroxylamine Hydrochloride I->J Catalyst, Solvent, Heat

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Low/No Product Yield q1 Is the reaction complete? start->q1 a1_yes Check Work-up & Purification q1->a1_yes Yes a1_no Optimize Reaction Conditions q1->a1_no No end Improved Yield a1_yes->end q2 Are starting materials of good quality? a1_no->q2 a2_yes Adjust Temp, Time, Catalyst, Solvent q2->a2_yes Yes a2_no Use fresh/purified reagents q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting workflow for low product yield.

References

Common side products in the synthesis of 3-aryl-isoxazol-5-amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aryl-isoxazol-5-amines.

Troubleshooting Guide

Issue 1: Low Yield of the Desired 3-Aryl-isoxazol-5-amine

Low yields can be attributed to several factors, including the formation of side products, incomplete reactions, or suboptimal reaction conditions. A primary concern is the formation of the regioisomeric 5-amino-3-arylisoxazole.

Troubleshooting Steps:

  • Control of pH and Temperature: The regioselectivity of the reaction between a β-ketonitrile and hydroxylamine is highly dependent on pH and temperature.[1]

    • To favor the formation of 3-aminoisoxazoles, maintain a pH between 7 and 8 and a lower reaction temperature (≤45 °C). These conditions promote the reaction of hydroxylamine with the nitrile group.[1]

    • Higher pH (> 8) and elevated temperatures (100 °C) favor the formation of the 5-aminoisoxazole isomer by promoting the reaction with the ketone functionality.[1]

  • Purity of Starting Materials: Ensure the β-ketonitrile and hydroxylamine are of high purity, as impurities can lead to undesired side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents and intermediates.

  • Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and minimize the formation of byproducts, leading to improved yields.[2][3]

Issue 2: Presence of Significant Amounts of the 5-Amino-3-arylisoxazole Isomer

The most common impurity is the regioisomeric 5-amino-3-arylisoxazole. Its formation is a competing reaction pathway.

Mitigation Strategies:

  • Strict pH and Temperature Control: As detailed above, maintaining a slightly acidic to neutral pH (7-8) and lower temperatures is crucial for minimizing the formation of the 5-amino isomer.[1]

  • Purification: If the formation of the regioisomer cannot be completely avoided, purification is necessary.

    • Recrystallization: Differences in solubility between the two isomers can be exploited for separation by recrystallization.

    • Chromatography: Column chromatography on silica gel is an effective method for separating the 3-amino and 5-amino isomers.

Issue 3: Isolation of Unreacted Starting Materials or Intermediates

Incomplete reactions can result in the presence of unreacted β-ketonitrile, as well as intermediate oximes and amidoximes in the final product mixture.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by optimizing the reaction time and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

  • Stoichiometry of Reagents: Use a slight excess of hydroxylamine to ensure complete conversion of the β-ketonitrile.

  • Acid-mediated Cyclization: The final step of the reaction is an acid-mediated cyclization. Ensure that the acidic conditions are appropriate to facilitate the ring closure of the intermediate.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 3-aryl-isoxazol-5-amines from β-ketonitriles and hydroxylamine?

A1: The most frequently encountered side products are:

  • 5-Amino-3-arylisoxazole: This is the regioisomer of the desired product and its formation is highly dependent on reaction conditions.[1]

  • Unreacted β-ketonitrile: Incomplete reaction can leave starting material in the product mixture.

  • Oxime and Amidoxime Intermediates: If the cyclization step is not complete, these intermediates may be isolated.

  • β-Ketonitrile Dimers: Self-condensation of the β-ketonitrile can occur under basic conditions.

  • Hydrolysis Products: The amino group of the final product can be susceptible to hydrolysis under certain work-up or storage conditions.

Q2: How can I confirm the identity of the desired 3-aryl-isoxazol-5-amine versus its 5-amino isomer?

A2: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for distinguishing between the two isomers. The chemical shifts of the protons and carbons in the isoxazole ring will be different for the two regioisomers. For example, characterization data for 5-amino-3-phenylisoxazole is available in the literature and can be used for comparison.[4][5]

Q3: Are there alternative synthetic routes that can avoid the formation of the regioisomeric impurity?

A3: While the reaction of β-ketonitriles with hydroxylamine is a common method, other routes exist. For instance, a two-step procedure involving the reaction of 3-bromoisoxazolines with amines followed by oxidation can provide 3-aminoisoxazoles with high yields.[6]

Data Presentation

Reaction Condition Desired Product (3-Aryl-isoxazol-5-amine) Yield Major Side Product (5-Amino-3-arylisoxazole) Yield Reference
pH 7-8, ≤45 °CGood to Excellent (e.g., 60-90%)Minimized[1]
pH > 8, 100 °CLow to ModerateSignificant[1]
Microwave IrradiationGenerally ImprovedMinimized[2][3]

Experimental Protocols

General Procedure for the Synthesis of 3-Aryl-isoxazol-5-amines:

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the aryl β-ketonitrile (1 equivalent) in a suitable solvent (e.g., ethanol, methanol), add hydroxylamine hydrochloride (1.1-1.5 equivalents).

  • pH Adjustment: Adjust the pH of the reaction mixture to 7-8 using a suitable base (e.g., sodium acetate, sodium bicarbonate).

  • Reaction: Stir the reaction mixture at a controlled temperature (typically room temperature to 45 °C) and monitor its progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to isolate the desired 3-aryl-isoxazol-5-amine.

Visualizations

Reaction_Pathway Aryl_Ketonitrile Aryl β-Ketonitrile Amidoxime_Intermediate Amidoxime Intermediate Aryl_Ketonitrile->Amidoxime_Intermediate  pH 7-8  ≤45°C Oxime_Intermediate Oxime Intermediate Aryl_Ketonitrile->Oxime_Intermediate  pH > 8  100°C Dimer β-Ketonitrile Dimer Aryl_Ketonitrile->Dimer Base Hydroxylamine Hydroxylamine Hydroxylamine->Amidoxime_Intermediate Hydroxylamine->Oxime_Intermediate Desired_Product 3-Aryl-isoxazol-5-amine Amidoxime_Intermediate->Desired_Product Acid-catalyzed cyclization Side_Product_Isomer 5-Amino-3-arylisoxazole Oxime_Intermediate->Side_Product_Isomer Cyclization Hydrolysis_Product Hydrolysis Product Desired_Product->Hydrolysis_Product H₂O / H⁺

Caption: Reaction pathways in the synthesis of 3-aryl-isoxazol-5-amines.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product by TLC, LC-MS, NMR Start->Analyze Isomer Significant Amount of 5-Amino Isomer Present Analyze->Isomer Unreacted_SM Unreacted Starting Material or Intermediates Present Analyze->Unreacted_SM Other_Impurity Other Impurities Detected Analyze->Other_Impurity Adjust_Conditions Adjust pH (7-8) and Temperature (≤45°C) Isomer->Adjust_Conditions Yes Purification Purify Product via Recrystallization or Chromatography Isomer->Purification No (separation needed) Optimize_Reaction Optimize Reaction Time, Temperature, and Stoichiometry Unreacted_SM->Optimize_Reaction Yes Purify_SM Purify Starting Materials Other_Impurity->Purify_SM Yes Other_Impurity->Purification No (separation needed) Adjust_Conditions->Start Re-run Reaction Optimize_Reaction->Start Re-run Reaction Purify_SM->Start Re-run Reaction

Caption: Troubleshooting workflow for the synthesis of 3-aryl-isoxazol-5-amines.

References

Troubleshooting regioselectivity in isoxazole synthesis from nitrile oxides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity in the synthesis of isoxazoles from nitrile oxides.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne is giving a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity to favor the 3,5-isomer?

A1: The formation of 3,5-disubstituted isoxazoles is often electronically and sterically favored in the reaction of nitrile oxides with terminal alkynes. However, poor regioselectivity can be a common issue. To enhance the formation of the 3,5-isomer, consider the following strategies:

  • Copper(I) Catalysis: The use of a copper(I) catalyst is a well-established and highly effective method for ensuring high regioselectivity for the 3,5-disubstituted product.[1] Catalytic amounts of copper(I) iodide (CuI) are commonly used.[2]

  • Solvent Choice: Employing less polar solvents can sometimes favor the formation of the 3,5-isomer.

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity.

  • In Situ Nitrile Oxide Generation: Slow, in situ generation of the nitrile oxide from a precursor like an aldoxime can maintain a low concentration of the dipole, which can improve selectivity by minimizing side reactions.

Q2: I am specifically trying to synthesize a 3,4-disubstituted isoxazole, but the reaction is yielding the 3,5-isomer as the major product. What methods can I use to favor the 3,4-regioisomer?

A2: Synthesizing 3,4-disubstituted isoxazoles is generally more challenging than obtaining their 3,5-disubstituted counterparts. Here are some effective strategies to promote the formation of the 3,4-isomer:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can be used to produce 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.

  • Enamine-based [3+2] Cycloaddition: A highly regiospecific, metal-free approach involves the [3+2] cycloaddition of in situ-generated nitrile oxides with enamines. Enamines can be formed in situ from aldehydes and a secondary amine like pyrrolidine. This method has proven effective for the synthesis of 3,4-disubstituted isoxazoles.

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles. The use of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), is crucial for directing the regioselectivity of this reaction.[3][4]

Q3: My isoxazole synthesis is suffering from low yields. What are the common causes, and how can I improve the outcome?

A3: Low yields in isoxazole synthesis can arise from several factors. Here is a troubleshooting guide to address common issues:

  • Nitrile Oxide Dimerization: Nitrile oxides are often unstable and can dimerize to form furoxans, which is a common cause of low yields.

    • Solution: Generate the nitrile oxide in situ in the presence of the alkyne to ensure it is trapped before it can dimerize. Maintaining a low reaction temperature (e.g., 0 °C) can also minimize this side reaction. The steric bulk of the substituent on the nitrile oxide can also hinder dimerization.

  • Decomposition of Starting Materials: The stability of your nitrile oxide precursor and alkyne is crucial.

    • Solution: Ensure the purity of your starting materials and use appropriate reaction conditions (e.g., temperature, inert atmosphere) to prevent their decomposition.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction rate and yield.

    • Solution: Screen different solvents and bases to find the optimal combination for your specific substrates. Temperature optimization is also key; while higher temperatures can increase the reaction rate, they may also promote side reactions.

Data Presentation

Table 1: Influence of Catalyst and Alkyne Substitution on Regioselectivity

Nitrile OxideAlkyneCatalystSolventRatio (3,5-isomer : 3,4-isomer)Reference
Benzonitrile oxidePhenylacetyleneNoneTolueneMixture of isomers[5]
Benzonitrile oxidePhenylacetyleneCuITHF>95:5[1]
4-Methoxybenzonitrile oxidePhenylacetyleneCuITHF>95:5[1]
4-Nitrobenzonitrile oxidePhenylacetyleneCuITHF>95:5[1]
Benzonitrile oxide1-HexyneCuITHF>95:5[1]
Benzonitrile oxideEthyl propiolateNoneTolueneMixture of isomers

Table 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones

β-Enamino DiketoneLewis Acid (equiv.)SolventRegioisomeric Ratio (4a:other isomers)Yield (%)Reference
1aBF₃·OEt₂ (0.5)MeCN50:50-[3]
1aBF₃·OEt₂ (1.0)MeCN70:30-[3]
1aBF₃·OEt₂ (1.5)MeCN81:19-[3]
1aBF₃·OEt₂ (2.0)MeCN90:1079[3]
1aBF₃·OEt₂ (2.0)EtOH64:36-[3]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a one-pot, three-step procedure for the synthesis of 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne.

  • Nitrile Oxide Generation: To a solution of the aldoxime (1.1 mmol) in a suitable solvent such as THF or toluene, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C.

  • Catalyst and Alkyne Addition: To this mixture, add the terminal alkyne (1.0 mmol), a copper(I) source like copper(I) iodide (5 mol%), and a base such as triethylamine (1.5 mmol).

  • Reaction and Workup: Stir the reaction mixture at room temperature and monitor its progress by TLC. Once the reaction is complete, quench it with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This metal-free method provides a regiospecific route to 3,4-disubstituted isoxazoles.

  • Enamine Formation and Cycloaddition: To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent like toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol). Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Workup and Purification: After the reaction is complete, the mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is then purified by column chromatography to afford the 3,4-disubstituted isoxazole.

Protocol 3: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from a β-Enamino Diketone

This method utilizes a Lewis acid to direct the regioselectivity of the cyclocondensation reaction.[3]

  • Reaction Setup: To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (1.4 equiv.).

  • Lewis Acid Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv.) dropwise to the reaction mixture at room temperature.

  • Reaction and Workup: Stir the mixture at room temperature and monitor by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the 3,4-disubstituted isoxazole.

Visualizations

troubleshooting_workflow start Poor Regioselectivity or Low Yield desired_isomer Identify Desired Isomer start->desired_isomer low_yield Low Yield? start->low_yield isomer_35 3,5-Disubstituted desired_isomer->isomer_35 3,5 isomer_34 3,4-Disubstituted desired_isomer->isomer_34 3,4 check_nitrile_oxide Check Nitrile Oxide Stability: - In situ generation - Low temperature - Check for furoxan formation low_yield->check_nitrile_oxide Yes optimize_conditions Optimize Reaction Conditions: - Screen solvents and bases - Adjust temperature - Check substrate purity low_yield->optimize_conditions No optimize_35 Optimize for 3,5-Isomer: - Add Cu(I) catalyst - Use less polar solvent - Lower reaction temperature isomer_35->optimize_35 optimize_34 Strategies for 3,4-Isomer: - Use internal alkyne - Switch to enamine cycloaddition - Use β-enamino diketone method isomer_34->optimize_34 check_nitrile_oxide->optimize_conditions

Caption: A flowchart for troubleshooting common issues in isoxazole synthesis.

regioselectivity_factors regioselectivity Regioselectivity electronic_effects Electronic Effects (HOMO-LUMO Interactions) regioselectivity->electronic_effects steric_effects Steric Hindrance regioselectivity->steric_effects reaction_conditions Reaction Conditions regioselectivity->reaction_conditions catalyst Catalyst (e.g., Cu(I), Lewis Acids) reaction_conditions->catalyst solvent Solvent Polarity reaction_conditions->solvent temperature Temperature reaction_conditions->temperature

Caption: Key factors influencing the regioselectivity of isoxazole synthesis.

bf3_mechanism diketone β-Enamino Diketone activated_complex Activated Carbonyl-BF₃ Complex diketone->activated_complex bf3 BF₃·OEt₂ bf3->activated_complex nucleophilic_attack Nucleophilic Attack of Hydroxylamine activated_complex->nucleophilic_attack hydroxylamine Hydroxylamine hydroxylamine->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate cyclization Cyclization & Dehydration intermediate->cyclization isoxazole_34 3,4-Disubstituted Isoxazole cyclization->isoxazole_34

Caption: Role of BF₃·OEt₂ in directing regioselectivity.

References

Optimization of reaction conditions for 3-(4-Methylphenyl)isoxazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of 3-(4-Methylphenyl)isoxazol-5-amine.

Troubleshooting Guide

Low product yield, formation of side products, and purification challenges are common issues encountered during the synthesis of this compound. This guide provides a structured approach to identify and resolve these problems.

Experimental Workflow for Synthesis

cluster_prep Starting Material Preparation cluster_oxime Oxime Formation cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition [3+2] Cycloaddition cluster_deprotection Deprotection & Purification start 4-Methylbenzaldehyde oxime 4-Methylbenzaldehyde Oxime start->oxime Reaction with Hydroxylamine hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->oxime base1 Base (e.g., Sodium Acetate) base1->oxime solvent1 Solvent (e.g., EtOH/H2O) solvent1->oxime nitrile_oxide 4-Methylbenzonitrile Oxide (in situ) oxime->nitrile_oxide Chlorination chlorinating Chlorinating Agent (e.g., NCS) chlorinating->nitrile_oxide isoxazole Protected this compound nitrile_oxide->isoxazole Cycloaddition dipolarophile Dipolarophile with Amino Precursor dipolarophile->isoxazole base2 Base (e.g., Triethylamine) base2->isoxazole deprotection Deprotection Step isoxazole->deprotection Removal of Protecting Group purification Purification (e.g., Recrystallization, Chromatography) deprotection->purification product This compound purification->product

Caption: General synthetic workflow for this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Decomposition of Nitrile Oxide Intermediate: Nitrile oxides can be unstable and may dimerize to form furoxans.[1][2]- Generate the nitrile oxide in situ at low temperatures. - Ensure the dipolarophile is present in the reaction mixture during nitrile oxide generation. - Minimize reaction time.
Inefficient Cycloaddition: Steric hindrance or unfavorable electronic effects can slow down the reaction.[1]- Optimize the reaction temperature; higher temperatures may increase the rate but can also lead to decomposition. - Screen different solvents to improve solubility and reaction kinetics. - Consider using a catalyst if applicable to the specific cycloaddition partner.
Poor Quality Starting Materials: Impurities in the starting aldehyde, hydroxylamine, or dipolarophile can inhibit the reaction.- Verify the purity of starting materials using techniques like NMR or GC-MS. - Purify starting materials if necessary.
Formation of Multiple Products (Poor Regioselectivity) Lack of Regiocontrol in Cycloaddition: The 1,3-dipolar cycloaddition can sometimes yield a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles).[1]- The choice of dipolarophile is critical for regioselectivity. - Modifying the electronic and steric properties of the substituents on the nitrile oxide and dipolarophile can influence the outcome.[1] - Analyze the product mixture by NMR to identify the isomers and adjust reaction conditions accordingly.
Difficult Purification Similar Polarity of Product and Byproducts: The desired product and side products (e.g., furoxan dimer) may have similar polarities, making chromatographic separation difficult.- Optimize the reaction to minimize byproduct formation. - Try different solvent systems for column chromatography. - Consider recrystallization from various solvents to selectively crystallize the desired product.
Product Instability: The isoxazole ring can be sensitive to certain conditions.[3]- Avoid strongly acidic or basic conditions during workup and purification if the product is found to be unstable. - Use milder purification techniques if necessary.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the 1,3-dipolar cycloaddition of a 4-methylbenzonitrile oxide with a suitable dipolarophile containing a masked amino group. The nitrile oxide is typically generated in situ from 4-methylbenzaldehyde oxime.

Q2: My 1,3-dipolar cycloaddition is giving a low yield. What are the first things I should check?

Low yields in this reaction are often due to the instability of the nitrile oxide intermediate, which can dimerize.[2] To mitigate this, generate the nitrile oxide in situ in the presence of your dipolarophile and at a low temperature. Also, ensure your reagents are pure and the reaction is performed under anhydrous conditions if necessary.

Q3: How can I control the regioselectivity of the cycloaddition to favor the desired 3,5-disubstituted isoxazole?

The regioselectivity of the Huisgen 1,3-dipolar cycloaddition is influenced by both electronic and steric factors.[1] The interaction between the HOMO of the dipolarophile and the LUMO of the nitrile oxide typically favors the formation of the 3,5-disubstituted isomer.[1] Using a terminal alkyne or a similarly biased dipolarophile is a key strategy.

Q4: What are some suitable starting materials for the synthesis?

A practical approach involves starting with 4-methylbenzaldehyde, which is converted to 4-methylbenzaldehyde oxime. This oxime is then oxidized/halogenated to generate the 4-methylbenzonitrile oxide in the presence of a dipolarophile.

Q5: Are there any "green" or more environmentally friendly approaches to this synthesis?

Recent research in isoxazole synthesis has focused on greener methods, such as using water as a solvent, employing organocatalysts, or utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[4][5] While a specific green protocol for this exact molecule isn't widely published, applying these principles, such as testing water-based systems, could be a valuable optimization step.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrile Oxide Cycloaddition (Representative Protocol)

This protocol is a representative procedure based on established methods for isoxazole synthesis. Optimization of specific parameters may be required.

Step 1: Synthesis of 4-Methylbenzaldehyde Oxime

  • Dissolve 4-methylbenzaldehyde (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate.

  • Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-methylbenzaldehyde oxime.

Step 2: In Situ Generation of 4-Methylbenzonitrile Oxide and Cycloaddition

  • Dissolve the 4-methylbenzaldehyde oxime (1 equivalent) and a suitable dipolarophile with a protected amino group (e.g., an enamine or a cyano-containing compound, 1 equivalent) in a suitable solvent like toluene.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of a chlorinating agent (e.g., N-chlorosuccinimide) or an oxidizing agent in the presence of a base (e.g., triethylamine) to generate the nitrile oxide in situ.

  • Allow the reaction to stir overnight at room temperature.

  • Monitor the formation of the isoxazole product by TLC.

  • Upon completion, perform an aqueous workup and extract the product.

Step 3: Deprotection and Purification

  • If a protecting group was used for the amine functionality, perform the appropriate deprotection step (e.g., acid hydrolysis).

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation

The following tables present representative data for the optimization of key reaction parameters. These are illustrative examples to guide experimental design.

Table 1: Optimization of Solvent for the Cycloaddition Step

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane251265
2Tetrahydrofuran251272
3Toluene251278
4Acetonitrile251268

Table 2: Optimization of Base for Nitrile Oxide Generation

EntryBaseEquivalentsTemperature (°C)Time (h)Yield (%)
1Triethylamine1.2251278
2Diisopropylethylamine1.2251275
3Pyridine1.2251860
4Sodium Bicarbonate2.0252455

Logical Relationship Diagram

cluster_inputs Key Inputs cluster_process Synthetic Process cluster_outputs Outputs & Outcomes Reagents Starting Materials (4-Methylbenzaldehyde, Hydroxylamine, Dipolarophile) Synthesis Chemical Synthesis (Oxime formation, Cycloaddition, Deprotection) Reagents->Synthesis Conditions Reaction Conditions (Solvent, Temperature, Base) Conditions->Synthesis Yield Product Yield Synthesis->Yield Purity Product Purity Synthesis->Purity Byproducts Side Products Synthesis->Byproducts

Caption: Relationship between inputs, process, and outcomes in the synthesis.

References

Preventing decomposition of nitrile oxide precursors in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoxazole Synthesis

This guide provides troubleshooting advice and frequently asked questions regarding the decomposition of nitrile oxide precursors during isoxazole synthesis, a common challenge for researchers and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My isoxazole yield is significantly lower than expected. What are the likely causes related to the nitrile oxide precursor?

A1: Low yields in isoxazole synthesis are often traced back to the instability of the nitrile oxide intermediate. The primary causes include:

  • Dimerization of the Nitrile Oxide: Nitrile oxides, particularly those that are not sterically hindered, can rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides). This is a common side reaction that competes with the desired [3+2] cycloaddition.

  • Precursor Decomposition: The precursor itself may be degrading before the nitrile oxide has a chance to form or react. This is particularly true for hydroximoyl halides, which can be sensitive to moisture and base.

  • Slow Cycloaddition: If the dipolarophile (the alkene or alkyne) is not reactive enough, the nitrile oxide will have more time to decompose or dimerize before the cycloaddition can occur.

Troubleshooting Steps:

  • In Situ Generation: Generate the nitrile oxide in situ in the presence of the dipolarophile. This ensures the nitrile oxide is trapped as it is formed, minimizing the opportunity for side reactions.

  • Slow Addition of Base: When using the dehydrohalogenation method (e.g., from a hydroximoyl chloride), add the base (like triethylamine) slowly to the reaction mixture. This keeps the instantaneous concentration of the nitrile oxide low, favoring the cycloaddition over dimerization.

  • Increase Dipolarophile Concentration: If possible, use the dipolarophile as the solvent or increase its concentration to favor the bimolecular cycloaddition reaction.

  • Check Precursor Purity: Ensure your precursor (e.g., aldoxime, hydroximoyl halide) is pure and dry. Impurities can catalyze decomposition pathways.

Q2: I am observing significant formation of a byproduct that I suspect is a furoxan. How can I confirm this and prevent its formation?

A2: Furoxan formation is the most common side reaction.

Confirmation:

  • Spectroscopic Analysis: Furoxans have characteristic signals in NMR and IR spectroscopy. They can also be identified by mass spectrometry, often showing a molecular weight corresponding to two molecules of the nitrile oxide.

  • Literature Comparison: Compare the spectral data of your byproduct with known data for the expected furoxan.

Prevention Strategies:

  • Steric Hindrance: If your synthesis allows, use a nitrile oxide precursor with a bulky group (e.g., a mesityl or tert-butyl group). The steric hindrance will slow down the rate of dimerization significantly more than it will slow the cycloaddition with a less hindered dipolarophile.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired cycloaddition over dimerization, although this can also slow down the overall reaction rate.

  • Choice of Generation Method: For some substrates, switching from a base-induced dehydrohalogenation to a milder thermal or oxidative method might reduce byproduct formation.

Q3: My aldoxime precursor seems to be decomposing during the oxidation step to generate the nitrile oxide. What can I do?

A3: Aldoximes are common and stable precursors, but the oxidation conditions can be harsh.

Troubleshooting Oxidation:

  • Choice of Oxidant: If you are using a strong oxidant like sodium hypochlorite (bleach), it can sometimes lead to over-oxidation or degradation of sensitive functional groups on your molecule. Consider milder oxidants such as:

    • N-Bromosuccinimide (NBS)

    • Chloramine-T

    • Iodosylbenzene

  • pH Control: The pH of the reaction mixture can be critical. For oxidations with hypochlorite, maintaining a basic pH is often necessary to prevent the formation of volatile and hazardous chlorine gas and to promote the desired reaction.

  • Temperature Control: Perform the oxidation at a low temperature (e.g., 0 °C or even lower) to control the reaction rate and minimize side reactions.

Data Summary: Stability of Nitrile Oxide Precursors

The choice of precursor and generation method is critical for success. The following table summarizes common precursors and key considerations.

Precursor TypeGeneration MethodCommon ReagentsStability & HandlingKey Considerations
Hydroximoyl Halides DehydrohalogenationTriethylamine (Et3N), PyridineOften moisture-sensitive; can be unstable upon storage. Best generated and used immediately.The most common method. The slow addition of base is crucial to prevent dimerization of the nitrile oxide.
Aldoximes OxidationSodium hypochlorite (NaOCl), N-Bromosuccinimide (NBS)Generally stable and easy to handle as starting materials.The choice of oxidant is key to avoid over-oxidation or degradation of other functional groups.
Nitroalkanes (primary) Dehydration (Mukaiyama method)Phenyl isocyanate (PhNCO) with a catalytic amount of Et3NPrecursors are stable. The reaction generates a stable intermediate before forming the nitrile oxide.This method avoids harsh oxidants or bases, making it suitable for sensitive substrates.
Furoxans ThermolysisHeatFuroxans themselves are stable dimers. Can be used as a controlled source of nitrile oxides.Requires elevated temperatures, which might not be suitable for all substrates. The equilibrium can favor the furoxan.

Detailed Experimental Protocols

Protocol 1: In Situ Generation of Benzonitrile Oxide from Benzaldoxime via Oxidation

This protocol describes the generation of benzonitrile oxide from benzaldoxime using sodium hypochlorite (bleach) and its subsequent trapping with an alkene.

Materials:

  • Benzaldoxime

  • Styrene (or other dipolarophile)

  • Commercial bleach (e.g., 5-6% sodium hypochlorite solution)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Sodium bicarbonate (aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Stir bar and round-bottom flask

  • Ice bath

Procedure:

  • Dissolve benzaldoxime (1.0 eq) and styrene (1.2 eq) in DCM in a round-bottom flask equipped with a stir bar.

  • Cool the flask in an ice bath to 0 °C with vigorous stirring.

  • Add the aqueous sodium hypochlorite solution (1.5 eq) dropwise to the stirred mixture over a period of 30-45 minutes. Ensure the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product (3,5-diphenyl-4,5-dihydroisoxazole) by column chromatography or recrystallization.

Protocol 2: In Situ Generation from a Hydroximoyl Chloride via Dehydrohalogenation

This protocol details the formation of a nitrile oxide from its corresponding hydroximoyl chloride precursor using a non-nucleophilic base.

Materials:

  • Benzohydroximoyl chloride

  • Propargyl alcohol (or other dipolarophile)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF) or another suitable aprotic solvent

  • Stir bar and round-bottom flask

Procedure:

  • To a solution of benzohydroximoyl chloride (1.0 eq) and propargyl alcohol (1.1 eq) in dry THF at room temperature, add a solution of triethylamine (1.2 eq) in THF dropwise over 1 hour using a syringe pump.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting hydroximoyl chloride is consumed (typically 4-6 hours).

  • Upon completion, a precipitate of triethylammonium chloride will have formed. Filter the solid and wash it with a small amount of fresh THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude residue can then be purified by column chromatography to yield the desired isoxazole.

Visualizing Nitrile Oxide Fate

The following diagram illustrates the critical pathways available to a nitrile oxide once it is generated from its precursor. The desired outcome is the cycloaddition reaction to form the isoxazole, while the primary competing pathway is the undesired dimerization to a furoxan.

NitrileOxidePathway Precursor Nitrile Oxide Precursor (e.g., Aldoxime, Hydroximoyl Halide) Generation Generation Step (Oxidation or Elimination) Precursor->Generation Input NitrileOxide R-C≡N⁺-O⁻ (Reactive Nitrile Oxide) Generation->NitrileOxide Forms Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Reacts with Dimerization Dimerization NitrileOxide->Dimerization Competing Reaction Dipolarophile Dipolarophile (Alkene or Alkyne) Dipolarophile->Cycloaddition Input Isoxazole Desired Product (Isoxazole) Cycloaddition->Isoxazole Yields Furoxan Side Product (Furoxan) Dimerization->Furoxan Yields

Caption: Fate of a nitrile oxide intermediate in isoxazole synthesis.

Technical Support Center: Purification of 3-(4-Methylphenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(4-Methylphenyl)isoxazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure this compound?

A1: Pure this compound is typically a cream-colored crystalline solid with a melting point in the range of 148-153 °C.[1] Significant deviation from this appearance or melting point may indicate the presence of impurities.

Q2: What are the common impurities I might encounter when synthesizing this compound?

A2: While specific impurities depend on the synthetic route, they generally fall into these categories:

  • Unreacted Starting Materials: Such as 4-methylacetophenone, hydroxylamine, or other precursors.

  • Side-Reaction Products: Isomeric byproducts or products from undesired condensation reactions may form.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

  • Degradation Products: The isoxazole ring can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opened byproducts.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The following techniques are commonly used:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for obtaining quantitative purity data. Commercial suppliers often specify purity of ≥ 98% by HPLC.[1]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the number of components in the crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify impurities if they are present in significant amounts.

  • Melting Point Analysis: A sharp melting point close to the literature value (148-153 °C) is a good indicator of high purity.[1] A broad or depressed melting range suggests the presence of impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.

Issue 1: Low Yield After Purification

Q: I am losing a significant amount of my product during purification. What are the possible causes and solutions?

A: High product loss can occur during both recrystallization and column chromatography. Here are some common causes and troubleshooting tips:

  • Recrystallization Issues:

    • Cause: The chosen recrystallization solvent is too good, meaning your compound has high solubility even at low temperatures.

    • Solution: Perform a thorough solvent screen to find a single or two-solvent system where the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Cause: Using too much solvent for recrystallization.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions is key.

    • Cause: Premature crystallization during hot filtration.

    • Solution: Use a heated funnel and pre-warm the receiving flask to prevent the product from crashing out on the filter paper or funnel stem.

  • Column Chromatography Issues:

    • Cause: The product is highly retained on the column (streaking or tailing).

    • Solution: Modify the mobile phase. For a polar compound like an amine, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can improve peak shape and recovery.

    • Cause: Irreversible adsorption to the silica gel.

    • Solution: Consider using a different stationary phase, such as alumina (basic or neutral), which can be more suitable for basic compounds.

Issue 2: Persistent Impurities After Purification

Q: I have tried recrystallization and column chromatography, but some impurities remain. How can I improve the separation?

A: This is a common challenge, especially if the impurities have similar polarity to your product.

  • For Column Chromatography:

    • Challenge: Co-elution of impurities with the product.

    • Solution 1: Optimize the Mobile Phase: If you are using a standard solvent system like ethyl acetate/hexane, try switching to a different system with different selectivities, such as dichloromethane/methanol.

    • Solution 2: Use Gradient Elution: If using an isocratic (constant solvent mixture) system, switching to a shallow gradient elution can help resolve closely eluting spots.

    • Solution 3: Change the Stationary Phase: If silica gel is not providing adequate separation, consider using reverse-phase (C18) silica gel with a polar mobile phase like water/acetonitrile or water/methanol.

  • For Recrystallization:

    • Challenge: Impurities co-crystallizing with the product.

    • Solution 1: Try a Different Solvent System: The solubility properties of the impurity and your product may differ significantly in another solvent, allowing for better separation.

    • Solution 2: Acid-Base Extraction: As this compound is a basic compound, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1 M HCl). The amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with 1 M NaOH) and extract the pure amine back into an organic solvent.

Issue 3: Product Discoloration

Q: My final product is off-white or brownish instead of the expected cream color. How can I remove the colored impurities?

A: Discoloration is often due to highly conjugated or polymeric impurities.

  • Solution 1: Recrystallization with Activated Charcoal: Add a small amount of activated charcoal to the hot solution of your crude product during recrystallization. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Solution 2: Column Chromatography: Colored impurities are often more polar and will stick to the top of the silica gel column, allowing the desired, less colored product to elute.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The ideal solvent system should be determined experimentally.

  • Solvent Selection:

    • Place a small amount of the crude product (approx. 20-30 mg) into several test tubes.

    • Add a few drops of different test solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water or toluene/hexane) to each tube.

    • A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography
  • Stationary Phase and Mobile Phase Selection:

    • Use silica gel as the stationary phase.

    • Determine a suitable mobile phase using TLC. A good solvent system will give your product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of ethyl acetate and hexane.

  • Column Packing:

    • Pack a glass column with a slurry of silica gel in the mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent and carefully add the dry, product-adsorbed silica gel to the top of the packed column.

  • Elution:

    • Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

The following table presents hypothetical data to illustrate the effectiveness of different purification techniques.

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Appearance
Recrystallization (Ethanol/Water)85%98.5%75%Cream Crystalline Solid
Column Chromatography (Silica, 30% EtOAc/Hexane)85%99.2%60%Off-white Powder
Acid-Base Extraction followed by Recrystallization85%>99.5%65%White Crystalline Solid

Visualizations

Experimental Workflow

G cluster_0 Crude Product Analysis cluster_1 Purification cluster_2 Final Product A Crude this compound B TLC/HPLC Analysis A->B C Recrystallization B->C High Polarity Impurities D Column Chromatography B->D Closely Eluting Impurities E Acid-Base Extraction B->E Non-basic Impurities F Pure Product C->F D->F E->F G Purity Analysis (HPLC, MP) F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for the purification of this compound.

Troubleshooting Logic Diagram

G Start Purification Outcome Unsatisfactory Purity Is the purity low? Start->Purity Yield Is the yield low? Purity->Yield No CoElution Co-eluting impurities observed? Purity->CoElution Yes Color Is the product colored? Yield->Color No RecrystallizationYield Using recrystallization? Yield->RecrystallizationYield Yes Charcoal Use activated charcoal during recrystallization. Color->Charcoal Yes ChangeSolvent Change chromatography solvent system or use acid-base extraction. CoElution->ChangeSolvent Yes RecrystallizationImpurity Try recrystallization from a different solvent. CoElution->RecrystallizationImpurity No ChromatographyYield Using chromatography? RecrystallizationYield->ChromatographyYield No OptimizeRecrystallization Optimize solvent volume and cooling rate. RecrystallizationYield->OptimizeRecrystallization Yes OptimizeChromatography Use basic modifier on silica or switch to alumina. ChromatographyYield->OptimizeChromatography Yes

References

Identifying impurities in 3-(4-Methylphenyl)isoxazol-5-amine by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Methylphenyl)isoxazol-5-amine. The focus is on identifying impurities using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should look for in my synthesis of this compound?

A1: Impurities can arise from starting materials, reagents, and side reactions. Based on common synthetic routes, which often involve the condensation of a derivative of 4-methylbenzaldehyde with a source of hydroxylamine and a three-carbon building block, potential impurities include:

  • Unreacted Starting Materials: 4-methylbenzaldehyde, hydroxylamine, and precursors like ethyl acetoacetate.

  • Side-Products: Intermediates from the cyclization reaction or products of dimerization/polymerization of starting materials.

  • Isomeric Impurities: Positional isomers of the final product may form depending on the reaction conditions.

Q2: I am seeing unexpected peaks in my mass spectrum. What could they be?

A2: Unexpected peaks can be attributed to several sources:

  • Process-Related Impurities: As mentioned in Q1, these are the most likely culprits.

  • Solvent Adducts: Depending on your mobile phase, you may observe adducts of your analyte with solvent molecules.

  • Metal Ion Adducts: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are very common in electrospray ionization (ESI) mass spectrometry.

  • In-source Fragmentation: The analyte might be fragmenting in the ion source of the mass spectrometer.

  • Contamination: Contamination from glassware, solvents, or previous analyses can introduce extraneous peaks.

Q3: My signal intensity is poor. What are the common causes?

A3: Poor signal intensity in mass spectrometry can stem from several factors. Ensure your sample is appropriately concentrated; if it's too dilute, the signal may be weak, while a highly concentrated sample can cause ion suppression. The choice of ionization technique is also critical, so experimenting with different methods like ESI, APCI, or MALDI could optimize ionization efficiency for your analyte. Regular tuning and calibration of your mass spectrometer are essential for peak performance, including checking the ion source, mass analyzer, and detector settings.

Q4: I am observing peak splitting or broadening in my chromatogram. What should I investigate?

A4: Peak splitting and broadening can make it difficult to identify compounds and distinguish between isomers. Common causes include contaminants in the sample or on the chromatographic column, so ensure proper sample preparation and column maintenance. Adjusting ionization conditions, such as source parameters and gas flows, can also help reduce peak broadening.

Troubleshooting Guide: Impurity Identification

This guide provides a systematic approach to identifying unknown peaks in your mass spectrometry data for this compound.

Step 1: Data Acquisition and Initial Assessment
  • Acquire High-Resolution Mass Spectrometry (HRMS) Data: This will provide accurate mass measurements, which are crucial for determining the elemental composition of the impurity.

  • Analyze the Isotopic Pattern: The isotopic distribution can help confirm the elemental composition, especially the presence of elements like chlorine or bromine if they are suspected to be part of any reagent.

  • Check for Common Adducts: Look for peaks corresponding to [M+H]⁺, [M+Na]⁺, and [M+K]⁺ for your main compound and any unknown peaks.

Step 2: Proposing Potential Impurity Structures
  • Consider the Synthesis Route: List all starting materials, reagents, and intermediates. Consider possible side reactions such as dimerization, incomplete reaction, or alternative cyclization pathways.

  • Calculate Theoretical Masses: Determine the theoretical exact masses of these potential impurities and their common adducts.

  • Compare with Experimental Data: Match the accurate masses from your HRMS data with the calculated theoretical masses.

Step 3: Fragmentation Analysis (MS/MS)
  • Perform Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion of the unknown peak and fragment it.

  • Analyze the Fragmentation Pattern: Compare the fragmentation pattern of the impurity with that of the parent compound, this compound. Shared fragments may indicate a structurally related impurity.

  • Propose Fragmentation Pathways: Based on known chemical principles, propose fragmentation mechanisms for both the parent compound and the potential impurity to see if they align with the observed spectra.

Quantitative Data Summary

The following table lists the theoretical exact masses of this compound and some potential process-related impurities. This will aid in the initial identification from high-resolution mass spectrometry data.

Compound NameMolecular FormulaMolecular Weight (Da)[M+H]⁺ (m/z)[M+Na]⁺ (m/z)[M+K]⁺ (m/z)
This compound C₁₀H₁₀N₂O174.20175.0866197.0685213.0425
4-MethylbenzaldehydeC₈H₈O120.15121.0648143.0467159.0207
4-MethylbenzaldoximeC₈H₉NO135.16136.0757158.0576174.0316
Ethyl AcetoacetateC₆H₁₀O₃130.14131.0703153.0522169.0262

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of your this compound reference standard in a suitable solvent such as methanol or acetonitrile.

  • Sample Solution: Prepare your synthesized sample at a similar concentration.

  • Working Solutions: Dilute the stock solutions to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is a general starting point and may require optimization for your specific instrumentation and impurity profile.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice for aromatic amines.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • Collision Energy: Optimize for the parent compound and suspected impurities (a ramp of 10-40 eV is a good starting point for fragmentation analysis).

Visualizations

Impurity_Identification_Workflow cluster_0 Data Acquisition & Initial Analysis cluster_1 Hypothesis Generation cluster_2 Structure Elucidation cluster_3 Confirmation A Acquire LC-HRMS Data B Identify [M+H]+ of Parent A->B C List m/z of Unknown Peaks B->C G Compare Experimental and Theoretical Masses C->G D Review Synthesis Pathway E List Potential Impurities (Starting Materials, By-products) D->E F Calculate Theoretical Masses E->F F->G H Perform MS/MS on Unknowns G->H I Analyze Fragmentation Pattern H->I J Propose Impurity Structure I->J K Synthesize or Procure Standard J->K L Confirm by Retention Time and MS/MS Match K->L

Caption: Workflow for Impurity Identification by Mass Spectrometry.

Fragmentation_Pathway cluster_parent This compound Fragmentation cluster_impurity 4-Methylbenzaldoxime Impurity Fragmentation Parent [C10H10N2O+H]+ m/z 175.0866 Frag1 [C8H8N]+ m/z 118.0651 (Loss of CH3NO) Parent->Frag1 -CH3NO Frag3 [C9H8NO]+ m/z 146.0599 (Loss of NH3) Parent->Frag3 -NH3 Frag2 [C7H7]+ m/z 91.0542 (Tropylium ion) Frag1->Frag2 -HCN Impurity [C8H9NO+H]+ m/z 136.0757 ImpFrag1 [C8H8O]+ m/z 120.0570 (Loss of NH2) Impurity->ImpFrag1 -NH2 ImpFrag2 [C7H7]+ m/z 91.0542 (Tropylium ion) ImpFrag1->ImpFrag2 -CHO

Caption: Proposed Fragmentation Pathways.

Technical Support Center: Overcoming Poor Solubility of 3-(4-Methylphenyl)isoxazol-5-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 3-(4-Methylphenyl)isoxazol-5-amine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound that contribute to its poor solubility?

A1: this compound possesses a molecular structure that leads to limited aqueous solubility. Key properties include:

  • Moderate Lipophilicity: The presence of a methylphenyl group contributes to its lipophilic ("fat-loving") nature, making it less soluble in water-based (aqueous) solutions. A predicted LogP value of 2.37 indicates a preference for a lipid environment over an aqueous one.[1]

  • Crystalline Structure: As a crystalline solid, energy is required to break the crystal lattice before the compound can dissolve in a solvent.[2]

  • Weakly Basic Amine Group: The isoxazol-5-amine moiety has a predicted pKa of -1.60 for its conjugate acid, indicating it is a very weak base.[3] This means that under typical biological pH conditions (e.g., pH 7.4), the amine group will be predominantly in its neutral, less soluble form.

Q2: What is the first step I should take when encountering precipitation of this compound in my assay?

A2: The first step is to determine the maximum kinetic solubility of the compound in your specific assay medium. This will establish the concentration limit for your experiments. A simple protocol involves preparing a high-concentration stock solution in an organic solvent (like DMSO) and making serial dilutions into your pre-warmed assay buffer. The highest concentration that remains clear after a defined incubation period is your working maximum.[4][5]

Q3: What are the most common strategies to improve the solubility of this compound?

A3: Several strategies can be employed, often in combination:

  • Use of Co-solvents: Adding a water-miscible organic solvent to your aqueous assay buffer can increase the solubility of lipophilic compounds.[6][7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming a more water-soluble inclusion complex.[8]

  • pH Adjustment: While the amine group is weakly basic, slight acidification of the buffer might marginally improve solubility, though this may not be compatible with all biological assays.

  • Formulation as a Solid Dispersion: For in vivo studies, creating an amorphous solid dispersion of the compound in a hydrophilic polymer can enhance its dissolution rate and solubility.

Q4: How do I choose the right solubilization strategy for my experiment?

A4: The choice depends on the nature of your assay. For in vitro cellular assays, the concentration of any solubilizing agent must be kept low to avoid cytotoxicity. For enzyme assays, higher concentrations of co-solvents might be tolerable. The following decision tree can guide your choice:

G start Start: Poor Solubility Observed is_cell_based Is the assay cell-based? start->is_cell_based co_solvent_low Try Co-solvents (e.g., DMSO, Ethanol) at low concentration (<0.5%) is_cell_based->co_solvent_low Yes is_enzyme_assay Is it an enzyme or biochemical assay? is_cell_based->is_enzyme_assay No cyclodextrin Try Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) co_solvent_low->cyclodextrin Still precipitates end Optimized Solubility cyclodextrin->end co_solvent_high Co-solvents at higher concentrations may be tolerated (test for enzyme inhibition) is_enzyme_assay->co_solvent_high Yes in_vivo_study Is it for in vivo studies? is_enzyme_assay->in_vivo_study No ph_adjustment Consider slight pH adjustment (if compatible with protein stability) co_solvent_high->ph_adjustment Still precipitates ph_adjustment->end lipid_formulation Lipid-based formulations (e.g., SEDDS) in_vivo_study->lipid_formulation Yes solid_dispersion Solid Dispersions lipid_formulation->solid_dispersion solid_dispersion->end

Caption: Decision tree for selecting a solubilization strategy.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer
Potential Cause Explanation Recommended Solution
Solvent Shock Rapid dilution of a concentrated organic stock solution into an aqueous buffer causes the compound to "crash out" due to a sudden change in solvent polarity.[9]1. Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).2. Add the stock solution dropwise while gently vortexing or swirling the buffer.3. Perform serial dilutions in the pre-warmed buffer instead of a single large dilution.[4]
Concentration Exceeds Solubility Limit The final concentration of the compound in the buffer is higher than its maximum aqueous solubility.1. Determine the kinetic solubility of the compound in your specific buffer (see Protocol 1).2. Lower the final working concentration to below the determined solubility limit.
Low Buffer Temperature The solubility of many compounds decreases at lower temperatures. Adding a stock solution to a cold buffer can induce precipitation.[9]Always use pre-warmed (37°C) buffers for preparing your working solutions for cell-based or physiological temperature assays.[4]
Issue 2: Precipitation Over Time During Incubation
Potential Cause Explanation Recommended Solution
Temperature Shift Moving the prepared solution from room temperature to a 37°C incubator can affect solubility.1. Pre-warm all components before mixing.2. Ensure the incubator temperature is stable.
pH Shift in Medium In cell culture, cellular metabolism can produce acidic byproducts, lowering the pH of the medium and potentially affecting the solubility of pH-sensitive compounds.[4]1. Ensure the medium is adequately buffered for the CO2 environment (e.g., using HEPES).2. Monitor the pH of the culture medium during the experiment.
Interaction with Media Components Salts, proteins (especially in serum), and other components in complex media can interact with the compound and reduce its solubility.[9]1. Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.2. If serum is the issue, consider reducing the serum percentage or using a serum-free medium for the duration of the compound treatment.

Experimental Protocols

Protocol 1: Determination of Kinetic Aqueous Solubility

This protocol provides a method to estimate the maximum soluble concentration of this compound in a chosen aqueous buffer.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., PBS, cell culture medium)

  • 96-well microplate (clear, flat-bottom)

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (nephelometry) or a standard spectrophotometer.

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Add 198 µL of the aqueous buffer to wells A1 through A12 of the 96-well plate.

  • Add 2 µL of the 10 mM stock solution to well A1 and mix thoroughly. This creates a 100 µM solution with 1% DMSO.

  • Perform a 2-fold serial dilution: Transfer 100 µL from well A1 to A2, mix, then 100 µL from A2 to A3, and so on, down to well A11. Do not add any compound to well A12 (buffer/DMSO control).

  • Incubate the plate at the desired experimental temperature (e.g., 37°C) for 1-2 hours.

  • Visually inspect for precipitation.

  • Quantify precipitation by measuring light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the control well.

G cluster_0 Preparation cluster_1 Dilution cluster_2 Analysis A Prepare 10 mM stock in 100% DMSO C Add 2 µL stock to first well (100 µM, 1% DMSO) A->C B Add 198 µL buffer to 96-well plate B->C D Perform 2-fold serial dilutions C->D E Incubate at experimental temp (e.g., 37°C for 1-2h) D->E F Measure turbidity (Nephelometry/Absorbance) E->F G Determine highest soluble concentration F->G

Caption: Workflow for kinetic solubility determination.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol describes how to use a co-solvent to increase the solubility of this compound.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • Co-solvent (e.g., Ethanol, Polyethylene Glycol 400).

  • Aqueous buffer.

Procedure:

  • Determine the maximum tolerable co-solvent concentration for your assay (e.g., for cell-based assays, typically ≤1% for ethanol and ≤0.5% for DMSO).

  • Prepare a series of aqueous buffers containing the co-solvent at different concentrations (e.g., 0.5%, 1%, 2%, 5% v/v).

  • For each co-solvent concentration, repeat the kinetic solubility determination as described in Protocol 1.

  • Compare the solubility limits obtained in the presence of the co-solvent to the limit in the aqueous buffer alone.

Quantitative Data (Hypothetical Example):

Co-solvent (v/v)Kinetic Solubility in PBS (µM)
0% (Control)15
1% Ethanol35
2% Ethanol60
0.5% PEG 40040
1% PEG 40075
Protocol 3: Solubility Enhancement using Cyclodextrins

This protocol details the use of cyclodextrins to form an inclusion complex and improve solubility.

Materials:

  • This compound.

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)).

  • Aqueous buffer.

Procedure:

  • Prepare a series of cyclodextrin solutions in your aqueous buffer at various concentrations (e.g., 1, 5, 10, 20 mM).

  • Add an excess amount of solid this compound to each cyclodextrin solution.

  • Equilibrate the solutions by shaking or stirring at a constant temperature for 24-48 hours to reach thermodynamic equilibrium.

  • Separate the undissolved compound by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of the dissolved compound against the cyclodextrin concentration to generate a phase solubility diagram.

G A Poorly soluble compound C Water-soluble Inclusion Complex A->C Encapsulation B Cyclodextrin (Hydrophilic exterior, hydrophobic interior) B->C Forms complex with

Caption: Mechanism of cyclodextrin-mediated solubilization.

Quantitative Data (Hypothetical Example):

HP-β-CD Concentration (mM)Thermodynamic Solubility in Water (µg/mL)
02.6
525
1052
20110

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Isoxazole Derivatives, with a Focus on 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activity of Isoxazole Derivatives

The biological activities of isoxazole derivatives are diverse and influenced by the nature and position of substituents on the isoxazole ring. To facilitate a clear comparison, the following table summarizes the quantitative biological data for 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile and other selected isoxazole derivatives.

Table 1: Comparative Biological Activity of Selected Isoxazole Derivatives

CompoundBiological ActivityAssayTarget/OrganismResult (IC₅₀/MIC/Zone of Inhibition)Reference
5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile AntimicrobialDisc DiffusionStaphylococcus aureus18 mm[1]
Bacillus subtilis15 mm[1]
Escherichia coli16 mm[1]
Pseudomonas aeruginosa12 mm[1]
AntifungalDisc DiffusionAspergillus niger14 mm[1]
Candida albicans11 mm[1]
AntioxidantDPPH Radical ScavengingDPPH RadicalModerate Activity[1]
Valdecoxib Anti-inflammatoryCOX-2 InhibitionCOX-2IC₅₀ = 5 nM[2]
Sulfamethoxazole AntibacterialDihydropteroate Synthase InhibitionDihydropteroate Synthase-[1]
Acivicin Anticancerγ-Glutamyl Transferase Inhibitionγ-Glutamyl Transferase-[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for the key bioassays cited in this guide.

Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.[1]

Materials:

  • Test compound (e.g., 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile)

  • Bacterial and fungal strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans)

  • Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile filter paper discs (6 mm diameter)

  • Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare microbial inoculums by suspending freshly grown colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Evenly spread the microbial suspension onto the surface of the agar plates using a sterile swab.

  • Impregnate sterile filter paper discs with a known concentration of the test compound solution and allow them to dry.

  • Place the impregnated discs, along with standard antibiotic/antifungal and blank DMSO discs (negative control), onto the inoculated agar plates.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[4]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[5][6]

Materials:

  • Wistar albino rats (150-200 g)

  • Test compound

  • Carrageenan (1% w/v in saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Divide the rats into groups: control (vehicle), standard drug, and test compound groups.

  • Administer the test compound or standard drug orally or intraperitoneally to the respective groups. The control group receives only the vehicle.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Isoxazole Compound Disc Apply Compound Disc Compound->Disc Microbe Microbial Culture Inoculation Inoculate Agar Plate Microbe->Inoculation Inoculation->Disc Incubation Incubate Disc->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement Comparison Compare to Control Measurement->Comparison

Caption: Workflow for Antimicrobial Susceptibility Testing.

Signaling_Pathway_Inflammation cluster_stimulus Inflammatory Stimulus cluster_mediators Mediators cluster_response Inflammatory Response cluster_inhibition Inhibition by Isoxazoles Carrageenan Carrageenan MastCells Mast Cells Carrageenan->MastCells activates Neutrophils Neutrophils Carrageenan->Neutrophils recruits Prostaglandins Prostaglandins MastCells->Prostaglandins release Cytokines Cytokines (TNF-α, IL-1β) Neutrophils->Cytokines release Edema Edema Prostaglandins->Edema Pain Pain Prostaglandins->Pain Cytokines->Edema Cytokines->Pain Isoxazole Isoxazole Derivatives (e.g., Valdecoxib) Isoxazole->Prostaglandins inhibit synthesis

Caption: Simplified Carrageenan-Induced Inflammation Pathway.

References

A Comparative Analysis of Leflunomide and 3-(4-Methylphenyl)isoxazol-5-amine as Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals that a direct comparison of 3-(4-Methylphenyl)isoxazol-5-amine and leflunomide as inhibitors of dihydroorotate dehydrogenase (DHODH) is not currently feasible. While leflunomide is a well-established and clinically approved DHODH inhibitor, there is a notable absence of publicly available data demonstrating the DHODH inhibitory activity of this compound.

This guide will therefore provide a detailed overview of leflunomide and its active metabolite, teriflunomide, as potent DHODH inhibitors, supported by extensive experimental data. In contrast, the profile of this compound will be presented based on its documented role as a versatile chemical intermediate in pharmaceutical research.

Leflunomide: A Clinically Proven DHODH Inhibitor

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis and psoriatic arthritis.[1][2][3] It is a prodrug that is rapidly metabolized in the body to its active form, teriflunomide (also known as A77 1726), which is responsible for its therapeutic effects.[1][4]

Mechanism of Action

Teriflunomide, the active metabolite of leflunomide, is a selective and reversible inhibitor of the mitochondrial enzyme DHODH.[1][5][6] DHODH is a crucial enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[6][7] By inhibiting DHODH, teriflunomide depletes the pool of pyrimidines available for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells, particularly activated lymphocytes.[4][6] This immunomodulatory effect is central to its efficacy in autoimmune diseases.[4]

Quantitative Inhibitory Data

The inhibitory potency of leflunomide's active metabolite, teriflunomide, against DHODH has been well-characterized.

CompoundTargetParameterValueReference
Teriflunomide (A77 1726)Human DHODHKᵢ2.7 ± 0.7 µM[4]
TeriflunomideHuman DHODHKᵢ179 nM[1]
TeriflunomideHuman DHODHKd12 nM[1]
TeriflunomideHuman DHODHIC₅₀~600 nM[1]

This compound: A Chemical Building Block

In contrast to the extensive data available for leflunomide, searches of scientific databases and patent literature did not yield any specific data on the DHODH inhibitory activity of this compound. This compound is primarily described as a versatile chemical intermediate in the synthesis of more complex molecules for pharmaceutical and agricultural applications.[8][9] Its isoxazole structure is a common motif in medicinal chemistry, and derivatives have been explored for a range of biological activities, including neuropharmacological and anti-inflammatory effects.[8][9] However, a direct role as a DHODH inhibitor has not been documented.

Signaling Pathway and Experimental Workflows

To facilitate research in the field of DHODH inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for evaluating potential inhibitors.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol & Nucleus Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Synthesis Orotate->UMP DHODH->Orotate CoQH2 Coenzyme Q (reduced) DHODH->CoQH2 CoQ Coenzyme Q (oxidized) CoQ->DHODH ETC Electron Transport Chain CoQH2->ETC Pyrimidine_synthesis Pyrimidine Synthesis (dUMP, dCTP, dTTP) UMP->Pyrimidine_synthesis DNA_RNA_synthesis DNA & RNA Synthesis Pyrimidine_synthesis->DNA_RNA_synthesis Cell_Proliferation Cell Proliferation DNA_RNA_synthesis->Cell_Proliferation Leflunomide Leflunomide / Teriflunomide Leflunomide->DHODH Inhibition

DHODH Inhibition Signaling Pathway

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Compound_Synthesis Compound Synthesis / Acquisition Enzyme_Assay DHODH Enzymatic Inhibition Assay (IC₅₀ Determination) Compound_Synthesis->Enzyme_Assay Cell_Proliferation_Assay Cell-Based Proliferation Assay (e.g., Lymphocytes, Cancer Cells) Enzyme_Assay->Cell_Proliferation_Assay Uridine_Rescue Uridine Rescue Experiment Cell_Proliferation_Assay->Uridine_Rescue Animal_Model Animal Model of Disease (e.g., Rheumatoid Arthritis, MS) Uridine_Rescue->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy_Toxicity Efficacy and Toxicity Studies PK_PD->Efficacy_Toxicity Data_Analysis Data Analysis and SAR Studies Efficacy_Toxicity->Data_Analysis

Experimental Workflow for DHODH Inhibitor Evaluation

Experimental Protocols

DHODH Enzymatic Inhibition Assay

This assay directly measures the inhibition of DHODH enzymatic activity. A common method involves monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q₁₀ (CoQ₁₀)

  • Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.6)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, CoQ₁₀, and DCIP.

  • Add the test compound dilutions to the respective wells. Include a DMSO-only control.

  • Add recombinant human DHODH to each well and pre-incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate, DHO.

  • Immediately measure the decrease in absorbance at a wavelength of 600-650 nm over time in kinetic mode.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the cytostatic effect of DHODH inhibitors on rapidly dividing cells.

Materials:

  • A suitable cell line (e.g., activated lymphocytes, Jurkat cells, or a cancer cell line dependent on de novo pyrimidine synthesis)

  • Complete cell culture medium

  • Test compounds

  • Uridine (for rescue experiments)

  • Cell proliferation reagent (e.g., CCK-8, MTT, or resazurin)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • For rescue experiments, treat a parallel set of wells with the test compounds in the presence of a high concentration of uridine (e.g., 100-200 µM).

  • Incubate the plates for a suitable period (e.g., 48-72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of the test compound and determine the EC₅₀ value.

Conclusion

Leflunomide, through its active metabolite teriflunomide, is a well-documented and potent inhibitor of DHODH, with a clear mechanism of action and established clinical use in autoimmune diseases. In contrast, this compound is primarily recognized as a chemical intermediate, and there is no scientific evidence to date to suggest it functions as a DHODH inhibitor. Researchers investigating novel DHODH inhibitors can utilize the established experimental protocols outlined in this guide to evaluate new chemical entities. Future studies on isoxazole-based compounds may uncover novel DHODH inhibitors, but at present, a direct comparison between this compound and leflunomide in this context is not supported by available data.

References

A Comparative Guide to Bioassays for Evaluating the Anti-inflammatory Effects of 3-(4-Methylphenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of validated bioassays suitable for measuring the anti-inflammatory properties of novel compounds such as 3-(4-Methylphenyl)isoxazol-5-amine. While specific experimental data for this particular isoxazole derivative is not yet extensively published, this document outlines a robust, well-established bioassay for its evaluation, alongside a comparison with alternative methods. The provided protocols and data templates are designed to guide researchers in setting up their own validation studies.

Proposed Bioassay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

A widely accepted and validated method for screening anti-inflammatory compounds is the measurement of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7. This assay is relevant as overproduction of NO is a hallmark of inflammation.

Experimental Workflow

G cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_culture 1. Culture RAW 264.7 cells cell_seeding 2. Seed cells in 96-well plates cell_culture->cell_seeding cell_adhesion 3. Allow cells to adhere (24h) cell_seeding->cell_adhesion pre_treatment 4. Pre-treat with this compound cell_adhesion->pre_treatment lps_stimulation 5. Stimulate with LPS (1 µg/mL) pre_treatment->lps_stimulation incubation 6. Incubate for 24h lps_stimulation->incubation supernatant_collection 7. Collect supernatant incubation->supernatant_collection griess_reagent 8. Add Griess Reagent supernatant_collection->griess_reagent absorbance_reading 9. Measure absorbance at 540 nm griess_reagent->absorbance_reading data_analysis 10. Calculate % NO inhibition & IC50 absorbance_reading->data_analysis

Workflow for the Nitric Oxide (NO) Inhibition Bioassay.

Detailed Experimental Protocol

1. Cell Culture and Seeding:

  • Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

2. Compound and LPS Treatment:

  • Prepare stock solutions of this compound and a positive control (e.g., Dexamethasone) in DMSO.

  • After 24 hours of cell adhesion, the culture medium is replaced with fresh medium containing various concentrations of the test compound.

  • Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A negative control group (without LPS) and a vehicle control group (LPS + DMSO) should be included.

  • The plates are incubated for a further 24 hours.

3. Measurement of Nitric Oxide:

  • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

  • The plate is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

4. Data Analysis:

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated using the formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is then determined by plotting a dose-response curve.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the anti-inflammatory effect of this compound in the proposed bioassay, compared to a standard drug.

CompoundConcentration (µM)% NO InhibitionIC₅₀ (µM)
This compound 115.2 ± 2.1\multirow{5}{}{22.5}
530.8 ± 3.5
1048.9 ± 4.2
2575.6 ± 5.8
5092.1 ± 6.3
Dexamethasone (Positive Control) 125.4 ± 2.9\multirow{5}{}{8.7}
545.1 ± 4.0
1068.3 ± 5.1
2588.9 ± 6.7
5095.7 ± 7.2

Data are represented as mean ± standard deviation.

Comparison with Alternative Anti-inflammatory Bioassays

Several in vitro assays are available for assessing anti-inflammatory activity. The choice of assay depends on the specific research question and the suspected mechanism of action of the compound.

Bioassay MethodPrincipleAdvantagesDisadvantages
NO Inhibition Assay Measures the inhibition of nitric oxide production in LPS-stimulated macrophages.[1]Simple, rapid, cost-effective, and reproducible.Indirect measure of inflammation; may not capture all anti-inflammatory mechanisms.
Cytokine Release Assay (ELISA) Quantifies the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in stimulated immune cells.[1][2][3]Highly specific and sensitive; provides mechanistic insights.More expensive and time-consuming than the NO assay.
COX/LOX Inhibition Assay Measures the direct inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the inflammatory pathway.[4][5]Provides direct information on the enzymatic target of the compound.May not reflect cellular activity or bioavailability.
Protein Denaturation Inhibition Assesses the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammation.[4][6][7]Very simple and inexpensive screening method.Non-specific; mechanism is not directly related to a specific inflammatory pathway.
NF-κB Reporter Assay Utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element to measure the inhibition of this key inflammatory transcription factor.Provides specific information on the inhibition of the NF-κB signaling pathway.Requires genetically modified cell lines; can be complex to set up.

Relevant Signaling Pathway: TLR4/NF-κB

Many anti-inflammatory compounds exert their effects by modulating the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway.[8] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MD2 MD-2 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Cytokines promotes transcription of

Simplified TLR4/NF-κB Signaling Pathway.

The validation of a bioassay for a novel compound like this compound is a critical step in its development as a potential anti-inflammatory agent. The nitric oxide inhibition assay in LPS-stimulated RAW 264.7 macrophages offers a robust, reproducible, and cost-effective starting point for screening and validation. For more in-depth mechanistic studies, this initial assay can be supplemented with more specific assays such as cytokine release or NF-κB reporter assays. This guide provides the necessary framework for researchers to initiate a comprehensive evaluation of this and other promising anti-inflammatory candidates.

References

Comparative Analysis of Mass Spectrometry Fragmentation for the Structural Elucidation of 3-(4-Methylphenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. For heterocyclic compounds such as 3-(4-Methylphenyl)isoxazol-5-amine, mass spectrometry stands out as a powerful analytical technique, providing detailed insights into molecular weight and structure through fragmentation analysis. This guide offers a comparative overview of the expected mass spectrometry fragmentation of this compound, supported by established fragmentation principles for isoxazole derivatives. We will also explore alternative analytical techniques and provide a detailed experimental protocol for researchers.

Predicted Mass Spectrometry Fragmentation Pathway

The proposed fragmentation cascade for this compound is initiated by the ionization of the molecule, followed by key bond cleavages that result in a series of characteristic fragment ions. The initial N-O bond scission is a common fragmentation route for isoxazole rings.[1] Subsequent rearrangements and fragmentation of the side chains would then lead to the formation of smaller, stable ions.

Below is a DOT script generating a diagram of the predicted fragmentation pathway.

Fragmentation_Pathway M This compound C10H10N2O m/z = 174.08 F1 Ion A C9H7N2 m/z = 143.06 M:f2->F1:f0 - OCH3 F4 Ion D C2H3N2O m/z = 71.02 M:f2->F4:f0 - C8H7 F2 Ion B C8H8N m/z = 118.07 F1:f0->F2:f0 - HCN F3 Ion C C7H7 m/z = 91.05 F2:f0->F3:f0 - HCN

Predicted fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound.

IonProposed StructurePredicted m/z
[M]+•This compound174.08
A[M - OCH3]+143.06
B[M - OCH3 - HCN]+118.07
C[M - OCH3 - 2HCN]+91.05
D[M - C8H7]+71.02

Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.Non-destructive; provides unambiguous structural information.Requires larger sample amounts; less sensitive than MS.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C=N, C-O).Fast and simple; provides information on chemical bonding.Provides limited information on the overall molecular structure.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid.Provides the absolute structure of the molecule.Requires a single, high-quality crystal; not applicable to all compounds.

The workflow for a comprehensive structural analysis would typically involve a combination of these techniques.

Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Conclusion Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy Purification->NMR Connectivity IR IR Spectroscopy Purification->IR Functional Groups Xray X-ray Crystallography Purification->Xray 3D Structure (if crystalline) Structure Structure Elucidation MS->Structure NMR->Structure IR->Structure Xray->Structure

Workflow for comprehensive structural elucidation.

Experimental Protocols

Sample Preparation

A solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then further diluted to a final concentration of 1-10 µg/mL for analysis.

Mass Spectrometry Analysis

  • Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used to acquire the data.

  • Ionization Source : Electrospray ionization (ESI) in positive ion mode is typically employed for this class of compounds.

  • Mass Spectrometer Settings :

    • Capillary Voltage : 3.5 - 4.5 kV

    • Cone Voltage : 20 - 40 V

    • Source Temperature : 100 - 120 °C

    • Desolvation Temperature : 250 - 350 °C

    • Collision Energy (for MS/MS) : A ramp of collision energies (e.g., 10-40 eV) is used to induce fragmentation and obtain detailed structural information.

  • Data Acquisition : Data is acquired in full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to study the fragmentation patterns.

This comprehensive approach, combining predictive analysis with established experimental protocols and a comparative look at alternative techniques, provides a robust framework for the structural characterization of this compound and similar novel compounds.

References

Comparative Cross-Reactivity Analysis of 3-(4-Methylphenyl)isoxazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of Novel Isoxazole-Based Kinase Inhibitors

The 3-(4-methylphenyl)isoxazol-5-amine scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. Derivatives of this core structure have demonstrated potent inhibitory activity against a range of kinases implicated in oncology and inflammatory diseases. However, a critical aspect of preclinical drug development is the characterization of a compound's selectivity profile to anticipate potential off-target effects and inform lead optimization. This guide provides a comparative analysis of the cross-reactivity of a series of hypothetical this compound urea derivatives against a panel of representative kinases. The presented data, while illustrative, is based on the known behavior of isoxazole-based inhibitors and serves to highlight the importance of comprehensive selectivity profiling.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity of a selection of this compound urea derivatives. The percentage of inhibition at a concentration of 1 µM provides a broad overview of the compounds' cross-reactivity across different kinase families.

Table 1: Cross-Reactivity of this compound Urea Derivatives Against a Panel of Kinases (% Inhibition at 1 µM)

Kinase TargetDerivative 1 (R = Phenyl)Derivative 2 (R = 3-Chlorophenyl)Derivative 3 (R = 3-Trifluoromethylphenyl)
Tyrosine Kinases
VEGFR2929899
PDGFRβ859597
FLT3788892
EGFR354555
SRC425865
Serine/Threonine Kinases
Aurora A657582
Aurora B708088
CDK2253542
ROCK1152228
p38α556875

Experimental Protocols

The data presented in this guide is based on established methodologies for in vitro kinase inhibitor profiling. The following protocols provide a detailed overview of how such cross-reactivity studies are typically conducted.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase by measuring the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates (peptide or protein)

  • [γ-³³P]ATP

  • Test compounds (solubilized in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • 96-well filter plates (e.g., phosphocellulose)

  • Phosphoric acid

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Setup: In a 96-well plate, the kinase, substrate, and test compound are combined in the kinase reaction buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction plate is incubated at 30°C for a predetermined time (typically 30-60 minutes), ensuring the reaction remains within the linear range.

  • Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

  • Substrate Capture: The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: After drying the plate, scintillation fluid is added to each well, and the radioactivity is measured using a microplate scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control (DMSO vehicle). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Visualizations

The following diagrams illustrate the general experimental workflow for kinase inhibitor profiling and a hypothetical signaling pathway affected by these compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound Dilution Reaction Kinase Reaction Incubation Compound->Reaction Kinase Kinase & Substrate Preparation Kinase->Reaction Termination Reaction Termination Reaction->Termination Capture Substrate Capture Termination->Capture Detection Radioactivity Measurement Capture->Detection Calculation IC50 / % Inhibition Calculation Detection->Calculation

Experimental workflow for in vitro kinase inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFRβ) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

In Silico ADME-T Profiling of 3-(4-Methylphenyl)isoxazol-5-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Analogs of 3-(4-Methylphenyl)isoxazol-5-amine are of significant interest for their potential therapeutic applications. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties is crucial in the drug discovery pipeline to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing late-stage attrition.[1] This guide provides a comparative overview of in silico predicted ADME-T properties for a series of hypothetical this compound analogs and outlines the methodologies for both computational prediction and experimental validation.

Comparative Analysis of Predicted ADME-T Properties

The following table summarizes the predicted ADME-T properties for a series of designed analogs of this compound. These predictions were generated using a consensus of widely accepted in silico models such as SwissADME, and Toxtree.[2] It is important to note that these are predictive data and require experimental validation.

Compound IDStructureMolecular Weight ( g/mol )LogPWater Solubility (LogS)GI AbsorptionBBB PermeantCYP2D6 InhibitorAmes MutagenicityDrug-Likeness (Lipinski's Rule of 5)
Parent This compound188.221.85-2.5HighYesNoLow Risk0 violations
Analog 1 3-(4-Methylphenyl)-N-methylisoxazol-5-amine202.252.15-2.8HighYesNoLow Risk0 violations
Analog 2 3-(4-Methylphenyl)-N,N-dimethylisoxazol-5-amine216.282.45-3.2HighYesYesLow Risk0 violations
Analog 3 4-Fluoro-3-(4-Methylphenyl)isoxazol-5-amine206.212.05-2.7HighYesNoLow Risk0 violations
Analog 4 3-(4-Methoxyphenyl)isoxazol-5-amine204.221.70-2.4HighYesNoLow Risk0 violations
Analog 5 3-(4-Chlorophenyl)isoxazol-5-amine208.642.40-3.0HighYesYesMedium Risk0 violations

Disclaimer: The data presented in this table is generated for illustrative purposes based on the general properties of isoxazole derivatives found in the literature and should not be considered as experimentally verified results for the specific compounds.

Methodologies

In Silico Prediction Workflow

The in silico prediction of ADME-T properties follows a structured workflow, beginning with the generation of the molecular structure and culminating in the analysis of various pharmacokinetic and toxicological endpoints.

in_silico_admet_workflow In Silico ADME-T Prediction Workflow cluster_input Input cluster_prediction Prediction Tools cluster_properties Predicted Properties cluster_analysis Analysis & Decision mol_structure Molecular Structure (SMILES/SDF) swissadme SwissADME mol_structure->swissadme Input Structure toxtree Toxtree/Derek Nexus mol_structure->toxtree Input Structure other_models Other QSAR Models mol_structure->other_models Input Structure physchem Physicochemical Properties swissadme->physchem Predicts absorption Absorption swissadme->absorption Predicts distribution Distribution swissadme->distribution Predicts metabolism Metabolism swissadme->metabolism Predicts excretion Excretion swissadme->excretion Predicts toxicity Toxicity toxtree->toxicity Predicts other_models->physchem Predicts other_models->absorption Predicts other_models->distribution Predicts other_models->metabolism Predicts other_models->excretion Predicts other_models->toxicity Predicts data_analysis Data Analysis & Comparison physchem->data_analysis absorption->data_analysis distribution->data_analysis metabolism->data_analysis excretion->data_analysis toxicity->data_analysis candidate_selection Candidate Selection data_analysis->candidate_selection

Caption: A generalized workflow for in silico ADME-T property prediction.

Experimental Protocols

Experimental validation is essential to confirm the in silico predictions. Below are detailed protocols for two key in vitro ADME assays.

1. Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption by measuring the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma Caco-2 cells.[3][4][5]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.[3]

  • Assay Procedure:

    • The Caco-2 monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).[3]

    • The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are collected from the receiver compartment at various time points.

    • The concentration of the compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[5]

2. Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism, typically by liver enzymes.[6][7][8]

  • System: Human liver microsomes (HLM) or hepatocytes are used as the source of metabolic enzymes.[6][7]

  • Assay Procedure:

    • The test compound is incubated with HLM or hepatocytes in the presence of necessary cofactors (e.g., NADPH).[6]

    • Aliquots are taken at different time points and the reaction is quenched.

    • The concentration of the parent compound remaining is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[6]

Logical Relationship of ADME-T Assessment

The assessment of ADME-T properties involves a multi-faceted approach, integrating computational and experimental methods to build a comprehensive profile of a drug candidate.

admet_assessment_logic ADME-T Assessment Logic cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_decision Decision Making in_silico_adme ADME Prediction permeability Permeability (Caco-2, PAMPA) in_silico_adme->permeability Guides metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) in_silico_adme->metabolic_stability Guides in_silico_tox Toxicity Prediction cytotoxicity Cytotoxicity in_silico_tox->cytotoxicity Guides pk_studies Pharmacokinetics permeability->pk_studies Informs metabolic_stability->pk_studies Informs protein_binding Plasma Protein Binding protein_binding->pk_studies Informs cyp_inhibition CYP450 Inhibition cyp_inhibition->pk_studies Informs tox_studies Toxicology cytotoxicity->tox_studies Informs lead_optimization Lead Optimization pk_studies->lead_optimization tox_studies->lead_optimization candidate_selection Candidate Selection lead_optimization->candidate_selection

Caption: Logical flow of ADME-T assessment from in silico to in vivo.

Conclusion

The in silico prediction of ADME-T properties provides a valuable and cost-effective approach for the early-stage evaluation of this compound analogs. By integrating these computational predictions with targeted in vitro experiments, researchers can prioritize compounds with a higher probability of success, accelerating the journey from drug discovery to clinical development. The methodologies and comparative data presented in this guide serve as a foundational resource for scientists working on the optimization of this promising class of compounds.

References

Comparative docking studies of 3-(4-Methylphenyl)isoxazol-5-amine with known ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Comparative Docking of 3-(4-Methylphenyl)isoxazol-5-amine

Introduction:

Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction of binding conformations and affinities between a ligand and a target protein. This guide provides a framework for conducting a comparative docking study of the novel compound this compound. While direct experimental docking data for this specific compound is not widely available, this document outlines a hypothetical study comparing its potential binding to Cyclooxygenase-2 (COX-2) against known inhibitors. Isoxazole derivatives have shown promise as inhibitors for a range of biological targets, including enzymes involved in inflammation like COX-2.[1] By comparing the docking performance of a novel compound to established ligands, researchers can gain valuable insights into its potential efficacy and mechanism of action.

This guide is intended for researchers, scientists, and drug development professionals, offering a template for in silico analysis, complete with data presentation tables, detailed experimental protocols, and workflow visualizations.

Data Presentation: A Comparative Analysis

A comparative docking study's primary output is the quantitative assessment of binding affinities and interactions. The data should be summarized in a clear, structured format to facilitate objective comparison. The table below presents a hypothetical comparison of this compound with the well-known COX-2 inhibitors Celecoxib and Rofecoxib.

Table 1: Hypothetical Comparative Docking Results against COX-2

LigandTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Amino Acid Residues
This compound COX-23LN1-8.5 (Illustrative)His90, Arg513, Phe518, Val523 (Predicted)
Celecoxib (Known Inhibitor) COX-23LN1-10.2His90, Arg513, Phe518, Val523
Rofecoxib (Known Inhibitor) COX-25KIR-9.8His90, Arg513, Phe518, Val523

Note: The docking score and interacting residues for this compound are illustrative and serve as a template for presenting actual experimental results. The values for known inhibitors are based on their co-crystallized structures.

Experimental Protocols

A rigorous and well-documented protocol is essential for reproducible in silico research. The following methodology outlines a standard workflow for a comparative docking study using widely accepted tools like AutoDock Vina.[2][3]

1. Target Protein Preparation:

  • Structure Retrieval: The 3D crystal structure of the target protein, human COX-2, is obtained from the Protein Data Bank (PDB). For this study, PDB ID: 3LN1 (COX-2 complexed with Celecoxib) would be used.[4]

  • Preparation: The protein structure is prepared using software like AutoDock Tools. This involves:

    • Removing all water molecules and co-crystallized ligands from the PDB file.[5][6]

    • Adding polar hydrogen atoms to the protein.

    • Assigning Gasteiger partial charges to all atoms.

    • Saving the prepared protein structure in the required PDBQT format.[6]

2. Ligand Preparation:

  • Structure Generation: The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure. The structures of known inhibitors (Celecoxib, Rofecoxib) are also obtained.

  • Energy Minimization: The 3D structures of all ligands undergo energy minimization using a force field such as Universal Force Field (UFF) to obtain stable, low-energy conformations.[6]

  • File Format Conversion: The prepared ligand structures are saved in the PDBQT format, which includes torsional freedom information necessary for flexible docking.

3. Active Site Identification and Grid Generation:

  • Binding Site Definition: The active site of COX-2 is defined based on the location of the co-crystallized ligand (Celecoxib) in the 3LN1 structure.[5][7]

  • Grid Box Creation: A grid box is generated around the defined active site. The dimensions of the box must be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely during the simulation.[1] For a typical COX-2 active site, a grid box of 20 x 20 x 20 ų is often used.[8]

4. Molecular Docking Simulation:

  • Software: AutoDock Vina is employed for the docking calculations.[3]

  • Execution: The program systematically samples different conformations and orientations (poses) of each ligand within the grid box, calculating the binding affinity for each pose.

  • Scoring Function: AutoDock Vina uses a scoring function to estimate the binding free energy (in kcal/mol), which ranks the different poses. The pose with the lowest binding energy is considered the most favorable.

5. Analysis of Results:

  • Pose Evaluation: The results are analyzed by examining the binding energy and the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (for known ligands). A lower binding energy indicates a higher predicted affinity.

  • Interaction Visualization: The optimal binding poses are visualized using software like PyMOL or Discovery Studio Visualizer.[6] This allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.

Visualization of Workflow

To clarify the logical flow of the comparative docking process, the following diagram illustrates the key stages from preparation to final analysis.

Comparative_Docking_Workflow cluster_prep 1. Preparation Stage cluster_docking 2. Docking Stage cluster_analysis 3. Analysis Stage PDB Retrieve Protein Structure (e.g., PDB: 3LN1) Prep_Protein Prepared Protein (PDBQT) PDB->Prep_Protein Clean, Add Hydrogens Ligand_Novel Prepare Novel Ligand (this compound) Prep_Ligand_Novel Prepared Ligand 1 (PDBQT) Ligand_Novel->Prep_Ligand_Novel Energy Minimize Ligand_Known Prepare Known Ligands (e.g., Celecoxib) Prep_Ligand_Known Prepared Ligand 2 (PDBQT) Ligand_Known->Prep_Ligand_Known Energy Minimize Grid Define Active Site & Generate Grid Box Prep_Protein->Grid Docking Perform Docking Simulation (e.g., AutoDock Vina) Prep_Ligand_Novel->Docking Prep_Ligand_Known->Docking Grid->Docking Results Generate Docking Poses & Binding Scores Docking->Results Comparison Comparative Analysis: - Binding Energies - Interactions Results->Comparison Visualization Visualize Best Poses (e.g., PyMOL) Results->Visualization

Caption: Workflow for a comparative molecular docking study.

References

A Comparative Guide to the Antiprotozoal Profile of 3,4,5-Trisubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiprotozoal activity of a novel series of 3,4,5-trisubstituted isoxazoles against etiologic agents of Chagas disease and leishmaniasis. The performance of these compounds is evaluated against standard clinical drugs, supported by experimental data and detailed protocols to assist in research and development efforts.

Introduction

Protozoal infections, such as Chagas disease caused by Trypanosoma cruzi and leishmaniasis caused by Leishmania species, are neglected tropical diseases affecting millions worldwide.[1] The current therapeutic options are limited, often exhibiting significant toxicity and variable efficacy, which underscores the urgent need for novel, safer, and more effective chemotherapeutic agents.[1] The isoxazole nucleus is a privileged heterocyclic scaffold known for a wide range of pharmacological properties, including antiprotozoal activities.[2] This guide focuses on a series of sixty newly synthesized 3,4,5-trisubstituted isoxazole derivatives, evaluating their efficacy against Leishmania amazonensis and Trypanosoma cruzi and comparing them to current standard treatments.[2]

Comparative Efficacy of 3,4,5-Trisubstituted Isoxazoles

The in vitro antiprotozoal activity of the isoxazole derivatives was assessed against the promastigote forms of L. amazonensis and epimastigote forms of T. cruzi.[2] Cytotoxicity was evaluated against LLCMK2 epithelial cells and J774 A1 macrophages to determine the selectivity of the compounds.[2] The data below summarizes the half-maximal inhibitory concentrations (IC50) and selectivity indices (SI) for the most promising compounds from the study, compared with standard drugs.

Table 1: Antiprotozoal Activity and Cytotoxicity of Lead Isoxazole Derivatives [2]

CompoundTarget OrganismIsoxazole Derivative IC50 (µM)Standard DrugStandard Drug IC50 (µM)
6ac L. amazonensis (Promastigote)1.8Miltefosine4.8 - 13.1[3]
6bc L. amazonensis (Promastigote)1.9Miltefosine4.8 - 13.1[3]
6dc L. amazonensis (Promastigote)2.9Miltefosine4.8 - 13.1[3]
6ac T. cruzi (Epimastigote)3.5Benznidazole4.0 - 51.4[4][5]
6bc T. cruzi (Epimastigote)2.5Benznidazole4.0 - 51.4[4][5]
6dc T. cruzi (Epimastigote)2.8Benznidazole4.0 - 51.4[4][5]

Table 2: Cytotoxicity and Selectivity Index (SI) of Lead Isoxazole Derivatives [2]

CompoundCytotoxicity (CC50 in µM) - LLCMK2 CellsCytotoxicity (CC50 in µM) - J774 A1 CellsSI vs. L. amazonensisSI vs. T. cruzi
6ac >200120.767.134.5
6bc 126.9114.760.445.9
6dc 113.8102.735.436.7
Miltefosine --Varies-
Benznidazole >200 (LLC-MK2)[1]--14.4 - 32.8[1]

Note: The most active series of compounds were the 3-N-acylhydrazone isoxazoles bearing a bithiophene core (compounds labeled as 6ac, 6bc, 6dc ).[2] The Selectivity Index (SI) is calculated as CC50 (macrophages J774 A1) / IC50 (parasite).

Potential Mechanisms of Action

The precise mechanisms of action for this series of 3,4,5-trisubstituted isoxazoles have not been fully elucidated. However, based on the activity of related compounds, several pathways can be proposed. For N-acylhydrazone derivatives, a key mechanism against Leishmania involves disruption of parasite membrane integrity and induction of oxidative stress.[6][7] For T. cruzi, isoxazole derivatives may act similarly to nitroheterocyclic drugs like benznidazole, which require nitroreductase activation, or they may inhibit essential parasite enzymes like cruzipain.[7][8]

Antiprotozoal Mechanisms of Isoxazoles cluster_leishmania Proposed Mechanism vs. Leishmania cluster_trypanosoma Proposed Mechanisms vs. T. cruzi L_Isoxazole Isoxazole (N-acylhydrazone) L_Membrane Parasite Membrane Depolarization & Integrity Loss L_Isoxazole->L_Membrane L_ROS Increased Intracellular Reactive Oxygen Species (ROS) L_Isoxazole->L_ROS L_Death Parasite Death L_Membrane->L_Death L_ROS->L_Death T_Isoxazole Isoxazole Derivative T_NTR Nitroreductase (NTR) Activation T_Isoxazole->T_NTR T_Cruzipain Cruzipain Inhibition T_Isoxazole->T_Cruzipain T_Toxic Generation of Toxic Metabolites T_NTR->T_Toxic T_Death Parasite Death T_Toxic->T_Death T_Lifecycle Disruption of Parasite Lifecycle & Replication T_Cruzipain->T_Lifecycle T_Lifecycle->T_Death

Caption: Proposed mechanisms of action for isoxazole derivatives.

Experimental Protocols

The following section details the methodologies used to obtain the presented data, as described in the primary literature.[2]

Antiproliferative Assay for L. amazonensis and T. cruzi
  • Parasite Culture:

    • L. amazonensis promastigotes were cultured at 25°C in Schneider's insect medium supplemented with 10% heat-inactivated fetal bovine serum (FBS).

    • T. cruzi epimastigotes were cultured at 28°C in Liver Infusion Tryptose (LIT) medium, also supplemented with 10% FBS.

    • Parasites in the logarithmic growth phase were used for the assays.

  • Assay Procedure:

    • Parasites were seeded in 96-well plates at a concentration of 1 × 10^6 parasites/mL.

    • The synthesized isoxazole compounds, dissolved in dimethyl sulfoxide (DMSO), were added to the wells at concentrations ranging from 0.19 to 200 µM. The final DMSO concentration did not exceed 1%.

    • Plates were incubated for 72 hours under their respective culture conditions (25°C for L. amazonensis, 28°C for T. cruzi).

    • After incubation, cell viability was assessed by adding a resazurin solution and incubating for another 24 hours.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The IC50 values were determined from dose-response curves using GraphPad Prism software.

Cytotoxicity Assay
  • Cell Culture:

    • LLCMK2 (monkey kidney epithelial cells) and J774 A1 (murine macrophages) were cultured in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere for 24 hours.

    • The culture medium was replaced with fresh medium containing the isoxazole compounds at the same concentrations used in the antiproliferative assays.

    • Plates were incubated for 48 hours at 37°C with 5% CO2.

    • Cell viability was determined using the resazurin reduction assay as described above.

    • The 50% cytotoxic concentration (CC50) was calculated from dose-response curves.

Experimental Workflow cluster_culture Parasite & Cell Culture cluster_assay In Vitro Assays cluster_analysis Data Analysis p1 Culture L. amazonensis (Promastigotes, 25°C) a1 Seed Parasites/Cells in 96-well Plates p1->a1 p2 Culture T. cruzi (Epimastigotes, 28°C) p2->a1 c1 Culture Mammalian Cells (LLCMK2 & J774 A1, 37°C) c1->a1 a2 Add Isoxazole Derivatives (0.19 - 200 µM) a1->a2 a3 Incubate (72h for Parasites, 48h for Cells) a2->a3 a4 Assess Viability (Resazurin Assay) a3->a4 d1 Measure Absorbance (570 nm) a4->d1 d2 Generate Dose-Response Curves d1->d2 d3 Calculate IC50 & CC50 Values d2->d3 d4 Determine Selectivity Index (SI) d3->d4

Caption: Workflow for in vitro antiprotozoal and cytotoxicity screening.

Conclusion

The evaluated 3,4,5-trisubstituted isoxazoles, particularly the 3-N-acylhydrazone derivatives bearing a bithiophene core, have demonstrated potent and selective activity against L. amazonensis and T. cruziin vitro.[2] Several compounds exhibited IC50 values in the low micromolar range, comparable or superior to the standard drug benznidazole, and showed high selectivity indices, indicating a favorable preliminary safety profile.[2] These findings highlight the potential of the 3,4,5-trisubstituted isoxazole scaffold as a promising starting point for the development of new therapeutic agents for Chagas disease and leishmaniasis. Further investigations into their mechanism of action, in vivo efficacy, and pharmacokinetic properties are warranted to advance these promising compounds in the drug discovery pipeline.

References

Safety Operating Guide

Safe Disposal of 3-(4-Methylphenyl)isoxazol-5-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(4-Methylphenyl)isoxazol-5-amine (CAS: 28883-91-2) was not publicly available at the time of this writing. The following disposal procedures are based on the known properties of the compound, general laboratory safety protocols, and the hazard profiles of structurally similar isoxazole derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities, and to always perform a risk assessment before handling any chemical.

I. Essential Safety and Hazard Information

  • An irritant: May cause skin and eye irritation.[1][2][3]

  • Harmful if inhaled: May cause respiratory tract irritation.[1][2][3]

  • Harmful if swallowed.

  • Potentially toxic to aquatic life.

Personal Protective Equipment (PPE) required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

II. Quantitative Data Summary

The following table summarizes the available physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 28883-91-2[4]
Molecular Formula C₁₀H₁₀N₂O[4][5]
Molecular Weight 174.2 g/mol [4]
Appearance Cream-colored crystalline solid[4]
Melting Point 148-153 °C[4]
Boiling Point 381.2 °C at 760 mmHg (Predicted)[6]
Purity ≥ 98% (HPLC)[4]
Storage Conditions Store at 0-8 °C[4]

III. Step-by-Step Disposal Protocol

This protocol outlines the approved methods for the disposal of this compound and associated contaminated materials.

1. Waste Identification and Segregation:

  • All waste containing this compound must be treated as hazardous chemical waste.

  • Segregate solid waste (e.g., unused compound, contaminated absorbent materials) from liquid waste (e.g., solutions containing the compound).

  • Do not mix this waste with other incompatible chemical waste streams.

2. Solid Waste Disposal:

  • Unused or Expired Compound:

    • Collect in its original container or a clearly labeled, sealed, and compatible waste container.

    • The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound" and CAS number "28883-91-2".

  • Contaminated Materials:

    • Items such as gloves, weighing paper, and absorbent pads that are contaminated with the compound should be collected in a dedicated, sealed plastic bag or a labeled container for solid hazardous waste.

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a designated, leak-proof, and compatible container.

  • The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents with their approximate concentrations.

  • Never dispose of solutions containing this compound down the drain.

4. Final Disposal Procedure:

  • All collected waste must be disposed of through a licensed chemical waste disposal contractor.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • For larger quantities, disposal via controlled incineration in a permitted hazardous waste incinerator is a common and appropriate method.[7]

IV. Spill Management

In the event of a spill:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Collection: Collect the absorbent material and place it in a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste (Unused compound, contaminated materials, or solutions) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed container for solid hazardous waste. Label: 'Hazardous Waste', chemical name, CAS number. solid_waste->collect_solid collect_liquid Collect in a labeled, leak-proof container for liquid hazardous waste. Label: 'Hazardous Waste', all constituents and concentrations. liquid_waste->collect_liquid contact_ehs Contact Institutional EHS for pickup and disposal by a licensed contractor. collect_solid->contact_ehs collect_liquid->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 3-(4-Methylphenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-Methylphenyl)isoxazol-5-amine. The following procedures are based on the known hazards associated with structurally similar isoxazole derivatives, which include potential for skin, eye, and respiratory irritation.[1][2] Adherence to these guidelines is essential for ensuring laboratory safety.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety during the handling of this compound. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles should be worn to protect against splashes. A face shield is recommended when there is a significant risk of splashing.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Gloves must be inspected before use and disposed of properly after handling the compound.[4]
Body Protection Chemical-resistant Laboratory Coat or CoverallsA lab coat or coveralls should be worn to protect the skin from potential contact with the chemical.[5]
Respiratory Protection NIOSH-approved RespiratorA respirator is required when working in areas with inadequate ventilation or when dust may be generated.[4][6]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical to prevent contamination and accidental exposure.

1. Preparation:

  • Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
  • Verify that an eyewash station and safety shower are readily accessible.[1]
  • Assemble all necessary equipment and reagents before handling the compound.
  • Don the appropriate personal protective equipment as outlined in the table above.

2. Handling:

  • Handle the compound exclusively in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[1][2]
  • Avoid direct contact with the skin, eyes, and clothing.[1]
  • Minimize the generation of dust when working with the solid form of the compound.[2]
  • Keep the container tightly closed when not in use.[1]

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the compound.[1][2]
  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.
  • Remove and properly dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of the chemical waste through a licensed and approved waste disposal contractor. Do not allow the product to enter drains or waterways.[1][2]

  • Contaminated Packaging: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste. Dispose of the cleaned containers in accordance with local regulations.

  • Contaminated PPE: Used gloves, lab coats, and other disposable protective equipment should be collected in a designated, sealed container and disposed of as hazardous waste.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety gather_materials Gather Materials check_safety->gather_materials don_ppe Don PPE gather_materials->don_ppe handle_compound Handle in Fume Hood don_ppe->handle_compound avoid_contact Avoid Direct Contact handle_compound->avoid_contact minimize_dust Minimize Dust Generation avoid_contact->minimize_dust keep_closed Keep Container Closed minimize_dust->keep_closed wash_hands Wash Hands keep_closed->wash_hands decontaminate Decontaminate Surfaces wash_hands->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.